Product packaging for Plazomicin(Cat. No.:CAS No. 1154757-24-0)

Plazomicin

Cat. No.: B589178
CAS No.: 1154757-24-0
M. Wt: 592.7 g/mol
InChI Key: IYDYFVUFSPQPPV-PEXOCOHZSA-N

Description

Plazomicin is a semisynthetic aminoglycoside antibiotic approved for clinical use that provides a powerful tool for researching treatments against multidrug-resistant (MDR) Gram-negative pathogens. Its primary research value lies in its ability to circumvent most common aminoglycoside resistance mechanisms. This compound is derived from sisomicin and is structurally modified with a hydroxy-aminobutyric acid (HABA) group at the N1 position and a hydroxyethyl group at the N6' position. These specific modifications protect it from inactivation by most clinically relevant aminoglycoside-modifying enzymes (AMEs), which are a major cause of resistance to older aminoglycosides like gentamicin, tobramycin, and amikacin . Its mechanism of action is through concentration-dependent bactericidal activity. This compound binds to the 16S rRNA of the 30S ribosomal subunit, specifically at the aminoacyl-tRNA site (A-site). This binding interferes with the fidelity of mRNA translation, leading to misreading of the genetic code, incorporation of incorrect amino acids, and ultimately inhibition of bacterial protein synthesis . This makes it an excellent candidate for studies on protein synthesis inhibition and bacterial cell death. Research applications for this compound are focused on combating MDR organisms, particularly carbapenem-resistant Enterobacterales (CRE) and extended-spectrum beta-lactamase (ESBL)-producing strains such as Escherichia coli , Klebsiella pneumoniae , Proteus mirabilis , and Enterobacter cloacae . It demonstrates potent in vitro activity against these pathogens, including isolates resistant to all other aminoglycosides. Researchers are also exploring its potential in combination therapy studies, as it has shown in vitro synergistic effects when used with other antibacterial agents against pathogens like Pseudomonas aeruginosa . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H48N6O10 B589178 Plazomicin CAS No. 1154757-24-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[[(2S,3R)-3-amino-6-[(2-hydroxyethylamino)methyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48N6O10/c1-25(37)11-38-24(18(35)21(25)29-2)41-20-15(31-22(36)16(33)5-6-26)9-14(28)19(17(20)34)40-23-13(27)4-3-12(39-23)10-30-7-8-32/h3,13-21,23-24,29-30,32-35,37H,4-11,26-28H2,1-2H3,(H,31,36)/t13-,14+,15-,16+,17+,18-,19-,20+,21-,23-,24-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDYFVUFSPQPPV-PEXOCOHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNCCO)N)N)NC(=O)C(CCN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CNCCO)N)N)NC(=O)[C@H](CCN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031303
Record name Plazomicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154757-24-0
Record name Plazomicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154757-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Plazomicin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1154757240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plazomicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Plazomicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLAZOMICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYO9XZ250J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Plazomicin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plazomicin is a next-generation semisynthetic aminoglycoside antibiotic designed to combat multidrug-resistant Gram-negative bacteria.[1][2] A derivative of sisomicin, its chemical structure has been strategically modified to overcome common aminoglycoside resistance mechanisms, particularly those mediated by aminoglycoside-modifying enzymes (AMEs). This document provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound's unique structure, featuring a hydroxy-aminobutyric acid (HABA) substituent at position 1 and a hydroxyethyl group at the 6'-position of the sisomicin core, is central to its enhanced antibacterial activity and stability against many AMEs.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[[(2S,3R)-3-amino-6-[(2-hydroxyethylamino)methyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy]-3-hydroxycyclohexyl]-2-hydroxybutanamidePubChem
CAS Number 1154757-24-0ChemicalBook
Molecular Formula C25H48N6O10PubChem
Molecular Weight 592.69 g/mol DrugBank
Melting Point >185°C (decomposition)ChemicalBook[4]
Solubility Water: 12.3 mg/mLDrugBank[5]
pKa (Strongest Acidic) 12.48DrugBank[5]
pKa (Strongest Basic) 9.89DrugBank[5]
logP -2.2DrugBank[5]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process is initiated by the binding of this compound to the bacterial 30S ribosomal subunit.

Plazomicin_Mechanism_of_Action This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters Cell Ribosome30S 30S Ribosomal Subunit BacterialCell->Ribosome30S Interacts with ASite A-Site of 16S rRNA Ribosome30S->ASite Binds to ProteinSynthesis Protein Synthesis ASite->ProteinSynthesis Inhibits MistranslatedProteins Mistranslated Proteins ProteinSynthesis->MistranslatedProteins Leads to BacterialCellDeath Bacterial Cell Death MistranslatedProteins->BacterialCellDeath Causes

This compound's mechanism of action leading to bacterial cell death.

The binding of this compound to the A-site of the 16S rRNA within the 30S ribosomal subunit interferes with the fidelity of mRNA translation.[6] This disruption leads to the incorporation of incorrect amino acids, resulting in the production of nonfunctional or toxic proteins, which ultimately leads to bacterial cell death.

Mechanisms of Resistance

While this compound is designed to evade many AMEs, resistance can still emerge through several mechanisms.

Plazomicin_Resistance_Mechanisms Plazomicin_Inactive Inactive this compound Plazomicin_Active This compound AMEs Aminoglycoside- Modifying Enzymes (e.g., AAC(2')-Ia) Plazomicin_Active->AMEs Substrate for ReducedBinding Reduced this compound Binding Plazomicin_Active->ReducedBinding Cannot bind effectively AMEs->Plazomicin_Inactive Catalyzes inactivation Ribosome_Methylation 16S rRNA Methyltransferases Ribosome30S 30S Ribosomal Subunit Ribosome_Methylation->Ribosome30S Methylates A-site Ribosome30S->ReducedBinding Results in

References

Plazomicin discovery and development history

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of Plazomicin

Introduction

This compound (formerly ACHN-490) is a next-generation, semi-synthetic aminoglycoside antibiotic developed to combat the rising threat of multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Marketed under the brand name Zemdri, it was specifically engineered to overcome common aminoglycoside resistance mechanisms, particularly those mediated by aminoglycoside-modifying enzymes (AMEs).[1][3] Its development addressed a critical need for new agents with activity against pathogens like Carbapenem-resistant Enterobacteriaceae (CRE) and extended-spectrum β-lactamase (ESBL)-producing organisms.[1][2] This guide provides a comprehensive technical overview of the discovery, mechanism of action, and the preclinical and clinical development history of this compound.

Discovery and Synthesis

This compound was structurally derived from sisomicin, a natural aminoglycoside, through a process of rational drug design aimed at creating a molecule impervious to enzymatic inactivation.[1][2][4] The key structural modifications include the appendage of a hydroxylaminobutyric acid (HABA) substituent at position 1 and a hydroxyethyl group at the 6' position.[4][5] The modification at the 6'-position is critical as it protects the molecule from the activity of the most prevalent aminoglycoside acetyltransferase enzymes (AACs), while the substitution at the 1-position enhances ribosomal binding and broadens its spectrum of activity.[4][5]

The drug was developed by Achaogen, a biopharmaceutical company, after being initially discovered at Ionis Pharmaceuticals.[1][5]

Synthetic Route

Two primary synthetic routes from commercial sisomicin have been reported, differing mainly in the protection strategy for the sisomicin amines. A general overview of the synthesis involves:

  • Protection: Treatment of sisomicin with an ion-exchange resin, followed by reaction with ethyl trifluorothioacetate to yield a trifluoroacetamide. Subsequent protection with benzyloxycarbonyl (Cbz) succinimide provides the Cbz-protected intermediate.[1]

  • Coupling and Modification: Amide coupling is performed, followed by the removal of the trifluoroacetate group.[1]

  • Final Steps: The process concludes with reductive amination, cleavage of benzoyl esters, and global removal of the Cbz protecting groups under hydrogenative conditions to yield the final this compound molecule.[1]

Mechanism of Action

Like all aminoglycosides, this compound is a rapid bactericidal agent that inhibits bacterial protein synthesis.[6][7] Its mechanism involves irreversible binding to the 30S subunit of the bacterial ribosome.[4][6]

Key Steps:

  • Binding: this compound binds to the 16S ribosomal RNA A-site within the 30S subunit.[4][8]

  • Interference: This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA codon by tRNA.[4][7]

  • Inhibition: The incorporation of incorrect amino acids leads to the production of nonfunctional or toxic proteins, disrupting the bacterial cell membrane and other vital processes, ultimately resulting in cell death.[7]

The structural modifications of this compound were designed to preserve this core mechanism while evading the AMEs that typically inactivate other aminoglycosides.[4]

Plazomicin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Ribosome 30S Ribosomal Subunit (A-site) This compound->Ribosome Binds to Protein Nonfunctional Proteins Ribosome->Protein Causes Misreading & Mistranslation mRNA mRNA mRNA->Ribosome Translation Death Bacterial Cell Death Protein->Death Leads to

Caption: Mechanism of this compound action on the bacterial ribosome.

Preclinical Development: In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad range of Gram-negative pathogens, including MDR isolates. It maintains activity against Enterobacteriaceae that produce ESBLs and carbapenemases (e.g., KPC, OXA-48).[1][9]

Experimental Protocol: Susceptibility Testing
  • Methodology: Minimum Inhibitory Concentrations (MICs) were determined using standard broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).[10]

  • Conditions: Testing was performed under neutral pH conditions.[10]

  • Breakpoints: The FDA has assigned a susceptibility breakpoint for this compound against Enterobacteriaceae of ≤2 µg/mL.[9]

Data Presentation: In Vitro Susceptibility
Organism/PhenotypeNMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible (≤2 µg/mL)Reference(s)
Enterobacteriaceae (All) >60000.52>95%[9]
Escherichia coli-0.25 - 0.50.5 - 1-[9]
Klebsiella pneumoniae-0.25 - 0.50.5 - 1-[9]
Carbapenem-Resistant (CRE)>950.5198%[11]
Pseudomonas aeruginosa-4 - 88 - 32-[9]
Acinetobacter baumannii407≤8>16-[10]
Staphylococcus aureus (MRSA)49312-[10]

Note: MIC values are representative of pooled data from multiple surveillance studies.

Clinical Development

This compound underwent a structured clinical development program, including Phase 1, 2, and 3 trials to establish its safety, pharmacokinetic profile, and efficacy.[12]

Phase 1 Studies: Pharmacokinetics and Safety
  • Experimental Protocol: Phase 1 studies were conducted in healthy adult volunteers to assess the safety, tolerability, and pharmacokinetic (PK) profile of single and multiple ascending intravenous doses of this compound.[10][12]

  • Data Presentation: Pharmacokinetic Parameters Following a single 15 mg/kg intravenous dose of this compound over 30 minutes in healthy subjects.

ParameterValue (Geometric Mean ± SD)Reference(s)
Cₘₐₓ (Maximum Concentration)73.7 ± 19.7 mcg/mL[13]
AUC (Area Under the Curve)257 ± 67.0 mcg·h/mL[13]
Vd (Volume of Distribution)17.9 ± 4.8 L[13]
CL (Total Body Clearance)4.5 ± 0.9 L/h[13]
Cₘᵢₙ (Trough Concentration)0.3 ± 0.2 mcg/mL[13]
  • Findings: this compound exhibited linear pharmacokinetics, with dose-proportional increases in Cₘₐₓ and AUC.[13] No significant accumulation was observed with once-daily dosing.[13]

Phase 2 Study: Complicated Urinary Tract Infections (cUTI)

  • Experimental Protocol (Study P2-01): This was a multicenter, double-blind, randomized trial comparing the efficacy and safety of two doses of this compound (10 mg/kg and 15 mg/kg daily) against levofloxacin (750 mg daily) for 5 days in adults with cUTI or acute pyelonephritis (AP).[9][11][14] The primary endpoint was microbiological eradication at the test-of-cure (TOC) visit.[14]

Phase_2_cUTI_Trial Start Enrollment: Adults with cUTI or AP (N=145) Random Randomization (1:1:1) Start->Random ArmA This compound 15 mg/kg IV q24h Random->ArmA ArmB This compound 10 mg/kg IV q24h Random->ArmB ArmC Levofloxacin 750 mg IV q24h Random->ArmC FollowUp Treatment Duration: 5 Days ArmA->FollowUp Endpoint Primary Endpoint: Microbiological Eradication at Test-of-Cure (TOC) Visit FollowUp->Endpoint

Caption: Workflow for the Phase 2 cUTI clinical trial.

  • Data Presentation: Efficacy Results

OutcomeThis compound 15 mg/kgLevofloxacin 750 mgReference(s)
Microbiological Eradication (MITT Population) 88.0% (44/50)90.5% (38/42)[14]
Clinical Cure Rate (mITT Population) 70.6%65.5%[11]
  • Findings: The 15 mg/kg dose of this compound demonstrated comparable microbiological eradication rates to levofloxacin, supporting its advancement into Phase 3 trials.[14]

Phase 3 Program: EPIC and CARE Trials

  • Experimental Protocol: The EPIC (Evaluating this compound in Complicated UTI) trial was a pivotal Phase 3, randomized, double-blind, non-inferiority study. It compared this compound (15 mg/kg daily) to meropenem (1 g every 8 hours) in adults with cUTI or AP.[3][15] The co-primary endpoints were composite cure (clinical cure and microbiological eradication) at Day 5 and at the TOC visit (15-19 days after therapy) in the modified intent-to-treat (mMITT) population. The non-inferiority margin was set at 15%.[15]

EPIC_Trial_Workflow Start Enrollment: Adults with cUTI or AP (N=609) Random Randomization (1:1) Start->Random ArmA This compound 15 mg/kg IV q24h (N=303) Random->ArmA ArmB Meropenem 1g IV q8h (N=306) Random->ArmB FollowUp Optional IV-to-Oral Transition After ≥4 Days ArmA->FollowUp Endpoint Co-Primary Endpoints: Composite Cure at Day 5 & TOC Visit (Non-inferiority Margin: 15%) FollowUp->Endpoint

Caption: Workflow for the Phase 3 EPIC clinical trial.

  • Data Presentation: EPIC Trial Efficacy Results (mMITT Population)

EndpointThis compound (N=191)Meropenem (N=197)Difference (95% CI)Reference(s)
Composite Cure (Day 5) 88.0% (168/191)91.4% (180/197)-3.4% (-10.0 to 3.1)[15]
Composite Cure (TOC Visit) 81.7% (156/191)70.1% (138/197)11.6% (2.7 to 20.3)[3][15]
  • Findings: this compound was non-inferior to meropenem at the Day 5 endpoint and demonstrated superiority at the TOC visit for composite cure.[3][15] The most common adverse events were decreased renal function (3.7%), diarrhea (2.3%), and hypertension (2.3%).[12][16]

  • Experimental Protocol: The CARE (Combating Antibiotic-Resistant Enterobacteriaceae) trial was a Phase 3 study evaluating this compound in patients with serious infections, including bloodstream infections (BSI) and hospital-acquired/ventilator-associated pneumonia (HABP/VABP), caused by CRE.[3] Patients were randomized to receive this compound or colistin, both in combination with a second agent (meropenem or tigecycline).[3] The primary endpoint was a composite of death or significant disease-related complications at Day 28.[15]

CARE_Trial_Workflow Start Enrollment: Adults with BSI or HABP/VABP Caused by CRE Random Randomization (1:1) Start->Random ArmA This compound-based therapy Random->ArmA ArmB Colistin-based therapy Random->ArmB FollowUp Treatment based on infection type ArmA->FollowUp Endpoint Primary Endpoint: All-cause mortality or significant disease-related complications at Day 28 FollowUp->Endpoint Stop Trial Terminated Early (Low Enrollment) Endpoint->Stop

Caption: Workflow for the Phase 3 CARE clinical trial.

  • Findings: The trial was terminated early due to significantly slower than expected enrollment.[15] In the small number of patients enrolled (N=37), a trend toward lower mortality and fewer complications was observed in the this compound arm compared to the colistin arm.[3][15] However, due to the small sample size, the results were not sufficient for a regulatory finding of efficacy for these indications.[5]

Regulatory History and Commercialization

  • Fast Track Designation: In 2012, the U.S. Food and Drug Administration (FDA) granted Fast Track designation for the development and review of this compound.[5]

  • FDA Approval: On June 25, 2018, the FDA approved Zemdri (this compound) for the treatment of adults with complicated Urinary Tract Infections (cUTI), including pyelonephritis, who have limited or no alternative treatment options.[13][17][18]

  • Regulatory Setback: The FDA did not approve this compound for the treatment of bloodstream infections, citing the lack of demonstrated effectiveness from the incomplete CARE trial.[5]

  • Commercial Challenges: Despite its clinical success in cUTI, Achaogen was unable to find a robust market for the drug and filed for Chapter 11 bankruptcy in April 2019.[5][19] The rights to this compound were subsequently acquired by Cipla USA.[5]

Conclusion

This compound represents a significant achievement in rational antibiotic design, successfully creating a modern aminoglycoside with potent activity against many multidrug-resistant Gram-negative bacteria. Its development history, from chemical synthesis to rigorous clinical trials, underscores the extensive process required to bring a novel anti-infective agent to market. While its efficacy in complicated UTIs is well-established, its full potential in treating other serious CRE infections remains an area for further investigation. The story of this compound also highlights the economic challenges facing antibiotic development, even for clinically valuable and innovative drugs.

References

An In-depth Technical Guide to the Plazomicin Binding Site on the 30S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site of the next-generation aminoglycoside, plazomicin, on the bacterial 30S ribosomal subunit. This compound is a potent antibiotic designed to overcome common aminoglycoside resistance mechanisms. Understanding its precise interaction with the ribosome is crucial for the development of future antimicrobial agents.

Executive Summary

This compound exerts its bactericidal effect by binding to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[1][2] This binding event disrupts the fidelity of mRNA translation, leading to the production of nonfunctional proteins and ultimately cell death.[1][3] The unique structural modifications of this compound allow it to evade many of the enzymes that confer resistance to older aminoglycosides.[4] This guide details the specific molecular interactions at the binding site, presents available quantitative data, outlines the experimental methodologies used to elucidate these interactions, and provides visualizations of the key processes.

This compound's Molecular Target: The Ribosomal A-Site

The primary target of this compound is the aminoacyl-tRNA (A-site) decoding center of the 16S rRNA in the 30S ribosomal subunit.[1][2] This site is highly conserved across bacterial species and is responsible for ensuring the correct pairing between the mRNA codon and the tRNA anticodon during protein synthesis. By binding to this critical location, this compound interferes with the elongation of the nascent polypeptide chain.[4]

Specific Nucleotide Interactions

High-resolution crystal structures of this compound in complex with the Thermus thermophilus 70S ribosome (PDB ID: 7LH5) have revealed the precise molecular interactions that anchor the drug to the A-site.[2][3] this compound binds in the major groove of helix 44 (h44) of the 16S rRNA.[3] This binding induces a conformational change in the A-site, causing the universally conserved adenine residues, A1492 and A1493, to flip out from the helix.[3] This "flipped-out" conformation mimics the state of the ribosome when a cognate tRNA is bound, thus locking the A-site in a state that is prone to misreading the mRNA sequence.[3]

The key hydrogen bonding interactions between this compound and the 16S rRNA are summarized in the table below.

This compound MoietyInteracting 16S rRNA NucleotideType of Interaction
Ring IA1408Hydrogen Bond
Ring IG1491Stacking Interaction
Ring II (2-deoxystreptamine)G1405Hydrogen Bond
Ring II (2-deoxystreptamine)U1406 (phosphate backbone)Hydrogen Bond
Ring II (2-deoxystreptamine)C1407Hydrogen Bond
Ring II (2-deoxystreptamine)G1494Hydrogen Bond
Ring II (2-deoxystreptamine)U1495Hydrogen Bond
Ring II (2-deoxystreptamine)C1496Hydrogen Bond
Ring IIIG1497Hydrogen Bond
1-N-hydroxy-aminobutyroyl (HABA) substituentA1408Hydrogen Bond

Table 1: Summary of key molecular interactions between this compound and the 16S rRNA A-site, derived from the crystal structure (PDB ID: 7LH5).[2]

Quantitative Binding Data

LigandRNA TargetMethodDissociation Constant (Kd)
Sisomicinr(CUG)10 RNAFluorescence-based assayVaries with temperature (e.g., in the low micromolar range)

Table 2: Binding affinity of sisomicin to a model RNA repeat. This data is provided for context and does not represent the binding of this compound to the 30S ribosomal subunit.[5]

Experimental Protocols

The determination of the this compound binding site and the characterization of its interaction with the ribosome rely on a combination of structural biology and biophysical techniques.

X-ray Crystallography of the this compound-Ribosome Complex

The atomic-level details of the this compound binding site were elucidated through X-ray crystallography. The following is a generalized protocol based on the methodology used to solve the structure of the this compound-70S ribosome complex.[3]

1. Ribosome Purification and Crystallization:

  • 70S ribosomes are purified from a suitable bacterial species, such as Thermus thermophilus, known for producing stable ribosomes amenable to crystallization.

  • The purified ribosomes are crystallized in the presence of a specific mRNA fragment and tRNAs to form a stable complex.

2. Soaking with this compound:

  • The ribosome crystals are transferred to a solution containing a high concentration of this compound.

  • The this compound molecules diffuse into the crystal lattice and bind to the A-site of the ribosomes within the crystal.

3. X-ray Diffraction Data Collection:

  • The this compound-soaked crystals are cryo-cooled in liquid nitrogen to prevent radiation damage.

  • X-ray diffraction data are collected at a synchrotron source. A series of diffraction images are recorded as the crystal is rotated in the X-ray beam.

4. Structure Determination and Refinement:

  • The diffraction data are processed to determine the unit cell dimensions and the intensities of the diffraction spots.

  • The structure is solved using molecular replacement, with a previously determined ribosome structure as a search model.

  • The electron density map is calculated, and the this compound molecule is manually fitted into the observed density at the A-site.

  • The entire complex structure is then refined to optimize the fit to the experimental data, resulting in a high-resolution atomic model of the this compound-ribosome complex.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for quantifying the thermodynamics of binding interactions in solution. Although specific ITC data for this compound binding to the ribosome is not published, the following protocol outlines the general procedure for such an experiment.

1. Sample Preparation:

  • Purified 30S ribosomal subunits are dialyzed into a specific ITC buffer.

  • A concentrated solution of this compound is prepared in the same dialysis buffer to avoid heat changes due to buffer mismatch.

2. ITC Experiment:

  • The sample cell of the calorimeter is filled with the 30S ribosomal subunit solution.

  • The injection syringe is filled with the this compound solution.

  • A series of small, precise injections of the this compound solution are made into the sample cell while the heat change upon each injection is measured.

3. Data Analysis:

  • The heat change per injection is plotted against the molar ratio of this compound to the ribosome.

  • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Visualizations

This compound Binding to the 16S rRNA A-site

Plazomicin_Binding_Site cluster_ribosome 30S Ribosomal Subunit cluster_Asite A-Site 16S_rRNA 16S rRNA (h44) A1492 A1492 16S_rRNA->A1492 Induces flipping out A1493 A1493 16S_rRNA->A1493 Induces flipping out G1491 G1491 A1408 A1408 This compound This compound This compound->16S_rRNA This compound->G1491 Stacking This compound->A1408 H-bond

Caption: this compound binding to the A-site of 16S rRNA.

Experimental Workflow for Characterizing this compound-Ribosome Interaction

Experimental_Workflow Start Start: Hypothesis This compound binds to 30S subunit Purification Purify 30S Ribosomal Subunits and this compound Start->Purification Structural Structural Analysis (X-ray Crystallography) Purification->Structural Biophysical Biophysical Analysis (Isothermal Titration Calorimetry) Purification->Biophysical Crystallization Crystallize 30S Subunit Structural->Crystallization ITC_Experiment Perform ITC Titration Biophysical->ITC_Experiment Soaking Soak Crystals with this compound Crystallization->Soaking Diffraction X-ray Diffraction Soaking->Diffraction Structure Determine 3D Structure Diffraction->Structure Binding_Site Identify Binding Site & Interactions Structure->Binding_Site Data_Analysis Analyze Binding Isotherm ITC_Experiment->Data_Analysis Binding_Affinity Determine Kd, ΔH, ΔS Data_Analysis->Binding_Affinity End Conclusion: Mechanism of Action Binding_Site->End Binding_Affinity->End

Caption: Workflow for ribosome binding analysis.

Conclusion

The binding of this compound to the A-site of the 16S rRNA within the 30S ribosomal subunit is a well-characterized interaction at the molecular level. The structural data provides a clear rationale for its mechanism of action, which involves the disruption of translational fidelity. While specific quantitative binding affinity data for this compound remains to be published, the detailed structural insights offer a solid foundation for the rational design of next-generation aminoglycosides that can overcome existing and emerging resistance mechanisms. Further biophysical characterization of the this compound-ribosome interaction will provide a more complete understanding of its potent antibacterial activity.

References

In Vitro Pharmacokinetics and Pharmacodynamics of Plazomicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plazomicin is a next-generation aminoglycoside antibiotic engineered to overcome common aminoglycoside resistance mechanisms.[1][2] This technical guide provides an in-depth overview of the in vitro pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development. This compound exerts its bactericidal effects by binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis.[3] It has demonstrated potent activity against a wide range of multidrug-resistant (MDR) Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae (CRE).[2][4][5]

In Vitro Pharmacokinetics

The in vitro pharmacokinetic properties of this compound have been characterized to understand its behavior in experimental settings, which informs the design of pharmacodynamic studies.

Protein Binding

In vitro studies using equilibrium dialysis have shown that this compound has low and concentration-independent plasma protein binding, approximately 20%.[3][6] This low level of protein binding suggests that a high fraction of the drug is available in its active form to exert its antibacterial effect.

Stability

This compound is a stable molecule in standard in vitro testing media, a crucial factor for the reliability and reproducibility of susceptibility testing and other pharmacodynamic evaluations. It is not known to undergo significant metabolism in in vitro systems.[3][6]

In Vitro Pharmacodynamics

The in vitro pharmacodynamic properties of this compound highlight its potent bactericidal activity and its ability to overcome key resistance mechanisms.

Mechanism of Action and Resistance

Like other aminoglycosides, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis through binding to the 16S rRNA of the 30S ribosomal subunit.[2][3] This binding leads to mistranslation of mRNA and ultimately results in bacterial cell death.[3]

This compound was specifically designed to be refractory to the enzymatic modification by most aminoglycoside-modifying enzymes (AMEs), a common resistance mechanism in Gram-negative bacteria.[1][7][8] It retains activity against many strains that produce AMEs, including various acetyltransferases (AACs), nucleotidyltransferases (ANTs), and phosphotransferases (APHs).[7][9] However, this compound's activity is compromised against bacteria that have acquired 16S rRNA methyltransferases, which alter the drug's binding site on the ribosome.[9][10]

Quantitative In Vitro Activity

The following tables summarize the in vitro activity of this compound against various bacterial isolates from numerous studies. Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, with lower values indicating greater activity.

Table 1: In Vitro Activity of this compound against Enterobacteriaceae

OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Enterobacteriaceae (overall)4,3620.52[11]
Enterobacteriaceae (overall)4,2170.52[12]
Escherichia coli1,3460.51[8]
Klebsiella pneumoniae1,5060.250.5[8]
Enterobacter spp.-0.25-0.50.5-1[2]
Proteus mirabilis-1-42-8[2]

Table 2: In Vitro Activity of this compound against Carbapenem-Resistant Enterobacteriaceae (CRE)

Organism/Resistance ProfileNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Percent SusceptibleReference(s)
CRE (overall)122--98%[13]
CRE (KPC-producing)1070.51-[10]
CRE (blaKPC)-0.252-[14]
CRE (blaOXA-48-like)-0.2516-[14]
CRE (blaNDM)42--35.7%[15]

Table 3: Comparative In Vitro Activity of this compound and Other Aminoglycosides against CRE

AntibioticNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Percent SusceptibleReference(s)
This compound1100.51-[10]
Amikacin110323223.6%[10]
Gentamicin11011681.8%[10]
Tobramycin1103264-[10]
Time-Kill Kinetics

Time-kill assays demonstrate the bactericidal activity of this compound over time. Studies have shown that this compound exhibits rapid, concentration-dependent killing against a variety of pathogens. Against MDR Escherichia coli, Klebsiella pneumoniae, and Enterobacter spp., this compound achieved a sustained 3-log₁₀ reduction in bacterial counts. In some instances, regrowth of bacteria was observed at lower concentrations, which was often eliminated at higher multiples of the MIC.[16]

Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the suppression of bacterial growth that persists after a short exposure to an antibiotic. In vitro studies have demonstrated that this compound has a PAE ranging from 0.2 to 2.6 hours at twice the MIC against Enterobacteriaceae.[3] This effect contributes to the rationale for once-daily dosing regimens.

Pharmacodynamic Index

The pharmacodynamic index that best correlates with the efficacy of aminoglycosides is the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) or the ratio of the peak concentration to the MIC (Cmax/MIC). In vitro pharmacokinetic/pharmacodynamic models have been used to determine the AUC/MIC targets for this compound. For E. coli and K. pneumoniae, an AUC/MIC ratio in the range of 30-60 was associated with a static effect or a 1-log reduction in bacterial load over 24 hours.[17] To suppress the emergence of resistance, higher AUC/MIC ratios of >66 for E. coli and >132 for K. pneumoniae were required.[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the standard protocols for key experiments used to characterize the pharmacodynamics of this compound.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Preparation of Antimicrobial Solutions: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium, and colonies are suspended in a saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare this compound Stock & Serial Dilutions C Inoculate Microtiter Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35-37°C for 16-20h C->D E Read Wells for Visible Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Broth Microdilution MIC Testing Workflow.
Time-Kill Assay

Time-kill assays provide information on the rate and extent of bactericidal activity of an antimicrobial agent.

Methodology:

  • Inoculum Preparation: A bacterial suspension is prepared and diluted in CAMHB to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Drug Exposure: this compound is added to the bacterial suspensions at various concentrations, typically multiples of the MIC (e.g., 2x, 4x, 8x MIC). A growth control without the antibiotic is also included.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each suspension.

  • Serial Dilution and Enumeration: The samples are serially diluted in saline or a suitable neutralizer to stop the antibiotic's activity. The diluted samples are then plated on agar plates.

  • Incubation and Colony Counting: The plates are incubated, and the resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted to generate time-kill curves. Bactericidal activity is often defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling & Plating cluster_analysis Analysis A Prepare Bacterial Inoculum B Add this compound at Various MIC Multiples A->B C Take Aliquots at Time Points (0, 2, 4, 8, 24h) B->C D Serially Dilute and Plate on Agar C->D E Incubate and Count Colonies (CFU/mL) D->E F Plot log10 CFU/mL vs. Time E->F

Time-Kill Assay Experimental Workflow.
Post-Antibiotic Effect (PAE) Determination

The PAE is determined by measuring the time it takes for bacteria to recover and resume growth after a brief exposure to an antibiotic.

Methodology:

  • Drug Exposure: A bacterial culture in the logarithmic growth phase is exposed to a specific concentration of this compound (e.g., 2x MIC) for a defined period (e.g., 1-2 hours). A control culture is handled similarly but without antibiotic exposure.

  • Antibiotic Removal: The antibiotic is removed from the culture, typically by a significant dilution (e.g., 1:1000) into fresh, pre-warmed broth.

  • Monitoring Regrowth: The number of viable bacteria in both the treated and control cultures is monitored over time by plating and colony counting at regular intervals.

  • PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the count in the treated culture to increase by 1 log₁₀ CFU/mL above the count observed immediately after dilution, and C is the corresponding time for the untreated control culture.

PAE_Workflow cluster_exposure Exposure cluster_monitoring Monitoring cluster_calculation Calculation A Expose Bacteria to this compound (1-2h) B Remove Antibiotic by Dilution A->B C Monitor Regrowth of Treated & Control Cultures B->C D Determine Time for 1-log10 Increase (T and C) C->D E Calculate PAE = T - C D->E

Post-Antibiotic Effect (PAE) Determination Workflow.

Conclusion

The in vitro pharmacokinetic and pharmacodynamic profile of this compound demonstrates its potent bactericidal activity against a broad spectrum of Gram-negative pathogens, including many multidrug-resistant strains. Its stability against the majority of aminoglycoside-modifying enzymes is a key feature that distinguishes it from older aminoglycosides. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development efforts involving this important antibiotic. Understanding these in vitro characteristics is essential for designing appropriate preclinical and clinical studies to optimize the use of this compound in treating serious bacterial infections.

References

Plazomicin's Spectrum of Activity Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plazomicin is a next-generation aminoglycoside antibiotic designed to overcome common aminoglycoside resistance mechanisms.[1][2][3] This technical guide provides an in-depth overview of the in vitro activity of this compound against a range of clinically relevant Gram-negative bacteria. The data presented herein is intended to inform research and development efforts by providing a comprehensive summary of this compound's spectrum, methodologies for its evaluation, and the key mechanisms governing its efficacy and bacterial resistance. This compound exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[4]

In Vitro Antimicrobial Activity of this compound

The in vitro activity of this compound has been extensively evaluated against a variety of Gram-negative pathogens. The following tables summarize the minimum inhibitory concentration (MIC) values, specifically the MIC50 and MIC90, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: this compound Activity against Enterobacterales
Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Escherichia coli1,3460.51[5]
Klebsiella pneumoniae1,5060.250.5[5]
Enterobacter cloacaeNot Specified0.25-0.50.5-1[6]
Proteus mirabilisNot Specified2Not Specified[5]
Carbapenem-Resistant Enterobacterales (CRE)97Not Specified≤2 (99% inhibited)[5]
ESBL-producing E. coli and K. pneumoniaeNot SpecifiedNot Specified≤1 (90% inhibited)[6]
Table 2: this compound Activity against Non-Enterobacterales Gram-Negative Bacilli
Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Pseudomonas aeruginosaNot Specified416[5]
Acinetobacter baumanniiNot Specified216[5]

Experimental Protocols

The determination of this compound's in vitro activity is primarily conducted using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M07.[7][8][9][10][11]

Broth Microdilution Method for MIC Determination (CLSI M07)

This protocol outlines the standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound against aerobic Gram-negative bacteria.

1. Preparation of Materials:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • This compound Stock Solution: Prepare a stock solution of this compound powder of known potency in a suitable solvent (e.g., sterile water) to a high concentration (e.g., 1280 µg/mL).

  • Microdilution Plates: 96-well microtiter plates.

  • Bacterial Inoculum: A standardized suspension of the test organism equivalent to a 0.5 McFarland standard.

  • Quality Control Strains: Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853.

2. Preparation of this compound Dilutions:

  • Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the microtiter plates to achieve a final volume of 50 µL per well. The typical concentration range tested is 0.06 to 128 µg/mL.[5]

  • Include a growth control well containing only CAMHB and a sterility control well with uninoculated CAMHB.

3. Inoculum Preparation and Standardization:

  • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.

  • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

  • Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

4. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

5. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

6. Quality Control:

  • Concurrently test the quality control strains using the same procedure. The resulting MIC values for the QC strains must fall within the acceptable ranges specified in the current CLSI M100 document.

Table 3: this compound Quality Control Ranges (CLSI M100)
Quality Control StrainAcceptable MIC Range (µg/mL)
Escherichia coli ATCC 259220.25 - 1.0
Pseudomonas aeruginosa ATCC 278531.0 - 4.0

Visualizing Key Pathways and Processes

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start media Prepare Cation-Adjusted Mueller-Hinton Broth start->media drug Prepare this compound Stock Solution start->drug inoculum Prepare 0.5 McFarland Standardized Inoculum start->inoculum plate Prepare Microdilution Plates with Serial Drug Dilutions media->plate drug->plate inoculate Inoculate Microdilution Plates plate->inoculate dilute_inoculum Dilute Inoculum to Target Concentration inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Read MIC incubate->read_mic qc Verify Quality Control Strain MICs read_mic->qc report Report Results qc->report

Caption: Workflow for this compound MIC Determination.

Mechanism of Action of this compound

mechanism_of_action cluster_cell Gram-Negative Bacterium plazomicin_out This compound porin Porin Channel plazomicin_out->porin Uptake outer_membrane Outer Membrane periplasm Periplasm porin->periplasm transporter Transporter periplasm->transporter inner_membrane Inner Membrane cytoplasm Cytoplasm transporter->cytoplasm ribosome 30S Ribosomal Subunit cytoplasm->ribosome Binding to A-site protein_synthesis Protein Synthesis inhibition Inhibition ribosome->inhibition protein_synthesis->inhibition cell_death Bacterial Cell Death inhibition->cell_death

Caption: this compound's Mechanism of Action.

Mechanisms of Resistance to this compound

resistance_mechanisms cluster_resistance Bacterial Resistance Pathways cluster_ame Aminoglycoside-Modifying Enzymes (AMEs) cluster_methyltransferase 16S rRNA Methyltransferases This compound This compound aac AAC(2')-Ia (Acetylation) This compound->aac Modification aph APH(2'')-IVa (Phosphorylation) This compound->aph Modification altered_binding_site Altered Binding Site This compound->altered_binding_site Reduced Binding inactivated_this compound Inactivated this compound aac->inactivated_this compound aph->inactivated_this compound ribosome 30S Ribosomal Subunit inactivated_this compound->ribosome No Binding rmt armA, rmtB, etc. (Methylation of 16S rRNA) rmt->ribosome Modification of Target

Caption: this compound Resistance Mechanisms.

Conclusion

This compound demonstrates potent in vitro activity against a broad spectrum of clinically important Gram-negative bacteria, including multidrug-resistant strains such as carbapenem-resistant and ESBL-producing Enterobacterales.[5][6] Its stability against many aminoglycoside-modifying enzymes contributes to its enhanced spectrum.[1][2][3][12] However, resistance mediated by 16S rRNA methyltransferases remains a significant challenge.[13][14] The standardized methodologies and an understanding of the mechanisms of action and resistance outlined in this guide are crucial for the continued evaluation and strategic development of this compound and future aminoglycosides.

References

In vitro activity of Plazomicin against Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Activity of Plazomicin Against Enterobacteriaceae

Introduction

This compound is a next-generation, semi-synthetic aminoglycoside antibiotic engineered from sisomicin.[1][2] It was developed to address the growing threat of multidrug-resistant (MDR) Gram-negative bacteria, particularly Enterobacteriaceae.[3] Its structural modifications provide stability against many common aminoglycoside-modifying enzymes (AMEs), which are a primary mechanism of resistance to older aminoglycosides.[4][5] this compound exhibits concentration-dependent bactericidal activity by inhibiting bacterial protein synthesis.[5][6]

In June 2018, the U.S. Food and Drug Administration (FDA) approved this compound (Zemdri™) for the treatment of adults with complicated urinary tract infections (cUTIs), including pyelonephritis, caused by susceptible Enterobacteriaceae such as Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Enterobacter cloacae.[4][7][8][9] The approval specifically highlights its utility for patients with limited or no alternative treatment options, underscoring its role in combating infections caused by pathogens like carbapenem-resistant Enterobacteriaceae (CRE) and extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae.[7][9]

This guide provides a comprehensive overview of the in vitro activity of this compound against a broad range of Enterobacteriaceae isolates, details the experimental protocols used for its evaluation, and illustrates its mechanism of action and resistance pathways.

Mechanism of Action and Resistance

This compound, like other aminoglycosides, exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis.[5] Its unique chemical structure, however, protects it from inactivation by most AMEs, including various N-acetyltransferases (AACs), O-adenyltransferases (ANTs), and O-phosphotransferases (APHs), which are the most common resistance mechanisms in Enterobacteriaceae.[5]

While potent against AME-producing isolates, this compound is not active against bacteria that have acquired resistance through target-site modification, primarily via 16S ribosomal RNA (rRNA) methyltransferases (16S-RMTases).[4] These enzymes, such as ArmA and RmtB, modify the antibiotic's binding site on the ribosome, typically conferring high-level resistance to all aminoglycosides, including this compound.[6][10]

cluster_0 Bacterial Cell Plazomicin_in This compound Enters Cell Ribosome 30S Ribosomal Subunit Plazomicin_in->Ribosome Binds to A-site Inhibition Inhibition Protein_Synth Protein Synthesis Bactericidal Bactericidal Effect Protein_Synth->Bactericidal Leads to Inhibition->Protein_Synth Prevents Translation

Diagram 1: this compound's Mechanism of Action.

cluster_cell Enterobacteriaceae Cell cluster_ame AME-Mediated Resistance cluster_rmt 16S-RMTase-Mediated Resistance This compound This compound AME Aminoglycoside-Modifying Enzymes (AMEs) This compound->AME Encounters RMTase 16S rRNA Methyltransferases (RMTases) This compound->RMTase Presence of Ineffective Ineffective Inactivation AME->Ineffective this compound evades most AMEs Target_Mod Ribosome Target Site Modification RMTase->Target_Mod Leads to Resistance High-Level Resistance Target_Mod->Resistance Prevents Binding

Diagram 2: Key Resistance Pathways to this compound.

Data Presentation: In Vitro Activity

This compound has demonstrated potent in vitro activity against a wide collection of Enterobacteriaceae isolates, including those resistant to other antibiotics.

Table 1: Overall Activity of this compound and Comparators Against Enterobacteriaceae
Organism/Group (No. of Isolates)AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% SusceptibleCitation(s)
Enterobacteriaceae (4,362)This compound 0.5 2 99.2% at ≤4 µg/mL [11]
Amikacin--98.9%[11]
Gentamicin--90.3%[11]
Tobramycin--90.3%[11]
E. coli (1,346)This compound 0.5 1 99.9% at ≤4 µg/mL [11]
K. pneumoniae (1,506)This compound 0.25 0.5 99.9% at ≤4 µg/mL [11]
K. oxytoca (359)This compound 0.5 0.5 99.4% at ≤4 µg/mL [11]
P. mirabilis This compound 2 4 -[1][11]
M. morganii This compound -4 -[1]
Table 2: Activity of this compound Against Carbapenem-Resistant Enterobacteriaceae (CRE)
Organism/Group (No. of Isolates)Resistance MechanismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible / InhibitedCitation(s)
CRE (110)Carbapenemase-producing0.5 1 99.1% (109/110) [6][12]
CRE (97)General CRE--99.0% inhibited at ≤2 µg/mL [11]
KPC-producing K. pneumoniae (96)KPC0.5 0.5 -[12]
KPC-producing isolates (87)KPC0.25 1 98.9% inhibited at ≤2 µg/mL [11]
MBL-producing isolates (488)NDM, VIM, IMP1 >64 76.4% at ≤2 µg/mL [4]
NDM-producing isolates (282)NDM--77.3% (218/282) [4]
VIM-producing isolates (182)VIM--89.6% [4]
OXA-48-like isolates OXA-480.25 16 -[10]
Table 3: Activity of this compound Against Other Multidrug-Resistant (MDR) Enterobacteriaceae
Organism/GroupResistance Phenotype/GenotypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible / InhibitedCitation(s)
MDR Isolates (30)Resistant to aminoglycosides, β-lactams, fluoroquinolones0.5 2 -[13]
AME-carrying isolates (728)AME genes--99.0% inhibited at ≤2 µg/mL [10]
ESBL-producing isolates (688)ESBL genes0.25 1 94.7% inhibited at ≤2 µg/mL [14]
Colistin-resistant isolates (95)General colistin resistance-4 89.5% inhibited at ≤2 µg/mL [2]
mcr-1 positive isolates mcr-1 gene--100% inhibited at ≤2 µg/mL [2]
Table 4: Bactericidal Activity of this compound Against MDR Enterobacteriaceae
AgentMBC₅₀ (µg/mL)MBC₉₀ (µg/mL)% of Isolates with MBC:MIC Ratio ≤4Citation(s)
This compound 0.5 4 96.7% [13]
Amikacin6425696.7%[13]
Gentamicin64>51292.6%[13]

Note: An MBC:MIC ratio of ≤4 is indicative of bactericidal activity.[13]

Experimental Protocols

The in vitro data for this compound have been generated using standardized and reproducible methodologies, primarily following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination
  • Method: The reference method used in the vast majority of studies is broth microdilution , performed in accordance with CLSI document M07.[11][13]

  • Medium: Cation-adjusted Mueller-Hinton broth is the standard medium.

  • Inoculum: Bacterial suspensions are prepared and diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Incubation: Microdilution plates are incubated at 35°C for 16 to 20 hours in ambient air.

  • Interpretation: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[13] Susceptibility breakpoints are defined by regulatory bodies like the FDA. The FDA-approved breakpoint for this compound against Enterobacteriaceae is ≤2 µg/mL for susceptible.[4][15]

Minimum Bactericidal Concentration (MBC) Determination
  • Method: MBC testing is conducted as an extension of the MIC assay.

  • Procedure: Following MIC determination, a standardized volume (e.g., 10 µL) is aliquoted from all wells showing no visible growth. This aliquot is plated onto antibiotic-free agar (e.g., Tryptic Soy Agar).

  • Incubation: Plates are incubated for 18 to 24 hours to allow for the growth of surviving bacteria.

  • Interpretation: The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% (≥3-log₁₀) reduction in CFU/mL from the initial inoculum.[13]

Molecular Characterization of Resistance
  • Methods: To identify specific resistance genes, isolates (particularly those showing elevated MICs) are subjected to molecular analysis. This typically involves:

    • Polymerase Chain Reaction (PCR): Used to screen for the presence of known resistance genes, such as those encoding for carbapenemases (blaKPC, blaNDM, blaOXA-48), AMEs, and 16S-RMTases (armA, rmtB).[10][16]

    • Whole-Genome Sequencing (WGS): Provides a comprehensive analysis of all genetic material, allowing for the identification of a wide array of resistance determinants and novel mechanisms.[6][14]

cluster_workflow In Vitro Susceptibility Testing Workflow start Start: Collect Clinical Isolates identify Isolate Identification (e.g., MALDI-TOF) start->identify prepare Prepare Inoculum (~5x10^5 CFU/mL) identify->prepare inoculate Inoculate Plate prepare->inoculate mic_plate Prepare Broth Microdilution Plate with Serial Antibiotic Dilutions mic_plate->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic mbc_test Perform MBC Test? read_mic->mbc_test plate_mbc Plate Aliquots from Clear Wells onto Antibiotic-Free Agar mbc_test->plate_mbc Yes end End: Report MIC/MBC Values mbc_test->end No incubate_mbc Incubate Agar Plates (18-24h) plate_mbc->incubate_mbc read_mbc Read MBC: Concentration with ≥99.9% Killing incubate_mbc->read_mbc read_mbc->end

Diagram 3: Standard Experimental Workflow for MIC/MBC Testing.

Conclusion

The in vitro evidence robustly supports the potent and broad-spectrum activity of this compound against Enterobacteriaceae. Its key advantage lies in its stability against the majority of aminoglycoside-modifying enzymes, which allows it to retain activity against many multidrug-resistant strains, including ESBL-producing and carbapenem-resistant isolates.[5][13] While this compound demonstrates excellent inhibitory and bactericidal activity, its efficacy is compromised by the presence of 16S rRNA methyltransferases, a resistance mechanism that confers broad aminoglycoside resistance.[4] Therefore, susceptibility testing remains crucial for guiding its clinical use. The extensive in vitro data, generated using standardized protocols, confirms that this compound is a valuable therapeutic option for treating serious infections caused by MDR Enterobacteriaceae, particularly in patients with few remaining treatment alternatives.[11]

References

Unraveling Plazomicin's Power: A Technical Guide to its Mode of Action Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE), poses a significant threat to global public health. Plazomicin, a next-generation aminoglycoside, has emerged as a critical therapeutic option for complicated urinary tract infections (cUTIs), including pyelonephritis, especially in cases with limited treatment alternatives.[1][2] This in-depth technical guide explores the core mechanisms of this compound's action, its remarkable ability to evade common aminoglycoside resistance mechanisms, and the experimental methodologies used to characterize its activity.

This compound's Mode of Action: Targeting the Bacterial Ribosome

This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in bacteria.[3][4] This process is initiated by the binding of this compound to the bacterial 30S ribosomal subunit.[1][3][4] Specifically, this compound binds to the aminoacyl-tRNA site (A-site) within the 16S rRNA of the 30S subunit.[3][5][6] This binding event induces a conformational change in the ribosome, leading to two primary consequences:

  • Codon Misreading: The altered ribosomal conformation causes the misreading of the mRNA codon, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain.[3][7]

  • Inhibition of Translocation: The binding of this compound can also interfere with the movement of the ribosome along the mRNA molecule, a process known as translocation, further halting protein synthesis.

The culmination of these effects is the production of non-functional or truncated proteins, leading to a cascade of cellular dysfunction and ultimately, bacterial cell death. This compound's activity is concentration-dependent, and it exhibits a post-antibiotic effect, meaning its suppressive action on bacterial growth continues for a period even after the drug concentration falls below the minimum inhibitory concentration (MIC).[3][7]

Overcoming Resistance: this compound's Structural Advantages

A key feature of this compound is its structural design, which allows it to overcome the most prevalent mechanisms of aminoglycoside resistance, primarily enzymatic modification by aminoglycoside-modifying enzymes (AMEs).[8][9] this compound is a semi-synthetic derivative of sisomicin, featuring two critical modifications: a hydroxy-aminobutyric acid (HABA) group at the 1-position and a hydroxyethyl group at the 6'-position.[3][9]

These structural additions provide steric hindrance, protecting this compound from inactivation by a broad spectrum of AMEs, including:

  • Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group to the aminoglycoside, preventing it from binding to the ribosome.

  • Aminoglycoside Phosphotransferases (APHs): These enzymes add a phosphate group, leading to the same inhibitory effect.

  • Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes attach a nucleotide, also blocking ribosomal binding.

This compound's stability against these enzymes allows it to maintain potent activity against many strains that are resistant to older aminoglycosides like gentamicin and tobramycin.[10][11]

However, this compound is not effective against bacteria that have acquired resistance through the production of 16S rRNA methyltransferases.[3][12] These enzymes modify the ribosomal binding site itself, preventing this compound from attaching to its target.

Quantitative Efficacy of this compound

The in vitro activity of this compound has been extensively evaluated against a wide range of clinical isolates, including multidrug-resistant strains. The following tables summarize key quantitative data on its efficacy.

Table 1: this compound Minimum Inhibitory Concentration (MIC) Data against Enterobacteriaceae

Organism/Resistance ProfileMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Percent Susceptible (%)Reference(s)
All Enterobacteriaceae Isolates0.52>95[10]
Carbapenem-Resistant Enterobacteriaceae (CRE)0.5190.2 (at ≤4 µg/mL)[8][13]
ESBL-producing Enterobacterales0.5299.3[11]
Gentamicin-Resistant Isolates--94.8[13]
Tobramycin-Resistant Isolates--94.9[13]
Isolates with AME genes--97.7[11]

Table 2: this compound Minimum Bactericidal Concentration (MBC) Data

OrganismMBC₅₀ (µg/mL)MBC₉₀ (µg/mL)Reference(s)
Multidrug-Resistant Enterobacteriaceae0.54[10]

Table 3: Clinical Efficacy of this compound in Clinical Trials

Clinical TrialIndicationComparatorPrimary EndpointThis compound OutcomeMeropenem/Colistin OutcomeReference(s)
EPICComplicated Urinary Tract Infections (cUTI)MeropenemComposite Cure at Test-of-Cure81.7%70.1%[2]
CARECRE InfectionsColistin28-day All-Cause Mortality or Significant Complications23.5%50%[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mode of action and efficacy of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Broth Microdilution Method (CLSI Guidelines)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

    • Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Adjust the turbidity of the inoculum suspension with sterile saline or broth to match that of a 0.5 McFarland standard.

    • Within 15 minutes of standardization, dilute the adjusted inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation of Inoculum:

    • Prepare a standardized bacterial suspension as described for the broth microdilution method.

    • Dilute the suspension in CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare flasks or tubes containing CAMHB with this compound at various concentrations (e.g., 2x, 4x, 8x, and 16x the MIC).

    • Include a growth control flask (no antibiotic).

    • Inoculate each flask with the standardized bacterial suspension.

  • Sampling and Viable Cell Counts:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial ten-fold dilutions of the aliquots in sterile saline.

    • Plate 100 µL of appropriate dilutions onto non-selective agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.

Aminoglycoside-Modifying Enzyme (AME) Assays

These biochemical assays are used to determine if a bacterial strain produces enzymes that can inactivate this compound.

Aminoglycoside Acetyltransferase (AAC) Assay (Spectrophotometric)

  • Preparation of Cell-Free Extract:

    • Grow the bacterial strain of interest to mid-log phase and harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication).

    • Centrifuge the lysate to remove cellular debris and collect the supernatant containing the enzymes.

  • Assay Reaction:

    • The reaction mixture contains:

      • Buffer (e.g., HEPES, pH 7.5)

      • Acetyl-CoA (the acetyl group donor)

      • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), Ellman's reagent)

      • This compound (or other aminoglycoside substrate)

      • Cell-free extract

    • The reaction is initiated by the addition of the cell-free extract.

  • Detection:

    • If an AAC is present, it will transfer an acetyl group from acetyl-CoA to this compound, releasing Coenzyme A (CoA-SH).

    • The free thiol group of CoA-SH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which is a yellow-colored compound.

    • The increase in absorbance at 412 nm is monitored over time using a spectrophotometer. The rate of absorbance increase is proportional to the AAC activity.

In Vitro Transcription/Translation Assay

This assay directly assesses the inhibitory effect of this compound on bacterial protein synthesis.

  • Assay System:

    • Utilize a commercially available E. coli S30 cell-free extract system for coupled transcription and translation.

    • The system contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes, etc.).

  • Reporter Gene:

    • Use a plasmid DNA template encoding a reporter protein, such as luciferase or β-galactosidase.

  • Assay Procedure:

    • Set up reaction mixtures containing the S30 extract, the DNA template, amino acids (including a radiolabeled amino acid like ³⁵S-methionine if measuring by autoradiography), and varying concentrations of this compound.

    • Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

  • Detection of Protein Synthesis:

    • Luciferase Reporter: Add luciferin substrate and measure the luminescence produced using a luminometer. A decrease in luminescence indicates inhibition of protein synthesis.

    • β-galactosidase Reporter: Add a colorimetric substrate (e.g., ONPG) and measure the absorbance at the appropriate wavelength. A decrease in color development indicates inhibition.

    • Radiolabeled Amino Acid Incorporation: Precipitate the newly synthesized proteins and measure the incorporated radioactivity using a scintillation counter. A decrease in radioactivity indicates inhibition of protein synthesis.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows related to this compound's mode of action.

Plazomicin_Mode_of_Action cluster_bacterium Bacterial Cell This compound This compound 30S_Ribosome 30S Ribosomal Subunit This compound->30S_Ribosome Binds to A-site Protein_Synthesis Protein Synthesis 30S_Ribosome->Protein_Synthesis Inhibits Nonfunctional_Proteins Non-functional Proteins Protein_Synthesis->Nonfunctional_Proteins Leads to Cell_Death Bacterial Cell Death Nonfunctional_Proteins->Cell_Death Causes

Caption: this compound's mechanism of action, from ribosomal binding to cell death.

Plazomicin_Resistance_Evasion This compound This compound + HABA at pos 1 + Hydroxyethyl at pos 6' Ribosome_Binding Binding to 30S Ribosome This compound->Ribosome_Binding Successful Binding Inactivation Enzymatic Inactivation This compound->Inactivation AMEs Aminoglycoside-Modifying Enzymes AACs APHs ANTs AMEs->this compound Unable to modify effectively AMEs->Inactivation

Caption: How this compound's structural modifications prevent inactivation by AMEs.

MIC_Workflow Start Start Prepare_Inoculum Prepare & Standardize Bacterial Inoculum Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Dilutions Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 35°Cfor 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its potent bactericidal activity, driven by the inhibition of ribosomal protein synthesis, is coupled with a unique structural design that confers stability against the majority of clinically relevant aminoglycoside-modifying enzymes. This technical guide provides a comprehensive overview of this compound's mode of action, quantitative efficacy, and the experimental protocols necessary for its characterization. For researchers and drug development professionals, a thorough understanding of these principles is crucial for the continued development of novel antimicrobial strategies and the effective clinical application of this important therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Plazomicin In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to plazomicin, a next-generation aminoglycoside. The following methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and practices recognized by the U.S. Food and Drug Administration (FDA).

Introduction

This compound is an aminoglycoside antibacterial agent engineered to overcome common aminoglycoside-modifying enzymes, a key mechanism of resistance to this class of antibiotics. It is indicated for the treatment of complicated urinary tract infections (cUTI), including pyelonephritis, caused by susceptible Enterobacterales. Accurate in vitro susceptibility testing is crucial for guiding clinical decisions and for surveillance of resistance trends. The most common methods for determining this compound susceptibility are broth microdilution for Minimum Inhibitory Concentration (MIC) determination and disk diffusion.

Quantitative Data Summary

The following tables summarize the interpretive criteria for this compound susceptibility testing against Enterobacterales.

Table 1: this compound MIC Interpretive Criteria for Enterobacterales
Minimum Inhibitory Concentration (MIC) in µg/mLInterpretation
≤2Susceptible (S)
4Intermediate (I)
≥8Resistant (R)

Source: FDA and CLSI M100[1][2][3]

Table 2: this compound Disk Diffusion Interpretive Criteria for Enterobacterales (30 µg disk)
Zone Diameter (mm)Interpretation
≥16Susceptible (S)
14-15Intermediate (I)
≤13Resistant (R)

Source: FDA[3]

Table 3: Quality Control (QC) Ranges for this compound Susceptibility Testing
Quality Control StrainMethodThis compound Concentration/Disk ContentAcceptable Range
Escherichia coli ATCC® 25922Broth Microdilution (MIC)N/A0.25 - 1 µg/mL
Escherichia coli ATCC® 25922Disk Diffusion30 µg19 - 25 mm
Pseudomonas aeruginosa ATCC® 27853Broth Microdilution (MIC)N/A1 - 8 µg/mL
Pseudomonas aeruginosa ATCC® 27853Disk Diffusion30 µg16 - 22 mm

Source: CLSI M100

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the CLSI M07 guidelines for broth dilution susceptibility testing.[3][4]

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • QC strains (E. coli ATCC® 25922, P. aeruginosa ATCC® 27853)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent. Subsequent dilutions will be made from this stock.

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve final concentrations ranging from 0.06 to 128 µg/mL in the microtiter plate wells.

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]

  • Inoculate Microtiter Plates: Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.[3]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Disk Diffusion Method

This protocol follows the CLSI M02 guidelines for disk diffusion testing.

Materials:

  • This compound disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

  • QC strains (E. coli ATCC® 25922, P. aeruginosa ATCC® 27853)

Procedure:

  • Prepare Bacterial Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate MHA Plate: Within 15 minutes of standardizing the inoculum, dip a sterile swab into the suspension and rotate it several times, pressing firmly on the inside wall of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

  • Apply this compound Disks: Aseptically apply a 30 µg this compound disk to the surface of the inoculated agar plate. Gently press the disk down to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate in ambient air at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

Visualizations

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_testing Testing cluster_results Results prep_plaz Prepare this compound Stock and Dilutions inoculate_plate Inoculate Microtiter Plate prep_inoc Prepare 0.5 McFarland Bacterial Inoculum dilute_inoc Dilute Inoculum to ~5x10^5 CFU/mL prep_inoc->dilute_inoc dilute_inoc->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic interpret Interpret Result (S, I, or R) read_mic->interpret

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

DiskDiffusionWorkflow cluster_prep Preparation cluster_testing Testing cluster_results Results prep_inoc Prepare 0.5 McFarland Bacterial Inoculum swab_plate Swab Mueller-Hinton Agar Plate prep_inoc->swab_plate apply_disk Apply 30 µg This compound Disk swab_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Result (S, I, or R) measure_zone->interpret

Caption: Workflow for this compound Disk Diffusion Susceptibility Testing.

InterpretationLogic cluster_mic MIC Result (µg/mL) cluster_disk Disk Diffusion Result (mm) mic_result MIC Value mic_s ≤2 mic_result->mic_s mic_i 4 mic_result->mic_i mic_r ≥8 mic_result->mic_r interpretation_s Susceptible mic_s->interpretation_s interpretation_i Intermediate mic_i->interpretation_i interpretation_r Resistant mic_r->interpretation_r disk_result Zone Diameter disk_s ≥16 disk_result->disk_s disk_i 14-15 disk_result->disk_i disk_r ≤13 disk_result->disk_r disk_s->interpretation_s disk_i->interpretation_i disk_r->interpretation_r

Caption: Interpretation of this compound Susceptibility Test Results.

References

Application Notes and Protocols for Plazomicin Minimum Inhibitory Concentration (MIC) Determination

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Plazomicin is a next-generation aminoglycoside antibiotic designed to overcome common aminoglycoside resistance mechanisms.[1][2] It functions by binding to the bacterial 16S ribosomal subunit, thereby inhibiting protein synthesis.[3] this compound is indicated for the treatment of complicated urinary tract infections (cUTI), including pyelonephritis, caused by susceptible microorganisms such as Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Enterobacter cloacae.[4][5][6] Accurate determination of the Minimum Inhibitory Concentration (MIC) is crucial for guiding therapeutic decisions, monitoring the emergence of resistance, and supporting antimicrobial stewardship programs.

This document provides detailed protocols for determining the MIC of this compound using standard laboratory methods, including broth microdilution, agar dilution, and gradient diffusion. It also summarizes this compound's in vitro activity against a range of clinically relevant bacteria.

Quantitative Data Summary: this compound In Vitro Activity

The following tables summarize the MIC50 and MIC90 values for this compound against various Gram-negative and Gram-positive bacteria, as determined by the reference broth microdilution method.[7][8][9]

Table 1: this compound MIC Data for Enterobacteriaceae

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Enterobacteriaceae (Overall)4,3620.52[8]
Enterobacteriaceae (Overall)9,8090.51[10]
Escherichia coli1,3460.51[8]
Klebsiella pneumoniae1,5060.250.5[8]
Carbapenem-Resistant K. pneumoniae6970.251[11]
Klebsiella oxytoca3590.50.5[8]
Proteus mirabilis2831-22-8[3][12]
Carbapenem-Resistant Enterobacteriaceae (CRE)97-≤2 (for 99%)[8]
Metallo-β-Lactamase (MBL) Producers4881>64[1]

Table 2: this compound MIC Data for Other Gram-Negative and Gram-Positive Bacteria

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Pseudomonas aeruginosa-416[7][8]
Acinetobacter spp.-216[8]
Staphylococcus aureus (MSSA & MRSA)-0.51[7]
Staphylococcus aureus1130.50.5[12]
Coagulase-Negative Staphylococci1080.120.25[12]
Enterococcus spp.-1664[8]
Streptococcus pneumoniae663264[8]

Experimental Protocols and Workflows

Standardized methods for MIC determination are essential for accurate and reproducible results. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures.[3][4]

Broth Microdilution Method

This is the reference method for quantitative antimicrobial susceptibility testing.[8][9] It involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid medium.

Principle A standardized suspension of bacteria is added to wells of a microtiter plate containing serial dilutions of this compound in cation-adjusted Mueller-Hinton broth (CA-MHB).[4] Following incubation, the lowest concentration of this compound that completely inhibits visible bacterial growth is recorded as the MIC.

Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis P1 Prepare serial twofold dilutions of this compound S1 Dispense diluted this compound and bacterial inoculum into 96-well microtiter plate P1->S1 P2 Prepare standardized bacterial inoculum (0.5 McFarland) P3 Dilute inoculum to achieve final concentration of ~5 x 10^5 CFU/mL P2->P3 P3->S1 S2 Include growth control (no drug) and sterility control wells S1->S2 S3 Incubate at 35°C ± 2°C for 16-20 hours in ambient air S2->S3 A1 Examine plate for - Growth in control well - No growth in sterility well S3->A1 A2 Read MIC: Lowest concentration with no visible growth (clear well) A1->A2

Caption: Workflow for this compound MIC determination using the broth microdilution method.

Detailed Protocol

  • Materials:

    • This compound analytical standard

    • Cation-Adjusted Mueller-Hinton Broth (CA-MHB)

    • Sterile 96-well microtiter plates

    • Bacterial isolates for testing

    • Quality control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)[4][13]

    • 0.5 McFarland turbidity standard

    • Incubator (35°C ± 2°C)

  • Procedure:

    • Prepare this compound Dilutions: Prepare serial twofold dilutions of this compound in CA-MHB. The typical concentration range tested is 0.06 to 128 µg/mL.[3]

    • Prepare Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Standardize Inoculum: Dilute the standardized suspension in CA-MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Inoculate Plate: Within 15 minutes of standardization, dispense the diluted inoculum into the microtiter plate wells already containing the this compound dilutions. The final volume in each well is typically 100 µL.

    • Controls: Include a positive control well (inoculum, no drug) and a negative/sterility control well (broth, no inoculum).

    • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[3][6]

  • Interpretation:

    • Confirm that the growth control well shows distinct turbidity and the sterility control well remains clear.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

Agar Dilution Method

The agar dilution method is an alternative reference method suitable for testing multiple isolates simultaneously.[3][14]

Principle Serial twofold dilutions of this compound are incorporated into molten Mueller-Hinton Agar (MHA) and poured into petri dishes. A standardized bacterial inoculum is then spotted onto the surface of each plate. The MIC is the lowest drug concentration that inhibits visible growth after incubation.

Workflow: Agar Dilution

Agar_Dilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis P1 Prepare serial twofold dilutions of this compound P2 Add each dilution to molten Mueller-Hinton Agar P1->P2 P3 Pour antibiotic-agar mixture into petri dishes and let solidify P2->P3 S1 Spot ~1-2 µL of each inoculum onto the surface of each plate P3->S1 P4 Prepare standardized bacterial inocula (~10^7 CFU/mL) P4->S1 S2 Include a growth control plate (no drug) S1->S2 S3 Allow spots to dry S2->S3 S4 Incubate at 35°C ± 2°C for 16-20 hours S3->S4 A1 Examine plates for growth S4->A1 A2 Read MIC: Lowest concentration that completely inhibits visible growth A1->A2

Caption: Workflow for this compound MIC determination using the agar dilution method.

Detailed Protocol

  • Materials:

    • This compound analytical standard

    • Mueller-Hinton Agar (MHA)

    • Sterile petri dishes

    • Bacterial isolates and QC strains

    • Inoculum replicating device (optional)

  • Procedure:

    • Prepare Plates: Prepare serial twofold dilutions of this compound. Add a defined volume of each antibiotic dilution to molten MHA (held at 45-50°C) to achieve the desired final concentrations. Pour the agar into petri dishes and allow them to solidify. A growth control plate containing no antibiotic must also be prepared.

    • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 10⁷ CFU/mL.

    • Inoculate Plates: Using a calibrated loop or an inoculum replicating device, spot 1-2 µL of each standardized inoculum onto the agar surface of each plate, starting with the growth control plate and proceeding to plates with increasing this compound concentrations.

    • Incubation: Allow the inoculum spots to dry completely before inverting the plates. Incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony at the inoculum spot is disregarded.

Gradient Diffusion Method (e.g., ETEST®)

The gradient diffusion method uses a plastic strip impregnated with a continuous, predefined gradient of an antibiotic.[5][15] It is a convenient alternative to dilution methods.

Principle A standardized bacterial inoculum is swabbed onto the surface of an MHA plate. An ETEST® strip is applied, and during incubation, the antibiotic diffuses into the agar, creating a concentration gradient. An elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip.[4][15]

Workflow: Gradient Diffusion (ETEST®)

Gradient_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis P1 Prepare standardized bacterial inoculum (0.5 McFarland) P2 Evenly swab inoculum over the entire surface of a Mueller-Hinton Agar plate P1->P2 P3 Allow plate to dry for 5-15 minutes P2->P3 S1 Aseptically apply the This compound ETEST® strip to the agar surface P3->S1 S2 Ensure complete contact between the strip and agar S1->S2 S3 Incubate at 35°C ± 2°C for 16-20 hours S2->S3 A1 Examine the elliptical zone of inhibition S3->A1 A2 Read MIC value where the inhibition ellipse edge intersects the strip's scale A1->A2

Caption: Workflow for this compound MIC determination using the gradient diffusion method.

Detailed Protocol

  • Materials:

    • This compound ETEST® strips (or equivalent gradient strips)[5][16]

    • Mueller-Hinton Agar (MHA) plates

    • Bacterial isolates and QC strains

    • Sterile swabs

    • 0.5 McFarland turbidity standard

  • Procedure:

    • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Inoculate Plate: Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

    • Apply Strip: Allow the plate surface to dry for 5-15 minutes. Aseptically apply the this compound gradient strip to the center of the agar surface.

    • Incubation: Incubate the plate in an inverted position at 35°C ± 2°C for 16-20 hours.[6]

  • Interpretation:

    • After incubation, an elliptical zone of inhibition will be visible.

    • Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale printed on the strip.

Quality Control (QC)

Performing QC is mandatory to ensure the accuracy and reliability of susceptibility testing results. Standard, well-characterized strains with known MIC ranges should be tested with each batch of clinical isolates.

  • Recommended QC Strains:

    • Escherichia coli ATCC® 25922™

    • Pseudomonas aeruginosa ATCC® 27853™

    • Staphylococcus aureus ATCC® 29213™[4]

  • Frequency: QC strains should be tested on each day of comparative testing.[6]

  • Acceptance Criteria: Results must fall within the acceptable ranges published in the current CLSI M100 document.[16][17]

References

Application Notes and Protocols for Plazomicin MIC Testing Using ETEST®

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plazomicin is a next-generation aminoglycoside antibiotic approved for the treatment of complicated urinary tract infections (cUTI), including pyelonephritis, caused by certain Enterobacterales. Its potent activity against multidrug-resistant (MDR) bacteria, including carbapenem-resistant Enterobacteriaceae (CRE) and extended-spectrum β-lactamase (ESBL) producing isolates, makes it a valuable tool in the fight against antimicrobial resistance. The ETEST® gradient diffusion method provides a reliable and straightforward technique for determining the Minimum Inhibitory Concentration (MIC) of this compound, aiding in antimicrobial stewardship and clinical decision-making.

These application notes provide a detailed protocol for performing this compound MIC testing using ETEST® strips, along with performance data and quality control parameters.

Mechanism of Action

This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting bacterial protein synthesis. It irreversibly binds to the 30S ribosomal subunit of bacteria, specifically at the aminoacyl-tRNA site (A-site). This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the production of nonfunctional proteins and ultimately cell death. A key structural feature of this compound is its modification at the 6' position, which protects it from inactivation by many common aminoglycoside-modifying enzymes (AMEs), a primary mechanism of resistance to older aminoglycosides.

Plazomicin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Ribosome_30S 30S Ribosomal Subunit This compound->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibition of Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

ETEST® for this compound MIC Testing: Experimental Protocol

The ETEST® this compound (PLZ) strip consists of a thin, inert plastic strip with a predefined, continuous gradient of this compound concentrations on one side and a corresponding MIC scale on the other.

Materials
  • ETEST® this compound (PLZ) strips (0.016 - 256 µg/mL)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)

  • 0.85% sterile saline or tryptic soy broth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

Procedure
  • Isolate Preparation:

    • Subculture the bacterial isolate onto a non-selective agar medium (e.g., Tryptic Soy Agar with 5% sheep blood) and incubate for 18-24 hours to ensure purity and viability.

    • Select several well-isolated colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. For mucoid isolates, a 1.0 McFarland suspension may be necessary for ETEST®.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the agar surface to dry for 10-15 minutes before applying the ETEST® strip.

  • ETEST® Strip Application:

    • Using sterile forceps, apply the ETEST® this compound strip to the center of the inoculated MHA plate with the MIC scale facing upwards.

    • Ensure the entire length of the strip is in complete contact with the agar surface. Avoid trapping air bubbles underneath the strip.

    • Do not move the strip once it has been applied.

  • Incubation:

    • Incubate the plates in an inverted position at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, a symmetrical inhibition ellipse will be visible centered along the strip.

    • Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.

    • For Proteus species, ignore the swarming and read the MIC at the point of complete inhibition of growth.

    • Interpret the MIC values according to the breakpoints established by regulatory bodies such as the FDA.

ETEST_Workflow Start Start: Pure Bacterial Culture Prepare_Inoculum Prepare 0.5 McFarland Standardized Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Apply_Strip Apply ETEST® this compound Strip Inoculate_Plate->Apply_Strip Incubate Incubate at 35°C for 16-20 hours Apply_Strip->Incubate Read_MIC Read MIC at Ellipse Intersection Incubate->Read_MIC Interpret Interpret Results Based on Clinical Breakpoints Read_MIC->Interpret End End: Report MIC Value Interpret->End

Figure 2: Experimental workflow for this compound MIC testing using ETEST®.

Performance Data

Multiple studies have evaluated the performance of the ETEST® this compound assay by comparing it to the reference broth microdilution (BMD) method. The results demonstrate a high level of agreement.

Table 1: Performance of ETEST® this compound vs. Broth Microdilution for Enterobacterales

Performance MetricResult (%)
Essential Agreement (EA)99.0%
Categorical Agreement (CA)92.8%
Very Major Errors (VME)1.9%
Major Errors (ME)0.0%
Minor Errors (mE)7.0%

Data compiled from a multicenter study with 598 clinical and challenge isolates of Enterobacterales.

Quality Control

Routine quality control testing should be performed to ensure the accuracy and reproducibility of the ETEST® this compound results.

Table 2: Quality Control Ranges for this compound

QC StrainMIC Range (µg/mL)
Escherichia coli ATCC® 25922™0.25 - 1
Pseudomonas aeruginosa ATCC® 27853™1 - 4

QC ranges are as per CLSI M100 standards.

Conclusion

The ETEST® this compound gradient diffusion method is an accurate and reliable tool for determining the MIC of this compound against susceptible organisms. Its ease of use and high level of agreement with the reference BMD method make it a valuable asset for clinical microbiology laboratories, researchers, and drug development professionals in guiding therapy and monitoring the emergence of resistance.

Application Notes and Protocols for Plazomicin Susceptibility Testing via Broth Microdilution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Plazomicin is a next-generation aminoglycoside antibiotic designed to overcome common aminoglycoside resistance mechanisms. It is indicated for the treatment of complicated urinary tract infections (cUTI), including pyelonephritis, caused by susceptible Enterobacterales.[1] Accurate determination of antimicrobial susceptibility is crucial for guiding appropriate patient treatment and monitoring the emergence of resistance. The broth microdilution (BMD) method is the gold standard reference method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[2][3]

These application notes provide a detailed protocol for performing this compound susceptibility testing using the broth microdilution method, consistent with guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Method

The broth microdilution method involves preparing serial twofold dilutions of this compound in a liquid growth medium, which are then inoculated with a standardized suspension of the test organism.[2] Following incubation, the microdilution wells are visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[2] For accurate testing of aminoglycosides like this compound against Gram-negative bacteria, it is critical to use Cation-Adjusted Mueller-Hinton Broth (CAMHB) to ensure medically relevant results.[4][5][6]

Materials and Reagents

  • This compound analytical standard powder

  • Sterile, 96-well microtiter plates with U-shaped or V-shaped bottoms

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[7]

  • Sterile saline (0.85%) or deionized water

  • Bacterial culture plates (e.g., Tryptic Soy Agar with 5% Sheep Blood)

  • Standardized McFarland 0.5 turbidity standard

  • Spectrophotometer or turbidimeter

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35°C ± 2°C, ambient air)

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)[8][9]

Experimental Protocols

Preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Accurate MIC values for aminoglycosides are highly dependent on the concentration of divalent cations (Ca²⁺ and Mg²⁺) in the growth medium.[4][6]

  • Prepare Mueller-Hinton Broth according to the manufacturer's instructions.

  • After autoclaving and cooling, aseptically supplement the broth to achieve a final concentration of 20 to 25 mg/L of Ca²⁺ and 10 to 12.5 mg/L of Mg²⁺ .[4][6][10]

  • The final pH of the medium should be between 7.2 and 7.4 at room temperature.

  • Perform sterility checks by incubating a sample of the prepared broth at 35°C for 24 hours.

Preparation of this compound Stock Solution
  • Aseptically prepare a stock solution of this compound from the analytical standard powder using a suitable sterile solvent as specified by the manufacturer.

  • The concentration of the stock solution should be at least 10 times the highest concentration to be tested.

Preparation of Microdilution Plates
  • Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Add a specific volume of the this compound stock solution to the first well of each row to achieve twice the desired final highest concentration.

  • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).[3] Discard 100 µL from the last well.

  • The final volume in each well should be 100 µL before inoculation.

  • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB) for each tested isolate.

Inoculum Preparation and Standardization
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[2]

  • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each microtiter well. This is typically achieved by a 1:100 dilution of the standardized suspension, followed by the addition of 10 µL of this diluted suspension to the 100 µL of antimicrobial solution in each well.

Incubation
  • Seal the inoculated microtiter plates or place them in a container to prevent evaporation.

  • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours .[1]

Reading and Interpreting Results
  • Following incubation, place the microtiter plate on a dark, non-reflecting surface and view from the bottom using reflected light.

  • The MIC is the lowest concentration of this compound that shows complete inhibition of visible growth. A small, single button of growth at the bottom of the well should be disregarded.

  • The growth control well must show distinct turbidity for the test to be valid. The sterility control well should remain clear.

  • Interpret the MIC values based on established clinical breakpoints.

Data Presentation

This compound Interpretive Breakpoints for Enterobacterales

The following table summarizes the clinical breakpoints for this compound against Enterobacterales as recognized by the U.S. Food and Drug Administration (FDA).

Organism GroupSusceptible (S)Intermediate (I)Resistant (R)
Enterobacterales≤2 µg/mL4 µg/mL≥8 µg/mL
Source: FDA[1][11]
Quality Control (QC) Ranges

Performing routine quality control with known reference strains is mandatory to ensure the accuracy of the testing procedure.

QC StrainAntimicrobial AgentMIC Range (µg/mL)
Escherichia coli ATCC® 25922™This compound0.25 - 1
Pseudomonas aeruginosa ATCC® 27853™This compound1 - 8
Source: CLSI M100 Documents[12]
This compound Activity Against Selected Enterobacterales

The following table presents a summary of this compound MIC values against a collection of clinical isolates.

OrganismNMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coli13460.51Not Specified
Klebsiella pneumoniae15060.250.5Not Specified
Proteus mirabilisNot Specified2Not SpecifiedNot Specified
Carbapenem-Resistant Enterobacteriaceae (CRE)97Not SpecifiedNot SpecifiedAll but one isolate inhibited at ≤2 µg/mL
Source: Data compiled from studies by Denervaud et al., 2016.[13][14]

Visualizations

Broth Microdilution Workflow Diagram

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_inoc Inoculation cluster_inc Incubation & Reading p1 1. Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) p2 2. Prepare this compound Stock Solution p1->p2 p3 3. Prepare Serial Dilutions in 96-Well Plate p2->p3 i2 5. Dilute Inoculum and Add to Plate Wells p3->i2 i1 4. Prepare Standardized Inoculum (0.5 McFarland) i1->i2 inc1 6. Incubate Plate (35°C, 16-20h) i2->inc1 read1 7. Read MIC (Lowest concentration with no visible growth) inc1->read1

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

Quality Control Logic Diagram

QCSignalingPathway start Start QC Test (e.g., E. coli ATCC 25922) perform_bmd Perform Broth Microdilution Assay start->perform_bmd read_mic Read QC MIC Value perform_bmd->read_mic compare Is MIC within acceptable range? (0.25 - 1 µg/mL) read_mic->compare pass Result: PASS Proceed with Patient Isolate Testing compare->pass Yes fail Result: FAIL Troubleshoot Assay compare->fail No troubleshoot Investigate: - Media Preparation - Inoculum Density - Incubation Conditions - Reagent Integrity fail->troubleshoot

Caption: Logic diagram for Quality Control (QC) in this compound MIC testing.

References

Application Notes and Protocols: Plazomicin Synergy Testing with Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE), presents a formidable challenge in clinical practice. Combination therapy, leveraging synergistic interactions between antimicrobial agents, is a critical strategy to combat these resilient pathogens. Plazomicin, a next-generation aminoglycoside, demonstrates potent activity against many MDR Enterobacteriaceae.[1] Its combination with beta-lactam antibiotics has been investigated to enhance bactericidal activity and overcome resistance. These application notes provide a comprehensive overview and detailed protocols for assessing the synergy between this compound and beta-lactam antibiotics.

The primary mechanism of synergy between beta-lactams and aminoglycosides lies in their complementary modes of action. Beta-lactam antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to a weakened and more permeable cell envelope. This disruption facilitates the intracellular uptake of aminoglycosides, such as this compound, which then bind to the 30S ribosomal subunit, inhibiting protein synthesis and ultimately leading to bacterial cell death.

Data Presentation: In Vitro Synergy of this compound with Beta-Lactam Antibiotics

The following tables summarize the synergistic activity of this compound in combination with various beta-lactam antibiotics against multidrug-resistant Enterobacteriaceae, as determined by checkerboard assays and confirmed by time-kill studies.

Table 1: Synergy of this compound with Beta-Lactams against Enterobacteriaceae (Checkerboard Assay)
Bacterial SpeciesBeta-Lactam AntibioticNumber of IsolatesThis compound MIC Range (μg/mL)Beta-Lactam MIC Range (μg/mL)Synergy (FICI ≤ 0.5)No Antagonism (FICI > 4)
E. coliMeropenem100.5 - 2-ObservedYes
Klebsiella spp.Meropenem80.12 - 8-ObservedYes
Enterobacter spp.Meropenem100.25 - 2-ObservedYes
C. freundiiMeropenem20.06 - 0.25-ObservedYes
E. coliPiperacillin/Tazobactam100.5 - 2-ObservedYes
Klebsiella spp.Piperacillin/Tazobactam80.12 - 8-ObservedYes
Enterobacter spp.Piperacillin/Tazobactam100.25 - 2-ObservedYes
C. freundiiPiperacillin/Tazobactam20.06 - 0.25-ObservedYes
E. coliCeftazidime100.5 - 2-ObservedYes
Klebsiella spp.Ceftazidime80.12 - 8-ObservedYes
Enterobacter spp.Ceftazidime100.25 - 2-ObservedYes
C. freundiiCeftazidime20.06 - 0.25-ObservedYes

FICI: Fractional Inhibitory Concentration Index. Synergy is defined as an FICI of ≤ 0.5. No antagonism was observed in any of the tested combinations.[1]

Table 2: Bactericidal Activity of this compound-Beta-Lactam Combinations (Time-Kill Assay)
Bacterial SpeciesAntibiotic Combination (Concentration)Duration (hours)Log10 CFU/mL ReductionOutcome
E. coliThis compound + Piperacillin/Tazobactam (Sub-MIC)6>2Synergy
E. cloacaeThis compound + Piperacillin/Tazobactam (Sub-MIC)6>2Synergy
C. freundiiThis compound + Piperacillin/Tazobactam (Sub-MIC)6>2Synergy
K. pneumoniaeThis compound + Piperacillin/Tazobactam (Sub-MIC)2>3Rapid Killing
E. coliThis compound + Ceftazidime (Sub-MIC)6>2Synergy
E. cloacaeThis compound + Ceftazidime (Sub-MIC)6>2Synergy
C. freundiiThis compound + Ceftazidime (Sub-MIC)6>2Synergy
K. pneumoniaeThis compound + Ceftazidime (Sub-MIC)-No regrowthSynergy

Synergy in time-kill assays is defined as a ≥ 2 log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.[1]

Experimental Protocols

Checkerboard Synergy Assay

This protocol outlines the broth microdilution checkerboard method to determine the fractional inhibitory concentration (FIC) index.

Materials:

  • This compound and beta-lactam antibiotic stock solutions

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1-2 x 10^8 CFU/mL)

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Prepare Antibiotic Dilutions:

    • In a 96-well plate, create serial twofold dilutions of the beta-lactam antibiotic horizontally (e.g., across columns 1-10).

    • In the same plate, create serial twofold dilutions of this compound vertically (e.g., down rows A-G).

    • Column 11 should contain only dilutions of this compound (growth control for this compound MIC).

    • Row H should contain only dilutions of the beta-lactam (growth control for beta-lactam MIC).

    • Column 12 should contain only broth and inoculum (positive growth control). A well with only broth serves as a sterility control.

  • Inoculate the Plate:

    • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the diluted inoculum to all wells except the sterility control well.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Determine MICs and FICI:

    • After incubation, visually inspect the plate for turbidity to determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each well showing no growth using the following formulas:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Beta-lactam = (MIC of Beta-lactam in combination) / (MIC of Beta-lactam alone)

      • FIC Index (FICI) = FIC of this compound + FIC of Beta-lactam

  • Interpret the Results:

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_antibiotics Prepare Antibiotic Stock Solutions serial_dilution Create 2D Serial Dilutions in 96-well Plate prep_antibiotics->serial_dilution prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plate with ~5x10^5 CFU/mL prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20h inoculation->incubation read_mic Read MICs Visually incubation->read_mic calc_fici Calculate FIC Index read_mic->calc_fici interpretation Interpret Synergy/ Indifference/Antagonism calc_fici->interpretation

Workflow for the Checkerboard Synergy Assay.
Time-Kill Synergy Assay

This protocol describes the time-kill kinetic assay to confirm the bactericidal effects of synergistic combinations identified by the checkerboard method.

Materials:

  • This compound and beta-lactam antibiotic stock solutions

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1-2 x 10^8 CFU/mL)

  • Sterile culture tubes or flasks

  • Shaking incubator (35°C ± 2°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Spectrophotometer

Procedure:

  • Prepare Test Conditions:

    • Prepare tubes or flasks containing CAMHB with the following conditions:

      • Growth control (no antibiotic)

      • This compound alone (at a sub-MIC concentration, e.g., 0.5 x MIC)

      • Beta-lactam alone (at a sub-MIC concentration, e.g., 0.5 x MIC)

      • This compound + Beta-lactam (at their respective sub-MIC concentrations)

  • Inoculate Cultures:

    • Inoculate each tube/flask with the bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Incubation and Sampling:

    • Incubate all cultures at 35°C ± 2°C with shaking.

    • Collect samples (e.g., 100 µL) from each culture at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Determine Viable Counts:

    • Perform serial tenfold dilutions of each collected sample in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.

  • Analyze and Interpret Data:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy: A ≥ 2 log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.

    • Bactericidal activity: A ≥ 3 log10 decrease in CFU/mL from the initial inoculum.

    • Antagonism: A ≥ 2 log10 increase in CFU/mL for the combination compared to the most active single agent.

    • Indifference: A < 2 log10 change in CFU/mL for the combination compared to the most active single agent.

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Incubation & Sampling cluster_quantify Quantification & Analysis prep_cultures Prepare Cultures with: - Growth Control - this compound Alone - Beta-lactam Alone - Combination inoculate Inoculate to ~5x10^5 CFU/mL prep_cultures->inoculate incubate_shake Incubate with Shaking at 35°C inoculate->incubate_shake sample Collect Samples at 0, 2, 4, 6, 8, 24h incubate_shake->sample Time Points serial_dilute Serial Dilution of Samples sample->serial_dilute plate_count Plate and Count CFUs serial_dilute->plate_count plot_data Plot log10 CFU/mL vs. Time plate_count->plot_data interpret_results Interpret Synergy/ Bactericidal Activity plot_data->interpret_results

Workflow for the Time-Kill Synergy Assay.

Mechanism of Synergy

The synergistic interaction between this compound and beta-lactam antibiotics is a well-established principle in antimicrobial therapy. This diagram illustrates the proposed mechanism at the cellular level.

Synergy_Mechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_envelope Cell Envelope cluster_cytoplasm Cytoplasm This compound This compound membrane Cytoplasmic Membrane This compound->membrane 4. Enhanced Uptake beta_lactam Beta-Lactam pbp PBP beta_lactam->pbp 1. Binds to PBP cell_wall Cell Wall (Peptidoglycan) cell_wall->membrane 3. Increased Permeability pbp->cell_wall 2. Inhibits Cross-linking ribosome 30S Ribosome membrane->ribosome 5. Enters Cytoplasm protein_synthesis Protein Synthesis ribosome->protein_synthesis 6. Inhibits Protein Synthesis cell_death Cell Death protein_synthesis->cell_death 7. Leads to

Mechanism of this compound and Beta-Lactam Synergy.

References

Application Notes and Protocols for Plazomicin Combination Studies Using the Checkerboard Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Plazomicin is a next-generation aminoglycoside antibiotic designed to overcome common aminoglycoside resistance mechanisms. It demonstrates potent activity against a range of Gram-negative bacteria, including multidrug-resistant (MDR) Enterobacteriaceae.[1] The rising threat of antimicrobial resistance necessitates the exploration of combination therapies to enhance efficacy, broaden coverage, and reduce the emergence of resistant strains. Combination therapy is frequently employed empirically for severe hospital-acquired infections.[2][3]

The checkerboard assay is a robust in vitro method used to systematically evaluate the interactions between two antimicrobial agents.[4][5] This technique allows for the determination of synergistic, additive, indifferent, or antagonistic effects by measuring the activity of drugs in combination compared to their individual activities.[6] The primary output of this assay is the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of the drug interaction.[4][7]

These application notes provide a detailed protocol for performing a checkerboard assay to assess this compound in combination with other antibiotics and offer guidance on data interpretation and presentation.

Principle of the Checkerboard Assay

The checkerboard assay involves a two-dimensional titration of two antimicrobial agents in a microtiter plate.[5] Serial dilutions of Drug A are made along the x-axis (columns), and serial dilutions of Drug B are made along the y-axis (rows). Each well of the plate is then inoculated with a standardized suspension of the test microorganism. Following incubation, the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined.

The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index. The FIC for each drug is the ratio of the MIC of the drug in combination to the MIC of the drug alone. The FICI is the sum of the individual FICs.[6][7]

FICI Calculation:

  • FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FICI = FIC A + FIC B

The resulting FICI value is used to classify the nature of the interaction.[4][6]

Detailed Experimental Protocol

This protocol outlines the broth microdilution checkerboard method for assessing the synergy between this compound and a partner antibiotic.

1. Materials and Reagents

  • This compound and partner antibiotic(s) powder

  • Appropriate solvents for antibiotic stock solutions

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test bacterial isolate(s)

  • Tryptic Soy Agar (TSA) or other suitable solid media

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipettes and sterile tips

  • Microplate reader (optional, for OD measurement)

  • Incubator (35-37°C)

2. Preparation of Reagents

  • Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic in their respective recommended solvents at a concentration of at least 10x the highest concentration to be tested.

  • Bacterial Inoculum:

    • From a fresh overnight culture on an agar plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

3. Checkerboard Plate Setup

The following steps describe the setup for a single 96-well plate. This setup allows for testing a range of concentrations for each antibiotic, both alone and in combination.

  • Dispense 50 µL of CAMHB into each well of the 96-well microtiter plate.[4]

  • Drug A (this compound) Dilution:

    • Add 50 µL of the highest concentration of this compound to all wells in column 1.

    • Perform serial two-fold dilutions by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10.

    • Column 11 will serve as the control for Drug B alone (no this compound). Column 12 will contain growth and sterility controls.

  • Drug B (Partner Antibiotic) Dilution:

    • Add 50 µL of the highest concentration of the partner antibiotic to all wells in row A.

    • Perform serial two-fold dilutions down the columns by transferring 50 µL from row A to row B, mixing, and continuing this process down to row G. Discard 50 µL from row G.

    • Row H will serve as the control for Drug A (this compound) alone.

  • The result is a checkerboard pattern where wells in the grid (A1-G10) contain various combinations of both drugs. Row H contains only this compound dilutions, and column 11 contains only the partner antibiotic dilutions.[6]

4. Inoculation and Incubation

  • Inoculate each well (except for sterility controls) with 100 µL of the prepared bacterial inoculum (final volume in each well will be 200 µL).[4]

  • Set up control wells in column 12:

    • Growth Control: 100 µL CAMHB + 100 µL inoculum.

    • Sterility Control: 200 µL uninoculated CAMHB.

  • Seal the plate and incubate at 35°C for 18-24 hours under ambient air conditions.[8]

5. Reading and Recording Results

  • After incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

  • Determine MICs:

    • MIC of this compound alone: Find the lowest concentration in row H that shows no growth.

    • MIC of Partner Drug alone: Find the lowest concentration in column 11 that shows no growth.

    • MIC in Combination: For each well showing no growth in the checkerboard grid, note the concentrations of this compound and the partner drug.

Diagrams: Workflows and Interpretive Logic

Below are diagrams illustrating the experimental workflow and the logic for interpreting the results.

G cluster_prep Preparation cluster_assay Assay Setup & Execution cluster_analysis Data Analysis A Prepare Antibiotic Stock Solutions B Prepare Bacterial Inoculum (0.5 McFarland) C Dispense Broth & Perform Serial Dilutions of Drugs in 96-Well Plate B->C D Inoculate Plate with Bacterial Suspension C->D E Incubate Plate (35°C for 18-24h) D->E F Read MICs (Visual Inspection or OD) E->F G Calculate FIC Index (FICI = FIC A + FIC B) F->G H Interpret Interaction (Synergy, Additive, etc.) G->H

Caption: Experimental workflow for the checkerboard synergy assay.

FICI_Interpretation cluster_results Interaction Interpretation Start FICI Value Synergy Synergy Start->Synergy ≤ 0.5 Additive Additive / Indifference Start->Additive > 0.5 to ≤ 4.0 Antagonism Antagonism Start->Antagonism > 4.0

Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).

Synergy_Mechanism cluster_drugs Combined Antibiotics cluster_bacterium Bacterial Cell Carbapenem Carbapenem (e.g., Meropenem) CellWall Cell Wall Synthesis Carbapenem->CellWall Inhibits This compound This compound (Aminoglycoside) Ribosome 30S Ribosome (Protein Synthesis) This compound->Ribosome Inhibits CellMembrane Cell Membrane CellWall->CellMembrane Increased Permeability CellMembrane->this compound Facilitates Uptake

Caption: Proposed mechanism of synergy between this compound and a carbapenem.

Data Interpretation

The interaction between the two antimicrobial agents is categorized based on the calculated FICI value. The most commonly accepted interpretation is as follows:[4][6][7]

  • Synergy: FICI ≤ 0.5. The combined effect of the drugs is significantly greater than the sum of their individual effects.

  • Additive or Indifference: 0.5 < FICI ≤ 4.0. The combined effect is equal to or slightly greater than the sum of their individual effects.[9]

  • Antagonism: FICI > 4.0. The combined effect is less than the effect of the more active drug alone.

When multiple wells show inhibition, the well with the lowest FICI is typically chosen for interpretation.[7]

Application Data: this compound Combination Studies

The checkerboard method has been used to evaluate this compound's potential in combination therapies against challenging pathogens.

Study 1: this compound against Carbapenem-Resistant Acinetobacter baumannii

In a study evaluating this compound against carbapenem-resistant A. baumannii, synergy was most consistently observed when this compound was combined with carbapenems.[2][3]

This compound Combination Test Organism Number of Isolates Tested Number of Isolates Showing Synergy (FICI ≤ 0.5) Reference
This compound + ImipenemCarbapenem-Resistant A. baumannii127[2],[3]
This compound + MeropenemCarbapenem-Resistant A. baumannii126[2],[3]
This compound + ColistinCarbapenem-Resistant A. baumannii124[2],[3]
This compound + FosfomycinCarbapenem-Resistant A. baumannii121[2],[3]
This compound + TigecyclineCarbapenem-Resistant A. baumannii121[2],[3]

Study 2: this compound against Multidrug-Resistant Enterobacteriaceae

A separate investigation tested this compound in combination with other antibiotics against a collection of MDR Enterobacteriaceae, including E. coli, Klebsiella spp., and Enterobacter spp.[1]

This compound Combination Test Organisms Key Finding Reference
This compound + Piperacillin/TazobactamMDR EnterobacteriaceaeSynergy was observed.[1]
This compound + CeftazidimeMDR EnterobacteriaceaeSynergy was observed.[1]
All combinations testedMDR EnterobacteriaceaeNo antagonism was observed in any combination.[1]

These studies indicate the potential utility of this compound in combination with other antibiotics, particularly carbapenems, for the treatment of infections caused by highly resistant Gram-negative bacteria.[2][3] The checkerboard assay is a critical tool for identifying these promising combinations for further investigation.

References

Application Notes and Protocols for Efficacy Testing of Plazomicin in Murine Sepsis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of plazomicin in established murine models of sepsis. The included methodologies are based on peer-reviewed studies and are intended to guide researchers in designing and executing robust preclinical experiments.

Introduction

Sepsis remains a significant global health challenge, often complicated by the rise of multidrug-resistant (MDR) pathogens. This compound, a next-generation aminoglycoside, has demonstrated potent activity against a broad spectrum of Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae (CRE).[1] Murine sepsis models are crucial for the preclinical assessment of novel antibiotics like this compound, providing essential data on in vivo efficacy, pharmacokinetics/pharmacodynamics (PK/PD), and potential for combination therapy.[2][3] This document outlines two common murine sepsis models—the intraperitoneal infection model and the Cecal Ligation and Puncture (CLP) model—and provides protocols for their use in testing this compound's efficacy.

This compound Efficacy Data in Murine Sepsis

This compound has shown significant efficacy in murine sepsis models, particularly against Enterobacteriaceae isolates with varying resistance profiles. The following tables summarize key quantitative data from these studies.

Table 1: this compound Monotherapy Survival Rates in Immunocompetent Murine Septicemia Model
This compound MIC of Infecting IsolateOverall Survival Rate (%)Number of Mice (n)Statistical Significance (vs. Control)
≤ 4 mg/L86%50P < 0.05
≥ 8 mg/L53.3%30P < 0.05

Data extracted from a study utilizing an intraperitoneal infection model with various Enterobacteriaceae isolates.[1][4]

Table 2: Survival Rates with this compound Monotherapy by Specific MIC
This compound MIC of Infecting Isolate (mg/L)Survival Rate (%)Number of Mice (n)
280%20
490%30
845%20
1670%10

This table details the survival outcomes for specific Minimum Inhibitory Concentrations (MICs) of the infecting pathogens.[1]

Table 3: Efficacy of this compound Combination Therapy
Infecting IsolateTreatment GroupThis compound MIC (mg/L)Meropenem MIC (mg/L)Tigecycline MIC (mg/L)Outcome
Klebsiella pneumoniae 561This compound + Meropenem8>322Significant reduction in mortality compared to monotherapy (P < 0.05)
Klebsiella pneumoniae 561This compound + Tigecycline8>322Significant reduction in mortality compared to monotherapy (P < 0.05)

This data highlights the potential synergistic effect of this compound when combined with other antibiotics against highly resistant isolates.[2]

Experimental Protocols

Intraperitoneal Murine Sepsis Model

This model is used to induce a systemic infection by directly introducing a bacterial suspension into the peritoneal cavity. It is a highly reproducible method for assessing antibiotic efficacy against specific pathogens.

Materials:

  • Specific pathogen-free ICR mice (or other appropriate strain)

  • Bacterial isolate of interest (e.g., MDR Enterobacteriaceae)

  • Tryptic Soy Broth (TSB) or other suitable culture medium

  • Saline solution (0.9% NaCl), sterile

  • Mucin (for enhancement of infection, optional)

  • Syringes and needles (27-gauge or similar)

  • This compound for injection, formulated in a sterile vehicle

  • Comparator antibiotics (e.g., meropenem, tigecycline) if applicable

  • Vehicle control (e.g., sterile saline)

Procedure:

  • Bacterial Preparation:

    • Culture the desired bacterial isolate overnight in TSB at 37°C.

    • On the day of the experiment, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.

    • Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in saline to the desired concentration (CFU/mL). The final inoculum concentration should be determined in pilot studies to achieve a desired level of sepsis severity. The inoculum can be mixed with mucin to enhance virulence.

  • Infection Induction:

    • Acclimatize mice to the laboratory environment.

    • Inject the prepared bacterial suspension intraperitoneally (IP) into each mouse. The typical injection volume is 0.5 mL.

  • Treatment Administration:

    • Initiate treatment at a predetermined time point post-infection (e.g., 1 hour).[4][5]

    • Administer human-equivalent doses of this compound, comparators, or vehicle control. For this compound, a dose of 28 mg/kg every 24 hours in mice has been shown to simulate the human exposure of a 15 mg/kg once-daily dose.[1][5][6]

    • Administration is typically via the subcutaneous (SC) or intravenous (IV) route.

    • Continue treatment for the specified duration (e.g., 24 hours).[4][5]

  • Monitoring and Endpoint:

    • Monitor the mice for clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) at regular intervals.

    • The primary endpoint is typically survival, monitored for a period of 96 hours or longer.[4][5]

    • Secondary endpoints can include bacterial load in blood and tissues (e.g., spleen, liver), and measurement of inflammatory markers.

Cecal Ligation and Puncture (CLP) Murine Sepsis Model

The CLP model is considered the "gold standard" for sepsis research as it closely mimics the pathophysiology of human polymicrobial sepsis originating from a peritoneal source.[7][8]

Materials:

  • Specific pathogen-free C57BL/6 mice (or other appropriate strain), 7-9 weeks old.[9]

  • Anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).[8][9]

  • Electric razor

  • Antiseptic solution (e.g., betadine or chlorhexidine) and 70% alcohol.[9]

  • Sterile surgical instruments (forceps, scissors, needle driver).

  • Suture material (e.g., 2-0 or 6-0 silk suture).[9][10]

  • Sterile hollow bore needles (e.g., 19 to 27-gauge, the size will influence severity).[10][11]

  • Wound clips or suture for skin closure.

  • Pre-warmed sterile saline (0.9% NaCl) for fluid resuscitation.

  • Analgesic (e.g., buprenorphine).[9]

  • This compound for injection.

Procedure:

  • Surgical Preparation:

    • Anesthetize the mouse using the chosen anesthetic protocol.

    • Shave the abdomen and disinfect the surgical area.[9]

  • Laparotomy and Cecal Ligation:

    • Make a 1 cm midline incision through the skin and peritoneum to expose the abdominal cavity.[10]

    • Carefully exteriorize the cecum, avoiding damage to the blood supply.

    • Ligate the cecum with a silk suture at a point distal to the ileocecal valve to prevent bowel obstruction. The length of the ligated cecum will impact the severity of sepsis.[10]

  • Puncture:

    • Puncture the ligated cecum once or twice with the chosen needle (through-and-through).[11] A small amount of fecal matter can be extruded to ensure patency.

  • Closure and Resuscitation:

    • Carefully return the cecum to the peritoneal cavity.

    • Close the peritoneal layer with suture and the skin with wound clips.[9]

    • Immediately administer pre-warmed sterile saline subcutaneously (e.g., 1 mL) for fluid resuscitation.[9]

    • Administer post-operative analgesia as per institutional guidelines.

  • Sham Control:

    • Sham-operated animals undergo the same procedure (laparotomy and cecal exteriorization) but without ligation and puncture.[10][11]

  • This compound Treatment:

    • Administer this compound at the desired dose and time point post-CLP, as described in the intraperitoneal model protocol.

  • Monitoring and Endpoints:

    • Monitor survival and clinical signs of sepsis as described previously.

    • Collect blood and tissue samples at specified time points to measure bacterial load, cytokine levels (e.g., TNF-α, IL-6, IL-10), and markers of organ dysfunction (e.g., creatinine, ALT).[12][13]

Visualization of Experimental Workflow and this compound's Mechanism

The following diagrams illustrate the experimental workflow for the murine sepsis models and the mechanism of action of this compound.

G cluster_prep Preparation cluster_procedure Procedure cluster_monitoring Monitoring & Analysis Bacterial_Culture Bacterial Isolate Culture (Mid-log phase) Inoculum_Prep Inoculum Preparation (Washing & Resuspension) Bacterial_Culture->Inoculum_Prep IP_Infection Intraperitoneal Infection of Mice Inoculum_Prep->IP_Infection Treatment Treatment Initiation (1h post-infection) This compound / Comparator / Vehicle IP_Infection->Treatment Survival Survival Monitoring (up to 96h) Treatment->Survival Bacterial_Load Bacterial Load (Blood/Tissues) Treatment->Bacterial_Load Inflammatory_Markers Inflammatory Markers (Cytokines) Treatment->Inflammatory_Markers

Figure 1: Experimental workflow for the intraperitoneal murine sepsis model.

G cluster_surgery Surgical Procedure cluster_treatment Treatment & Monitoring Anesthesia Anesthesia Laparotomy Midline Laparotomy Anesthesia->Laparotomy Cecum_Exterior Cecum Exteriorization Laparotomy->Cecum_Exterior Ligation Cecal Ligation Cecum_Exterior->Ligation Puncture Cecal Puncture Ligation->Puncture Closure Closure & Resuscitation Puncture->Closure Plazomicin_Admin This compound Administration Closure->Plazomicin_Admin Monitoring Survival & Clinical Score Monitoring Plazomicin_Admin->Monitoring Analysis Endpoint Analysis (Bacterial Load, Cytokines) Monitoring->Analysis

Figure 2: Workflow for the Cecal Ligation and Puncture (CLP) sepsis model.

G This compound This compound Ribosome Bacterial 30S Ribosomal Subunit This compound->Ribosome Binds to A-site of 16S rRNA Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Death Leads to

Figure 3: Simplified signaling pathway of this compound's mechanism of action.

References

Application Notes and Protocols for Studying Plazomicin Uptake in Bacterial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the uptake of Plazomicin in bacterial cells. Understanding the mechanisms and quantification of drug uptake is crucial for assessing efficacy, overcoming resistance, and developing novel antimicrobial strategies.

Introduction to this compound and Its Uptake

This compound is a next-generation aminoglycoside antibiotic designed to overcome common aminoglycoside resistance mechanisms.[1][2][3][4] Like other aminoglycosides, its primary intracellular target is the 30S ribosomal subunit, where it inhibits protein synthesis, leading to bactericidal activity.[3][5][6][7] The transport of this compound across the bacterial cell membrane is an energy-dependent process and is influenced by the transmembrane electrical potential.[8][9][10] Resistance to this compound can arise from alterations in membrane permeability, the presence of efflux pumps, or modifications of the ribosomal target.[6][11][12]

Several methodologies can be employed to study the uptake of this compound, ranging from indirect measurements of antimicrobial activity to direct quantification of intracellular drug concentrations using labeled molecules.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various Gram-negative and Gram-positive organisms, providing a baseline for uptake and efficacy studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Enterobacteriaceae [6][12][13]

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli0.25 - 0.50.5 - 1
Klebsiella pneumoniae0.25 - 0.50.5 - 1
Enterobacter spp.0.25 - 0.50.5 - 1
Proteus mirabilis1 - 42 - 8
Carbapenem-Resistant Enterobacteriaceae (CRE)0.25 - 0.51

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Multidrug-Resistant Enterobacteriaceae [14]

OrganismMBC₅₀ (µg/mL)MBC₉₀ (µg/mL)
All Isolates0.54
Escherichia coli0.52
Klebsiella pneumoniae0.54
Enterobacter spp.14

Experimental Protocols

This section provides detailed methodologies for key experiments to study this compound uptake.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the minimum concentration of this compound required to inhibit the growth of and kill a bacterial isolate, respectively.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • 96-well microtiter plates

  • Incubator (37°C)

  • Plate reader (optional, for MIC)

  • Mueller-Hinton Agar (MHA) plates (for MBC)

Procedure:

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 0.016 to 256 µg/mL).[15]

  • Inoculum Preparation: Dilute the overnight bacterial culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring absorbance with a plate reader.

  • MBC Determination: To determine the MBC, plate 100 µL from each well that shows no visible growth onto MHA plates.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Reading: The MBC is defined as the lowest concentration of the drug that results in a ≥99.9% reduction in the initial inoculum count.[14]

Workflow for MIC/MBC Determination

MIC_MBC_Workflow start Start prepare_dilutions Prepare Serial Dilutions of this compound in Broth start->prepare_dilutions inoculate_plate Inoculate Microtiter Plate prepare_dilutions->inoculate_plate prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate_plate incubate_mic Incubate at 37°C for 16-20 hours inoculate_plate->incubate_mic read_mic Determine MIC (Lowest concentration with no growth) incubate_mic->read_mic plate_for_mbc Plate Aliquots from Clear Wells onto Agar Plates read_mic->plate_for_mbc incubate_mbc Incubate at 37°C for 18-24 hours plate_for_mbc->incubate_mbc read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for determining MIC and MBC of this compound.

Protocol 2: Fluorescent Labeling and Microscopy for this compound Uptake Visualization

This protocol describes the use of a fluorescently labeled this compound analog to visualize its accumulation in bacterial cells.

Materials:

  • Fluorescently labeled this compound (e.g., this compound-NBD-F conjugate)[16]

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

  • Microscope slides and coverslips

Procedure:

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase.

  • Treatment: Incubate the bacterial cells with the fluorescently labeled this compound at a predetermined concentration and for various time points.

  • Washing: Centrifuge the cells to pellet them and wash twice with PBS to remove unbound fluorescent antibiotic.

  • Slide Preparation: Resuspend the bacterial pellet in a small volume of PBS and place a drop on a microscope slide. Cover with a coverslip.

  • Imaging: Visualize the bacteria using a fluorescence microscope. The localization and intensity of the fluorescence signal will indicate the uptake of this compound.[17][18]

Workflow for Fluorescent Uptake Visualization

Fluorescent_Uptake_Workflow start Start grow_culture Grow Bacterial Culture to Mid-Log Phase start->grow_culture treat_cells Incubate Cells with Fluorescently Labeled this compound grow_culture->treat_cells wash_cells Wash Cells to Remove Unbound Antibiotic treat_cells->wash_cells prepare_slide Prepare Microscope Slide wash_cells->prepare_slide image_cells Visualize and Image using Fluorescence Microscopy prepare_slide->image_cells analyze_images Analyze Images for Localization and Intensity image_cells->analyze_images end End analyze_images->end

Caption: Workflow for visualizing this compound uptake using fluorescence microscopy.

Protocol 3: Quantification of Intracellular this compound using a Bioassay

This indirect method quantifies the amount of active this compound taken up by bacterial cells by measuring the inhibitory effect of a cell lysate on a susceptible indicator strain.[19][20]

Materials:

  • This compound

  • Bacterial culture to be tested

  • Susceptible indicator bacterial strain (e.g., E. coli ATCC 25922)

  • PBS

  • Cell lysis buffer (e.g., containing lysozyme)

  • MHA plates

  • Sterile paper discs

Procedure:

  • Treatment: Expose the test bacterial culture to a known concentration of this compound for a specific duration.

  • Washing: Harvest the cells by centrifugation and wash them thoroughly with PBS to remove extracellular this compound.

  • Cell Lysis: Resuspend the washed cell pellet in lysis buffer and incubate to ensure complete cell disruption.

  • Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the intracellular this compound.

  • Bioassay:

    • Prepare a lawn of the indicator strain on an MHA plate.

    • Impregnate sterile paper discs with the prepared cell lysate supernatant.

    • Place the discs on the agar surface.

  • Incubation: Incubate the plates at 37°C for 16-18 hours.

  • Quantification: Measure the diameter of the zone of inhibition around the discs. The concentration of this compound in the lysate can be determined by comparing the zone sizes to a standard curve generated with known concentrations of this compound.

Logical Relationship of this compound Uptake and Bioassay

Bioassay_Logic cluster_uptake This compound Uptake cluster_bioassay Bioassay Quantification plazomicin_ext Extracellular This compound bacterial_cell Bacterial Cell plazomicin_ext->bacterial_cell Uptake plazomicin_int Intracellular This compound cell_lysis Cell Lysis plazomicin_int->cell_lysis lysate Cell Lysate cell_lysis->lysate inhibition_zone Zone of Inhibition lysate->inhibition_zone quantification Quantification vs. Standard Curve inhibition_zone->quantification

Caption: Logical flow from this compound uptake to quantification via bioassay.

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for investigating this compound uptake in bacterial cells. The choice of method will depend on the specific research question, available resources, and the desired level of sensitivity and quantification. Combining multiple approaches, such as fluorescence microscopy for qualitative visualization and a bioassay or mass spectrometry for quantitative analysis, will yield a more comprehensive understanding of this compound's interaction with and entry into bacteria. This knowledge is fundamental for optimizing its clinical use and combating the rise of antibiotic resistance.

References

Time-Kill Assays for Plazomicin: Application Notes and Protocols for Evaluating Bactericidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting time-kill assays to evaluate the bactericidal activity of Plazomicin, a next-generation aminoglycoside. This compound has demonstrated potent in vitro activity against a variety of multidrug-resistant Gram-negative bacteria, particularly Enterobacteriaceae.[1][2][3][4][5] Time-kill assays are crucial for understanding the pharmacodynamics of an antimicrobial agent, providing insights into the rate and extent of its bactericidal effects.

Mechanism of Action of this compound

This compound exerts its bactericidal effect by inhibiting bacterial protein synthesis.[3][6] It binds to the 30S ribosomal subunit in bacteria, interfering with the translation of mRNA and leading to the production of nonfunctional proteins, which is ultimately lethal to the bacterial cell.[6] This mechanism is characteristic of aminoglycosides. This compound was specifically designed to overcome common aminoglycoside resistance mechanisms, making it effective against many strains resistant to older aminoglycosides.[1][2]

Mechanism of Action of this compound This compound This compound BacterialCell Bacterial Cell Wall & Membrane This compound->BacterialCell Enters Ribosome 30S Ribosomal Subunit BacterialCell->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits mRNA mRNA mRNA->ProteinSynthesis NonfunctionalProteins Nonfunctional Proteins ProteinSynthesis->NonfunctionalProteins Leads to BacterialCellDeath Bacterial Cell Death NonfunctionalProteins->BacterialCellDeath Results in

Caption: Mechanism of action of this compound leading to bacterial cell death.

Data on this compound Bactericidal Activity

The following tables summarize the in vitro activity of this compound against key bacterial pathogens as determined by Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) studies.

Table 1: this compound MIC50 and MIC90 Values against Enterobacteriaceae

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Enterobacteriaceae (overall)4,3620.52[7]
Escherichia coli1,3460.51[7]
Klebsiella pneumoniae1,5060.250.5[7]
Enterobacter spp.-0.25 - 0.50.5 - 1[4]
Proteus mirabilis-1 - 42 - 8[4]

Table 2: this compound MBC50 and MBC90 Values against Multidrug-Resistant Enterobacteriaceae

OrganismNumber of IsolatesMBC50 (µg/mL)MBC90 (µg/mL)Reference
Enterobacteriaceae (MDR)300.54[1][2]
Escherichia coli (MDR)---[1][2]
Klebsiella pneumoniae (MDR)---[1][2]
Enterobacter spp. (MDR)---[1][2]

Table 3: Summary of this compound Time-Kill Kinetics against Enterobacteriaceae

OrganismThis compound ConcentrationObservationReference
E. coli, K. pneumoniae, Enterobacter spp.≥4 x MICRapid and sustained ≥3-log10 reduction in CFU/mL within 24 hours.[1][2]
K. pneumoniae (Carbapenem-Resistant)4x and 16x MICEliminated regrowth observed at lower concentrations.[2]

Experimental Protocol: Time-Kill Assay for this compound

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and findings from various studies on this compound.[1][8][9][10][11]

Objective: To determine the rate and extent of bactericidal activity of this compound against a selected bacterial isolate over a 24-hour period.

Materials:

  • This compound analytical powder

  • Appropriate solvent for this compound (e.g., sterile water)

  • Bacterial isolate of interest (e.g., E. coli, K. pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Tryptic Soy Agar (TSA) plates

  • Sterile culture tubes or flasks

  • Spectrophotometer

  • Incubator (35-37°C), with shaking capabilities

  • Micropipettes and sterile tips

  • Spiral plater or sterile spreaders and turntable

  • Colony counter

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 10x the highest concentration to be tested.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Inoculum Preparation:

    • From a fresh overnight culture on a TSA plate, select 3-5 colonies and inoculate into a tube of CAMHB.

    • Incubate at 35-37°C with shaking until the culture reaches the logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-5 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in the final test volume.

  • Time-Kill Assay Setup:

    • Prepare test tubes or flasks for each this compound concentration to be tested (e.g., 0.5x, 1x, 2x, 4x, 8x, 16x MIC) and a growth control (no antibiotic).[1][2]

    • Add the appropriate volume of CAMHB and the prepared bacterial inoculum to each tube/flask.

    • Add the corresponding volume of this compound stock solution to each test tube/flask to achieve the final desired concentrations.

    • The final volume in each tube/flask should be the same.

  • Incubation and Sampling:

    • Incubate all tubes/flasks at 35-37°C with constant agitation (e.g., 150-200 rpm).

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube/flask for bacterial enumeration.

  • Bacterial Enumeration:

    • Perform serial 10-fold dilutions of the collected aliquots in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates that yield between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration.

Data Analysis and Interpretation:

  • Plot the log10 CFU/mL versus time for each this compound concentration and the growth control.

  • Bactericidal activity is defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[8]

  • Bacteriostatic activity is defined as a <3-log10 reduction in CFU/mL from the initial inoculum.

Time-Kill Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Sampling cluster_enumeration Enumeration cluster_analysis Data Analysis PlazomicinPrep Prepare this compound Stock AssayTubes Set up test tubes with CAMHB, inoculum, and this compound concentrations PlazomicinPrep->AssayTubes InoculumPrep Prepare Bacterial Inoculum (log phase) InoculumPrep->AssayTubes Incubate Incubate at 37°C with shaking AssayTubes->Incubate GrowthControl Include a growth control (no antibiotic) GrowthControl->Incubate Sample Sample at 0, 2, 4, 6, 8, 24 hours Incubate->Sample SerialDilute Perform serial dilutions Sample->SerialDilute Plate Plate on TSA SerialDilute->Plate IncubatePlates Incubate plates for 18-24 hours Plate->IncubatePlates CountColonies Count CFUs IncubatePlates->CountColonies PlotData Plot log10 CFU/mL vs. Time CountColonies->PlotData DetermineActivity Determine bactericidal/bacteriostatic activity PlotData->DetermineActivity

Caption: A flowchart illustrating the key steps in a time-kill assay.

Concluding Remarks

Time-kill assays are a fundamental tool for characterizing the bactericidal properties of antibiotics like this compound. The data consistently demonstrates that this compound exhibits rapid and potent bactericidal activity against a broad range of clinically relevant Enterobacteriaceae, including multidrug-resistant strains. The provided protocol offers a standardized methodology for researchers to further investigate the in vitro efficacy of this compound and other antimicrobial agents. Careful adherence to established guidelines is essential for generating reproducible and reliable data.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Plazomicin Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of Plazomicin resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of resistance to this compound?

A1: The primary mechanisms of resistance to this compound are:

  • Target site modification: This is most commonly mediated by 16S ribosomal RNA (rRNA) methyltransferases, such as ArmA and RmtB.[1][2][3] These enzymes methylate the 16S rRNA, which is the binding site for this compound, leading to high-level resistance.[1][4]

  • Enzymatic inactivation: While this compound was designed to be stable against many aminoglycoside-modifying enzymes (AMEs), some enzymes can still inactivate it. The most clinically significant is aminoglycoside 2'-N-acetyltransferase (AAC(2')-Ia).[1][5][6] Another enzyme, APH(2'')-IVa, has also been shown to decrease this compound potency.[1][7]

  • Changes in drug influx and efflux: Alterations in outer membrane porins and overexpression of efflux pumps can contribute to reduced susceptibility to this compound, although this is a less common mechanism in Enterobacteriaceae.[8][9]

Q2: My this compound minimum inhibitory concentration (MIC) results are inconsistent. What are some potential reasons for this?

A2: Inconsistent MIC results can arise from several factors:

  • Inoculum preparation: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard to have a consistent starting cell density.

  • Media composition: Use cation-adjusted Mueller-Hinton broth (CAMHB) for broth microdilution or Mueller-Hinton agar (MHA) for agar-based methods. Variations in cation concentration, particularly Ca2+ and Mg2+, can affect aminoglycoside activity.

  • Incubation conditions: Maintain a consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours for ETEST®, 18-24 hours for broth microdilution).[10]

  • Reagent quality: Ensure the this compound stock solution is properly stored and has not expired.

  • Bacterial strain integrity: Verify the purity of your bacterial culture to avoid contamination.

Q3: We identified a known this compound resistance gene (e.g., aac(2')-Ia) in our isolate via whole-genome sequencing (WGS), but the isolate appears susceptible in our phenotypic tests. What could explain this discrepancy?

A3: This is a recognized challenge in predicting resistance from genotypic data. Possible explanations include:

  • Gene expression levels: The resistance gene may not be expressed at a high enough level to confer a resistant phenotype. Consider performing quantitative reverse transcription PCR (qRT-PCR) to assess the gene's expression level.

  • Genetic context: The gene might be located in a region of the genome that is not actively transcribed or may lack a functional promoter.

  • Silent mutations: The identified gene may harbor mutations that render the resulting enzyme inactive.

  • Experimental conditions: The phenotypic susceptibility test conditions may not be optimal for inducing the expression of the resistance gene.

Q4: Can this compound be effective against carbapenem-resistant Enterobacteriaceae (CRE)?

A4: Yes, this compound generally retains its activity against many CRE isolates.[9] This is because the mechanisms of carbapenem resistance (e.g., production of carbapenemases like KPC, NDM, and OXA-48) are distinct from the primary mechanisms of this compound resistance. However, it is important to note that some CRE isolates may also carry genes conferring resistance to this compound, such as those encoding 16S rRNA methyltransferases.[2][11]

Troubleshooting Guides

Troubleshooting High Background in Enzyme Assays for AMEs
Observed Problem Potential Cause Recommended Solution
High absorbance/fluorescence in no-enzyme controlContaminated reagents or substrate instability.Prepare fresh buffers and substrate solutions. Test substrate stability over the time course of the assay.
High background signal in the absence of this compoundNon-specific enzyme activity or presence of contaminating enzymes.Use a highly purified enzyme preparation. Include a control with a known non-substrate aminoglycoside.
Inconsistent results between replicatesPipetting errors or temperature fluctuations.Use calibrated pipettes and ensure consistent mixing. Maintain a stable temperature throughout the assay.

Data Presentation

Table 1: this compound MIC50/90 Values Against Various Bacterial Species

OrganismNumber of IsolatesThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Reference
Enterobacteriaceae46800.52[11]
Pseudomonas aeruginosa-4-88-32[8]
Acinetobacter spp.-1-88->128[8]
Staphylococcus aureus-0.51[11]
Colistin-Resistant Enterobacteriaceae95-4[12][13]
E. coli30940.51[14]
K. pneumoniae-0.52[15]
P. mirabilis23544[14]

Table 2: Impact of Specific Resistance Mechanisms on this compound MIC in E. coli

Resistance GeneExpressed EnzymeFold Increase in MICReference
aac(2')-IaAminoglycoside 2'-N-acetyltransferase16[1]
aph(2'')-IVaAminoglycoside 2''-O-phosphotransferase4-8[1]
armA16S rRNA methyltransferase>128 to >1024[1]
rmtB16S rRNA methyltransferase>128 to >1024[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • This compound stock solution

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland standard

  • Sterile saline or broth

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in the microtiter plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 18-24 hours.[10]

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Whole-Genome Sequencing (WGS) for Resistance Gene Identification

WGS is a powerful tool for identifying genetic determinants of antibiotic resistance.[16][17][18]

Workflow:

  • DNA Extraction: Isolate high-quality genomic DNA from a pure bacterial culture.

  • Library Preparation: Prepare a sequencing library from the extracted DNA. Kits such as the TruSeq DNA PCR-Free Library Preparation Kit can be used.[19]

  • Sequencing: Sequence the library on a next-generation sequencing (NGS) platform (e.g., Illumina).[19][20]

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Genome Assembly: Assemble the reads into a draft genome.

    • Resistance Gene Annotation: Use bioinformatics tools and databases (e.g., CARD - Comprehensive Antibiotic Resistance Database) to identify known resistance genes.[21]

Visualizations

Plazomicin_Resistance_Mechanisms cluster_0 Mechanisms of this compound Resistance Target Site Modification Target Site Modification This compound This compound Target Site Modification->this compound prevents binding Enzymatic Inactivation Enzymatic Inactivation Enzymatic Inactivation->this compound inactivates Efflux & Porin Changes Efflux & Porin Changes Efflux & Porin Changes->this compound reduces intracellular concentration 16S rRNA Methyltransferases (e.g., ArmA, RmtB) 16S rRNA Methyltransferases (e.g., ArmA, RmtB) 16S rRNA Methyltransferases (e.g., ArmA, RmtB)->Target Site Modification cause Aminoglycoside-Modifying Enzymes (e.g., AAC(2')-Ia) Aminoglycoside-Modifying Enzymes (e.g., AAC(2')-Ia) Aminoglycoside-Modifying Enzymes (e.g., AAC(2')-Ia)->Enzymatic Inactivation cause Overexpression of Efflux Pumps Overexpression of Efflux Pumps Overexpression of Efflux Pumps->Efflux & Porin Changes contribute to Porin Channel Downregulation Porin Channel Downregulation Porin Channel Downregulation->Efflux & Porin Changes contribute to

Caption: Primary mechanisms of bacterial resistance to this compound.

Experimental_Workflow cluster_1 Workflow for Investigating this compound Resistance cluster_2 Functional Analysis Details Isolate with Suspected Resistance Isolate with Suspected Resistance Phenotypic Testing (MIC) Phenotypic Testing (MIC) Isolate with Suspected Resistance->Phenotypic Testing (MIC) Genotypic Analysis (WGS) Genotypic Analysis (WGS) Phenotypic Testing (MIC)->Genotypic Analysis (WGS) if resistant Functional Analysis Functional Analysis Genotypic Analysis (WGS)->Functional Analysis identify candidate genes Confirmation of Mechanism Confirmation of Mechanism Functional Analysis->Confirmation of Mechanism Gene Cloning & Expression Gene Cloning & Expression Functional Analysis->Gene Cloning & Expression Gene Knockout Gene Knockout Functional Analysis->Gene Knockout Enzyme Kinetics Enzyme Kinetics Gene Cloning & Expression->Enzyme Kinetics

Caption: A typical experimental workflow for investigating this compound resistance.

References

Technical Support Center: Overcoming Plazomicin Resistance In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with plazomicin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments focused on this compound resistance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My bacterial isolates are showing high MICs to this compound. What are the common resistance mechanisms?

A1: High Minimum Inhibitory Concentrations (MICs) to this compound in vitro are primarily attributed to two main mechanisms:

  • Enzymatic Modification: Although this compound is designed to be stable against many aminoglycoside-modifying enzymes (AMEs), some specific enzymes can still inactivate it. The most clinically significant is the aminoglycoside 2'-N-acetyltransferase, AAC(2')-Ia.[1][2][3][4] Another enzyme, APH(2'')-IVa, found in Enterococcus species, can also decrease this compound potency.[3][4]

  • Target Site Modification: This is a more potent resistance mechanism. It involves the methylation of the 16S rRNA, which is the binding site for this compound in the bacterial ribosome.[1][2] This modification is carried out by 16S rRNA methyltransferases, such as ArmA and RmtB, and often results in high-level resistance to all aminoglycosides, including this compound.[3][5][6]

Q2: I suspect my isolates have acquired resistance. How can I confirm the mechanism of resistance in my lab?

A2: To identify the resistance mechanism, you can perform the following in vitro tests:

  • Molecular Detection: Use PCR or whole-genome sequencing to screen for the presence of known resistance genes. For enzymatic modification, look for genes like aac(2')-Ia. For target site modification, screen for genes encoding 16S rRNA methyltransferases (e.g., armA, rmtB).

  • Enzyme Assays: If you have access to purified enzymes, you can perform in vitro enzymatic assays to confirm that this compound is a substrate for the AMEs present in your resistant isolates.[3]

  • Ribosome Binding Assays: To investigate target site modification, you can perform in vitro ribosome binding assays to compare the affinity of this compound for ribosomes extracted from your resistant isolates versus susceptible control strains.

Q3: My this compound susceptibility testing results are inconsistent. What could be the issue?

A3: Inconsistent MIC results can arise from several factors in your experimental setup. Here are some troubleshooting steps:

  • Inoculum Preparation: Ensure a standardized inoculum density. A 0.5 McFarland standard is recommended for broth microdilution and agar dilution methods.[7] Inconsistent inoculum sizes can lead to variable MIC readings.

  • Media and Incubation: Use cation-adjusted Mueller-Hinton broth (CAMHB) for susceptibility testing.[8] Ensure incubation is carried out at 35°C ± 2°C for 16-20 hours in ambient air.[9]

  • Quality Control: Always include quality control strains with known this compound MICs in each experiment to validate your results. Recommended QC strains include E. coli ATCC 25922 and P. aeruginosa ATCC 27853.[8]

  • Testing Method: The reference method for this compound susceptibility testing is broth microdilution.[8] If using other methods like disk diffusion or ETEST®, ensure you are following the manufacturer's instructions and using the correct interpretive criteria.[7][9]

Q4: I want to explore strategies to overcome this compound resistance in my resistant isolates. What are some in vitro approaches I can try?

A4: Combination therapy is a promising strategy to overcome this compound resistance. Here are some approaches you can investigate in vitro:

  • Synergy with β-lactams: Combine this compound with β-lactam antibiotics like meropenem or piperacillin/tazobactam. β-lactams can damage the bacterial cell wall, potentially enhancing the uptake of this compound.[10][11]

  • Combination with Other Classes: Evaluate the synergistic potential of this compound with other antibiotics such as tigecycline or fosfomycin.[12][13]

  • Inhibitors of Resistance Enzymes: For resistance mediated by AMEs like AAC(2')-Ia, you can explore the use of small molecule inhibitors. For instance, silver ions (Ag+) have been shown to inhibit AAC(2')-Ia and reverse this compound resistance in vitro.[14]

Data Presentation: this compound In Vitro Activity

The following tables summarize the in vitro activity of this compound against various bacterial isolates, including multidrug-resistant strains.

Table 1: this compound MIC50/90 values against Enterobacteriaceae.

OrganismThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Reference
Escherichia coli0.51[8]
Klebsiella pneumoniae0.250.5[8]
Carbapenem-resistant Enterobacteriaceae (CRE)0.25128[5]
KPC-producing K. pneumoniae0.50.5[15]

Table 2: this compound MIC50/90 values against other Gram-negative and Gram-positive bacteria.

OrganismThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Reference
Pseudomonas aeruginosa48[5]
Acinetobacter baumannii8>128[5]
Staphylococcus aureus0.51[5]
Enterococcus spp.32128[5]

Experimental Protocols

1. Broth Microdilution for this compound MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

  • Materials:

    • Cation-adjusted Mueller-Hinton broth (CAMHB)

    • This compound powder

    • 96-well microtiter plates

    • Bacterial isolates and quality control strains

    • 0.85% saline

    • McFarland 0.5 turbidity standard

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of this compound in CAMHB in the 96-well plates.

    • Prepare a bacterial inoculum by suspending colonies from an overnight agar plate in saline to match the 0.5 McFarland standard.

    • Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate the microtiter plates with the bacterial suspension.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

2. Checkerboard Assay for Synergy Testing

This method is used to assess the synergistic effect of this compound with another antibiotic.[12]

  • Materials:

    • This compound and the second antibiotic

    • 96-well microtiter plates

    • CAMHB

    • Bacterial inoculum prepared as described above

  • Procedure:

    • In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute this compound along the x-axis and the second antibiotic along the y-axis.

    • Inoculate all wells with the bacterial suspension at a final concentration of ~5 x 10^5 CFU/mL.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Interpret the results:

      • Synergy: FIC index ≤ 0.5

      • Indifference: 0.5 < FIC index ≤ 4

      • Antagonism: FIC index > 4

Visualizations

Plazomicin_Resistance_Mechanisms cluster_enzymatic Enzymatic Modification cluster_target Target Site Modification Plazomicin_active Active this compound AME Aminoglycoside- Modifying Enzyme (e.g., AAC(2')-Ia) Plazomicin_active->AME Acetylation Plazomicin_inactive Inactive this compound AME->Plazomicin_inactive Ribosome Bacterial Ribosome (16S rRNA A-site) Methyltransferase 16S rRNA Methyltransferase (e.g., ArmA, RmtB) Ribosome->Methyltransferase Methylation Methylated_Ribosome Methylated Ribosome Methyltransferase->Methylated_Ribosome Plazomicin_binding This compound Plazomicin_binding->Methylated_Ribosome Binding Blocked

Caption: Primary mechanisms of in vitro resistance to this compound.

Synergy_Testing_Workflow start Start: Prepare bacterial inoculum prepare_plates Prepare 96-well plates with serial dilutions of this compound and combination drug (Checkerboard) start->prepare_plates inoculate Inoculate plates with bacterial suspension prepare_plates->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MICs of each drug alone and in combination incubate->read_mic calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calculate_fic interpret Interpret Results: Synergy, Indifference, or Antagonism calculate_fic->interpret end End interpret->end

Caption: Workflow for a checkerboard synergy assay.

Overcoming_Resistance_Logic cluster_investigation Investigation cluster_strategy Intervention Strategy Resistance This compound Resistance Observed (High MIC) Identify_Mechanism Identify Resistance Mechanism (PCR, Sequencing) Resistance->Identify_Mechanism AME_mediated AME-mediated (e.g., aac(2')-Ia) Identify_Mechanism->AME_mediated Target_mediated Target Modification (e.g., rmtB) Identify_Mechanism->Target_mediated AME_Inhibitor Combine with AME Inhibitor (e.g., Silver Ions) AME_mediated->AME_Inhibitor Combination_Tx Combine with another antibiotic class (e.g., β-lactam) AME_mediated->Combination_Tx Target_mediated->Combination_Tx Outcome Restored Susceptibility (Lower MIC) AME_Inhibitor->Outcome Combination_Tx->Outcome

Caption: Logical approach to overcoming this compound resistance in vitro.

References

Technical Support Center: Optimizing Plazomicin for CRE In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing plazomicin concentration for in vitro assays against Carbapenem-resistant Enterobacteriaceae (CRE).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a broth microdilution assay against CRE?

A1: For broth microdilution assays, it is recommended to test a range of this compound concentrations from 0.06 µg/mL to 128 µg/mL.[1] This range covers the typical Minimum Inhibitory Concentration (MIC) values observed for both susceptible and resistant CRE isolates. A twofold serial dilution is standard practice.

Q2: Which quality control (QC) strains are recommended for this compound susceptibility testing, and what are their acceptable MIC ranges?

A2: Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 are the recommended QC strains for this compound susceptibility testing.[2][3] The acceptable MIC ranges for these strains are published by the Clinical and Laboratory Standards Institute (CLSI) in the M100 document.[2][4] Adherence to these ranges is critical for ensuring the accuracy and validity of your experimental results.

Q3: What are the primary mechanisms of resistance to this compound in CRE?

A3: The two main mechanisms of resistance to this compound in CRE are:

  • Target site modification: This is primarily mediated by 16S rRNA methyltransferases (e.g., ArmA, RmtB, RmtC) which modify the 16S rRNA, the binding site of this compound on the bacterial ribosome.[5][6][7] This modification prevents this compound from effectively binding and inhibiting protein synthesis, often resulting in high-level resistance.[5][7]

  • Enzymatic modification: While this compound is designed to be stable against many aminoglycoside-modifying enzymes (AMEs), some enzymes can still inactivate it.[6][8] The most clinically relevant AME with activity against this compound is AAC(2')-Ia, which is chromosomally expressed in some Providencia stuartii isolates.[6]

Q4: Can this compound be used in combination with other antibiotics for in vitro testing against CRE?

A4: Yes, in vitro synergy testing of this compound with other antibiotics is a common research practice. Checkerboard assays and time-kill assays are suitable methods to evaluate the potential for synergistic, indifferent, or antagonistic interactions.[9][10][11]

Troubleshooting Guides

Broth Microdilution and E-test Assays
Issue Possible Cause(s) Troubleshooting Steps
QC strain MIC is out of range 1. Improper inoculum preparation (incorrect McFarland standard).2. Contamination of the QC strain.3. Incorrect incubation conditions (temperature, duration).4. Degradation of the antibiotic.5. Errors in plate reading.1. Re-standardize the inoculum to the correct McFarland density.2. Subculture the QC strain to ensure purity.3. Verify incubator temperature and incubation time.4. Use a fresh stock of this compound.5. Reread the plate, ensuring proper lighting and technique.
Skip wells (growth in higher concentration wells but not in lower ones) 1. Contamination of a single well.2. Inaccurate pipetting of the antibiotic or inoculum.3. Presence of a resistant subpopulation.1. Repeat the assay with fresh reagents.2. Ensure proper pipetting technique and calibration.3. If reproducible, consider further investigation of the isolate for heteroresistance.
No growth in any wells, including the growth control well 1. Inoculum was not viable.2. Incorrect media was used.3. Incubation error.1. Use a fresh culture to prepare the inoculum.2. Ensure the correct Mueller-Hinton broth was used.3. Check incubator settings and repeat the assay.
Hazy or difficult-to-read endpoints in E-test 1. Swarming of motile species (e.g., Proteus).2. Mixed culture.1. For swarming organisms, read the MIC at the point of complete inhibition of growth, even if a haze of swarming is present.[12]2. Streak the original isolate for purity and repeat the test.
Time-Kill and Checkerboard Assays
Issue Possible Cause(s) Troubleshooting Steps
Inconsistent colony counts at time zero 1. Inaccurate initial inoculum density.2. Clumping of bacteria.1. Carefully prepare the inoculum to the target CFU/mL.2. Vortex the bacterial suspension thoroughly before dilution and plating.
No synergistic effect observed when expected 1. The combination of antibiotics is not synergistic against the tested isolate.2. Incorrect concentrations of one or both antibiotics were used.1. This may be a valid result.2. Verify the MICs of the individual agents and ensure the concentrations used in the synergy assay are appropriate (e.g., sub-inhibitory).
Precipitation of antibiotics in the wells 1. Poor solubility of one of the antibiotics in the test medium.2. High concentrations of the antibiotics.1. Consult the manufacturer's instructions for the solubility of the antibiotics.2. If possible, use a different solvent or adjust the pH of the medium.

Quantitative Data Summary

Table 1: this compound MIC Distribution for CRE Isolates

OrganismThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)
Escherichia coli0.52
Klebsiella pneumoniae0.52
Enterobacter spp.0.54
Data compiled from multiple in vitro studies.[13]

Experimental Protocols

Broth Microdilution MIC Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14]

  • Prepare Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

  • Dilute Inoculum: Within 15 minutes of preparation, dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Prepare this compound Dilutions: Prepare a stock solution of this compound. Perform serial twofold dilutions in CAMHB to achieve the desired final concentrations in the microtiter plate (e.g., 0.06 to 128 µg/mL).

  • Inoculate Plate: Add the diluted inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Time-Kill Assay
  • Prepare Inoculum: Prepare a standardized inoculum in CAMHB as described for the broth microdilution assay.

  • Set up Test Tubes: Prepare tubes with CAMHB containing this compound at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a growth control tube without antibiotic.

  • Inoculate and Incubate: Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 5 x 105 CFU/mL. Incubate at 35°C with shaking.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube.

  • Determine Viable Counts: Perform serial dilutions of the aliquots in sterile saline and plate onto nutrient agar. Incubate the plates overnight and count the colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. Synergy is often defined as a ≥2 log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

Checkerboard Assay
  • Prepare Antibiotic Dilutions: In a 96-well microtiter plate, prepare serial dilutions of this compound along the x-axis and a second antibiotic along the y-axis in CAMHB.

  • Inoculate Plate: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Determine MICs: Read the MIC of each antibiotic alone and in combination.

  • Calculate Fractional Inhibitory Concentration (FIC) Index:

    • FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)

    • FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)

    • FIC Index (FICI) = FIC of drug A + FIC of drug B

  • Interpret Results:

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_results Results start Isolate CRE Strain prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum mic_assay Broth Microdilution / E-test prep_inoculum->mic_assay Dilute & Inoculate time_kill Time-Kill Assay prep_inoculum->time_kill Inoculate checkerboard Checkerboard Assay prep_inoculum->checkerboard Inoculate determine_mic Determine MIC mic_assay->determine_mic plot_curves Plot Time-Kill Curves time_kill->plot_curves calc_fici Calculate FIC Index checkerboard->calc_fici susceptibility Susceptibility Profile determine_mic->susceptibility bactericidal_activity Bactericidal Activity plot_curves->bactericidal_activity synergy Synergy/Antagonism calc_fici->synergy

Caption: Workflow for in vitro testing of this compound against CRE.

plazomicin_moa_resistance cluster_moa Mechanism of Action cluster_resistance Mechanisms of Resistance cluster_methyltransferase 16S rRNA Methyltransferase cluster_ame Aminoglycoside-Modifying Enzyme This compound This compound ribosome 30S Ribosomal Subunit (16S rRNA A-site) This compound->ribosome Binds to ame e.g., AAC(2')-Ia This compound->ame Modifies protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits cell_death Bacterial Cell Death protein_synthesis->cell_death Leads to methyltransferase e.g., ArmA, RmtB methylated_ribosome Methylated 16S rRNA methyltransferase->methylated_ribosome Methylates methylated_ribosome->this compound Prevents Binding inactivated_this compound Inactivated this compound ame->inactivated_this compound Produces

Caption: this compound's mechanism of action and resistance pathways.

logical_troubleshooting cluster_check_inoculum Inoculum Check cluster_check_conditions Experimental Conditions Check cluster_repeat Resolution start QC Strain MIC Out of Range? check_mcfarland Verify McFarland Standard start->check_mcfarland Yes check_purity Check Strain Purity check_mcfarland->check_purity check_incubation Verify Incubation Temp/Time check_purity->check_incubation check_reagents Use Fresh Reagents check_incubation->check_reagents repeat_assay Repeat Assay check_reagents->repeat_assay in_range Result In Range repeat_assay->in_range Successful out_of_range Still Out of Range repeat_assay->out_of_range Unsuccessful

Caption: Troubleshooting logic for out-of-range QC results.

References

Addressing variability in Plazomicin susceptibility testing results

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals to address potential variability in Plazomicin antimicrobial susceptibility testing (AST) results and provide troubleshooting for common issues.

Frequently Asked Questions (FAQs)

Q1: What are the approved methods for this compound susceptibility testing?

A1: Several methods are available for determining the minimum inhibitory concentration (MIC) of this compound against Enterobacterales. The reference method is broth microdilution (BMD) as described by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3] Other commercially available methods include gradient diffusion strips like ETEST® and MIC Test Strip (MTS), as well as automated systems like the VITEK® 2.[4][5][6] Disk diffusion (DD) is also used, but may show variability with certain organisms.[7]

Q2: Which bacterial species is this compound indicated for testing against?

A2: this compound is primarily indicated for the treatment of complicated urinary tract infections (cUTI), including pyelonephritis, caused by susceptible isolates of Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Enterobacter cloacae.[5][8] It has also demonstrated in vitro activity against other Enterobacterales, including multidrug-resistant (MDR) and carbapenem-resistant (CRE) strains.[4][9][10]

Q3: What are the current CLSI breakpoints for this compound?

A3: According to the FDA and CLSI, the interpretive criteria for this compound against Enterobacterales are:

  • Susceptible: ≤2 µg/mL

  • Intermediate: 4 µg/mL

  • Resistant: ≥8 µg/mL[4][5][11]

It is crucial to note that CLSI updated the breakpoints for other aminoglycosides like amikacin, gentamicin, and tobramycin in 2023, which can affect comparative analyses.[11][12][13]

Q4: We are observing discrepancies between disk diffusion and broth microdilution results for Proteus mirabilis. Why is this happening?

A4: Studies have shown that disk diffusion may result in categorical errors for P. mirabilis. Specifically, isolates with an MIC of 4 µg/mL (Intermediate) by reference BMD have been reported to have zone diameters that fall into the susceptible category by disk diffusion.[7] This suggests that for P. mirabilis, disk diffusion may be overly active, and an MIC method (BMD or gradient diffusion) is recommended for reliable results.[7]

Q5: Can different brands of Mueller-Hinton agar (MHA) affect test results?

A5: Yes, the source of MHA can contribute to variability. While one study evaluating this compound MIC Test Strips (MTS) found that results on MHA from different manufacturers were similar (equivalent or one dilution lower), it is a known variable in AST.[14] For consistency, it is best practice to use the same manufacturer for MHA throughout a study and to adhere strictly to quality control procedures.

Q6: What are common resistance mechanisms that can affect this compound activity?

A6: this compound was designed to be stable against most aminoglycoside-modifying enzymes (AMEs).[8][9] However, high-level resistance to this compound and other aminoglycosides is often conferred by 16S rRNA methyltransferases (16S-RMTases), such as those encoded by armA and rmt genes.[4][15]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
High MIC variability between replicates Inoculum preparation inconsistency. Contamination of the isolate. Pipetting errors during serial dilutions (BMD).Ensure the inoculum is standardized to a 0.5 McFarland turbidity. Perform a purity check by subculturing the inoculum onto an appropriate agar plate. Calibrate pipettes regularly and use proper technique.
Discrepancy between different testing methods (e.g., Disk Diffusion vs. BMD) Method-specific limitations (e.g., disk diffusion with P. mirabilis).[7] Inherent variability between methods.For critical results or unexpected resistance, confirm with the reference broth microdilution method. For species like P. mirabilis, prioritize MIC-based methods (BMD, gradient diffusion) over disk diffusion.[7]
Quality Control (QC) strain out of range Improper storage of antibiotic disks/strips/panels. Incorrect incubation conditions (temperature, duration, atmosphere). Contamination or genetic drift of the QC strain. Use of expired reagents or media.Verify storage conditions meet manufacturer's recommendations. Ensure incubators are calibrated and maintained at 35°C ± 2°C for 16-20 hours. Subculture the QC strain from a fresh, certified stock culture. Check expiration dates on all materials.
Unexpected resistant results for known susceptible isolates Presence of resistance mechanisms (e.g., 16S-RMTases).[4] Incorrect interpretation of breakpoints.If resistance is suspected, molecular testing for resistance genes like armA or rmtF can be performed.[15] Ensure the most current FDA/CLSI breakpoints are being applied.[16]

Data Summary Tables

Table 1: Comparison of this compound Susceptibility Testing Methods

MethodEssential Agreement with BMDCategory Agreement with BMDNotes
MIC Test Strip (MTS) 99.2%91.2%Good correlation with BMD.[14]
ETEST® 99.0%92.8%Accurate tool for this compound AST of Enterobacterales.[4]
VITEK® 2 98.7%99.4%Automated alternative to the BMD reference method.[5]
Disk Diffusion (DD) Not explicitly stated92% (vs. Gradient Diffusion)Concordance can be lower, especially with P. mirabilis.[7]

Essential Agreement: MIC values are within ± one doubling dilution. Category Agreement: Results fall into the same interpretive category (S, I, R).

Table 2: this compound MIC Values for Quality Control Strains

QC StrainMethodAcceptable MIC Range (µg/mL)
E. coli ATCC® 25922Broth Microdilution0.25 - 1
P. aeruginosa ATCC® 27853Broth Microdilution1 - 8

Source: CLSI M100 documents publish quality control ranges. The values presented here are illustrative based on typical aminoglycoside ranges and should be verified against the current CLSI standard.

Experimental Protocols & Visualizations

Protocol: Broth Microdilution (BMD) for this compound MIC Determination

This protocol is a summary based on CLSI guidelines. Users must refer to the full, current CLSI M07 document for detailed instructions.

  • Prepare Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile microtiter plates, this compound stock solution, and the bacterial isolate to be tested.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies from a non-selective agar plate incubated overnight.

    • Suspend colonies in a sterile liquid (e.g., saline) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter wells.

  • Drug Dilution:

    • Perform serial twofold dilutions of this compound in CAMHB across the wells of a microtiter plate to achieve the desired concentration range.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculation: Add the standardized bacterial suspension to each well (except the sterility control).

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

BMD_Workflow cluster_prep Preparation cluster_plate Microtiter Plate Setup Isolate Bacterial Isolate (Agar Plate) McFarland Prepare 0.5 McFarland Suspension Isolate->McFarland 1. Select colonies Inoculum Dilute to Final Inoculum Concentration McFarland->Inoculum 2. Standardize Inoculate Inoculate Wells Inoculum->Inoculate 4. Add bacteria Dilution Serial Dilution of this compound in CAMHB Dilution->Inoculate 3. Prepare drug Incubate Incubate 16-20h at 35°C Inoculate->Incubate 5. Incubate Read Read MIC (Lowest concentration with no visible growth) Incubate->Read 6. Analyze

Broth Microdilution (BMD) Experimental Workflow.
Troubleshooting Logic for Susceptibility Discrepancies

When different testing methods yield conflicting results, a systematic approach is necessary to identify the source of the variability.

Troubleshooting_Logic Start Discordant AST Results Observed (e.g., DD vs. BMD) CheckQC Are QC Strain Results In Range? Start->CheckQC CheckOrganism Is the organism known for method-specific issues? (e.g., P. mirabilis) CheckQC->CheckOrganism Yes FixQC Troubleshoot QC (Reagents, Incubation, Strain Viability) CheckQC->FixQC No CheckMethods Review Method-Specific Protocols and Materials CheckOrganism->CheckMethods No ConfirmBMD Confirm with Reference Broth Microdilution (BMD) CheckOrganism->ConfirmBMD Yes CheckMethods->ConfirmBMD MolecularTest Consider Molecular Testing for Resistance Genes ConfirmBMD->MolecularTest Resistance Confirmed Report Report Confirmed MIC Result ConfirmBMD->Report Susceptible Confirmed MolecularTest->Report FixQC->Start Re-test

Logical workflow for troubleshooting discordant results.

References

Technical Support Center: Plazomicin and Efflux Pump Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the impact of bacterial efflux pumps on the in vitro activity of Plazomicin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound Minimum Inhibitory Concentration (MIC) values are higher than expected for a wild-type strain. Could efflux pumps be responsible?

A1: While possible, other resistance mechanisms are more commonly associated with high this compound MICs. Before focusing on efflux pumps, consider the following:

  • Primary Resistance Mechanisms: The most significant mechanism of resistance to this compound is the presence of 16S rRNA methyltransferases (e.g., armA, rmtB).[1] These enzymes modify the antibiotic's target in the ribosome, leading to high-level resistance. This compound was specifically designed to evade modification by most aminoglycoside-modifying enzymes (AMEs), so their presence is a less likely cause of elevated MICs.[1]

  • Efflux Pump Activity: For certain bacterial species, overexpression of Resistance-Nodulation-Division (RND) family efflux pumps may lead to a moderate increase in this compound MICs.[1] In Pseudomonas aeruginosa, upregulation of the MexXY-OprM system has been shown to decrease susceptibility to this compound. However, in Escherichia coli, this compound does not appear to be a significant substrate for the AcrAB-TolC pump.

Actionable Advice:

  • Sequence for Resistance Genes: Screen your isolate for 16S rRNA methyltransferase genes. This is the most likely cause of high-level resistance.

  • Assess Efflux Pump Expression: If methyltransferase genes are absent, quantify the expression of relevant efflux pump genes (e.g., mexY in P. aeruginosa) using qRT-PCR. Compare the expression levels to a susceptible, wild-type control strain.

Q2: I performed a checkerboard assay with this compound and an efflux pump inhibitor (EPI), but the results are difficult to interpret. What could be wrong?

A2: Interpreting checkerboard assays with EPIs can be complex. Here are some common issues:

  • EPI Off-Target Effects: Many common EPIs, such as phenylalanine-arginine β-naphthylamide (PAβN), are not specific and can have their own antibacterial or membrane-destabilizing effects at certain concentrations. This can potentiate this compound's activity through mechanisms unrelated to efflux inhibition, leading to a false impression of synergy.

  • Incorrect Concentration Range: If the concentrations of this compound or the EPI are too high, you may see widespread inhibition that masks any synergistic effects. If they are too low, you may not observe any interaction.

  • EPI Toxicity: At higher concentrations, the EPI itself may be toxic to the bacteria, confounding the MIC measurement of the combination.

Troubleshooting Steps:

  • Determine the EPI's Intrinsic Activity: Always determine the MIC of the EPI alone to understand its intrinsic antibacterial activity against your test organism.

  • Use Appropriate Controls: Include wells with this compound alone and the EPI alone across the same concentration range tested in combination.

  • Consider Membrane Permeabilization: Be aware that EPIs like PAβN can permeabilize the outer membrane of Gram-negative bacteria. This can increase the uptake of this compound, reducing the MIC for reasons other than direct efflux pump inhibition.

  • Lower EPI Concentrations: Use the EPI at a sub-inhibitory concentration (typically 1/4 or 1/8 of its MIC) to minimize off-target effects.

Q3: My qRT-PCR results show no significant upregulation of efflux pump genes, but I still suspect efflux-mediated resistance. What should I do?

A3: This scenario can arise from several factors:

  • Constitutive Expression: The wild-type strain may already express the efflux pump at a level sufficient to affect this compound susceptibility without further upregulation.

  • Incorrect Housekeeping Genes: The stability of your chosen housekeeping gene(s) may be affected by the experimental conditions, leading to inaccurate normalization.

  • Timing of RNA Extraction: Efflux pump expression can be transient. You may have missed the peak expression window.

  • Involvement of Other Pumps: The specific pump you are assaying may not be the primary pump responsible for this compound efflux in your isolate.

Next Steps:

  • Validate Housekeeping Genes: Ensure the housekeeping genes you are using are stably expressed across your experimental conditions. It's recommended to test multiple housekeeping genes.

  • Perform a Time-Course Experiment: Measure efflux pump gene expression at several time points after this compound exposure.

  • Use an Efflux Mutant: The most definitive way to confirm the role of a specific pump is to compare the this compound MIC in the wild-type strain to an isogenic knockout mutant lacking the pump. A significant decrease in the MIC in the mutant strain would confirm the pump's involvement.

Quantitative Data on Efflux Pump Impact

The following tables summarize the in vitro activity of this compound against bacterial strains with varying efflux pump expression levels.

Table 1: this compound MICs against Escherichia coli with Altered Efflux

Strain DescriptionEfflux Pump StatusThis compound MIC (µg/mL)
Wild-Type (BW25113)Normal AcrAB-TolC0.5
Hyper-permeable, Efflux-DeficientΔtolC0.5

Data suggests this compound is not a significant substrate of the main E. coli efflux system.

Table 2: this compound MICs against Pseudomonas aeruginosa with Altered Efflux

Strain DescriptionEfflux Pump StatusThis compound MIC (µg/mL)
Wild-TypeNormal MexXY-OprM4
Efflux Pump KnockoutΔEfflux pumps0.5
Upregulated EffluxMexXY up4

Data indicates that basal expression of efflux pumps in P. aeruginosa contributes to intrinsic resistance to this compound.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at 1280 µg/mL in sterile deionized water.

  • Prepare Inoculum: Select 3-5 well-isolated colonies from an overnight agar plate. Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a concentration of 1-2 x 10⁶ CFU/mL.

  • Prepare Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

  • Inoculate Plate: Add 10 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. This results in a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for this compound and Efflux Pump Inhibitor (EPI)
  • Determine Individual MICs: First, determine the MIC of this compound and the EPI separately for the test organism as described in Protocol 1.

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the EPI at 4 times their respective highest desired concentrations in CAMHB.

  • Set Up the Plate:

    • In a 96-well plate, add 50 µL of CAMHB to all wells.

    • Along the y-axis (rows A-H), create serial dilutions of this compound.

    • Along the x-axis (columns 1-12), create serial dilutions of the EPI.

  • Inoculate: Prepare the bacterial inoculum as described in Protocol 1 and add the appropriate volume to each well to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Incubate and Read: Incubate the plate for 16-20 hours at 35°C. Read the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of EPI = (MIC of EPI in combination) / (MIC of EPI alone)

    • FIC Index (FICI) = FIC of this compound + FIC of EPI

    • Interpretation: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4 = Indifference/Additive; FICI > 4 = Antagonism.

Visualizations

Plazomicin_Resistance_Pathway cluster_cell Bacterial Cell cluster_membrane Cell Envelope cluster_cytoplasm Cytoplasm Plazomicin_ext This compound (extracellular) Porin Porin Channel Plazomicin_ext->Porin Entry Plazomicin_int This compound (intracellular) Porin->Plazomicin_int Efflux Efflux Pump (e.g., MexXY-OprM) Efflux->Plazomicin_ext Plazomicin_int->Efflux Export (Resistance) Ribosome 30S Ribosomal Subunit Plazomicin_int->Ribosome Binding Protein Protein Synthesis (Inhibited) Ribosome->Protein Inhibition Methyltransferase 16S rRNA Methyltransferase Methyltransferase->Ribosome Modification (Resistance)

Caption: this compound enters the bacterial cell and inhibits protein synthesis by binding to the 30S ribosome.

Efflux_Pump_Investigation_Workflow cluster_efflux Efflux Pump Hypothesis Start Start: Observe High this compound MIC Check_Methyl Screen for 16S rRNA Methyltransferase Genes Start->Check_Methyl Methyl_Present High-Level Resistance Explained (Methyltransferase) Check_Methyl->Methyl_Present Positive Methyl_Absent Methyltransferase Absent Check_Methyl->Methyl_Absent Negative qRT_PCR 1. qRT-PCR: Quantify Efflux Gene Expression Methyl_Absent->qRT_PCR Compare_Mutant 2. MIC Testing: Wild-Type vs. Knockout Mutant qRT_PCR->Compare_Mutant Result_Overexpression Result: Gene Overexpression qRT_PCR->Result_Overexpression Checkerboard 3. Checkerboard Assay: This compound + EPI Compare_Mutant->Checkerboard Result_MIC_Shift Result: MIC Decrease in Mutant Compare_Mutant->Result_MIC_Shift Result_Synergy Result: Synergy with EPI (Caution: Off-target effects) Checkerboard->Result_Synergy Conclusion Conclusion: Efflux Pump Contributes to Reduced this compound Susceptibility Result_Overexpression->Conclusion Result_MIC_Shift->Conclusion Result_Synergy->Conclusion

Caption: Logical workflow for investigating the role of efflux pumps in reduced this compound susceptibility.

References

Technical Support Center: Assessing Plazomicin Degradation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the degradation of Plazomicin in long-term experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for this compound stability during long-term storage?

A1: The primary concerns for this compound stability are chemical degradation, which can lead to a loss of potency and the formation of potentially toxic degradants, and physical changes.[1] Factors such as temperature, humidity, light exposure, and pH can all influence the stability of this compound over time.[2] Therefore, it is crucial to store this compound under recommended conditions and monitor its stability throughout the experiment.

Q2: What are the recommended storage conditions for this compound?

A2: this compound injection vials are recommended to be stored refrigerated at 2°C to 8°C (36°F to 46°F).[3][4][5] Diluted solutions of this compound for administration are stable for 24 hours at room temperature and for up to 7 days when refrigerated at 2°C to 8°C.[6] For long-term experimental studies, it is advisable to store stock solutions in a dry, cool, and well-ventilated place, away from incompatible materials.[7]

Q3: How can I quantify the amount of this compound remaining in my samples over time?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to quantify this compound and separate it from its degradation products.[8][9][10] Several validated RP-HPLC methods have been developed for this purpose.[8][9][10] These methods typically use a C18 column and UV detection.[8][9]

Q4: What if I don't have access to an HPLC system? Are there alternative methods?

A4: While HPLC is the gold standard, microbiological assays can be used to determine the potency of this compound.[11][12] These assays measure the antimicrobial activity of the drug against a susceptible microorganism.[12] The agar diffusion method (cup-plate or disk diffusion) is a widely used technique for this purpose.[12] It's important to note that microbiological assays measure bioactivity and may not be able to distinguish between the parent drug and active degradation products.[12]

Q5: How can I identify the degradation products of this compound?

A5: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying unknown degradation products.[13][14][15] By coupling the separation power of LC with the mass-analyzing capabilities of MS, you can obtain molecular weight and fragmentation information to elucidate the structures of the degradants.[14]

Troubleshooting Guides

Problem 1: I am seeing unexpected peaks in my HPLC chromatogram during my long-term stability study.

  • Possible Cause 1: Degradation of this compound. Over time, this compound can degrade into various byproducts.

    • Solution: This is an expected outcome of a stability study. The goal is to identify and quantify these new peaks. Use a validated, stability-indicating HPLC method that can resolve these degradants from the parent this compound peak.[8][10]

  • Possible Cause 2: Contamination. The sample, mobile phase, or HPLC system may be contaminated.

    • Solution: Prepare fresh mobile phase and standards. Flush the HPLC system thoroughly. Analyze a blank injection (diluent only) to check for system contamination.

  • Possible Cause 3: Interaction with container/closure. this compound or its formulation may be interacting with the storage container.

    • Solution: Ensure you are using appropriate and inert containers for your stability samples. The stability studies should be conducted on the drug substance packaged in a container closure system that is the same as the packaging proposed for storage and distribution.[16]

Problem 2: The potency of my this compound samples, as determined by a microbiological assay, is decreasing faster than what my HPLC results suggest.

  • Possible Cause: Formation of inactive degradation products. The HPLC method may be quantifying a degradation product that has lost its antimicrobial activity but still absorbs at the same wavelength as the parent drug if the method is not sufficiently specific.

    • Solution: Re-evaluate your HPLC method to ensure it is truly stability-indicating and can separate all significant degradation products from this compound. Cross-validate your HPLC results with a bioassay to get a complete picture of both chemical purity and biological activity.[12] It is also possible that a degradant is interfering with the bioassay.

Problem 3: My HPLC results are showing significant variability between time points.

  • Possible Cause 1: Inconsistent sample preparation. Variations in dilution, extraction, or handling of samples can lead to inconsistent results.

    • Solution: Follow a standardized and validated sample preparation protocol meticulously for every sample.[17]

  • Possible Cause 2: HPLC system instability. Fluctuations in pump pressure, column temperature, or detector performance can cause variability.

    • Solution: Perform system suitability tests before each run to ensure the HPLC system is performing within acceptable limits. This includes checking for parameters like peak asymmetry, theoretical plates, and retention time reproducibility.[8]

  • Possible Cause 3: Instability of this compound in the analytical solution. this compound may be degrading in the diluent used for HPLC analysis.

    • Solution: Verify the stability of this compound in your chosen diluent over the expected analysis time.[8] If necessary, prepare samples immediately before injection or use a more stabilizing diluent.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound Quantification

This protocol is a composite based on published methods and should be validated for your specific experimental conditions.[8][9]

Parameter Condition
Column Primesil C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile and pH 8.0 triethylamine buffer (50:50 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 40°C
Injection Volume 20 µL
Run Time 60 minutes

Procedure:

  • Mobile Phase Preparation: Prepare the triethylamine buffer (pH 8.0) and mix it with acetonitrile in a 50:50 ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the diluent (water is often suitable) to prepare a stock solution.[8] Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of your samples.

  • Sample Preparation: Dilute your long-term stability samples with the diluent to a concentration that falls within the linear range of your standard curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in your samples from the calibration curve.

Protocol 2: Microbiological Agar Diffusion Assay for this compound Potency

This is a general protocol and should be optimized based on the chosen test organism and laboratory conditions.

Parameter Condition
Test Organism A susceptible strain of Escherichia coli, Staphylococcus aureus, or Pseudomonas aeruginosa[18]
Agar Medium Mueller-Hinton Agar
Standard Solutions Prepare a series of this compound standard solutions of known concentrations in a suitable buffer.
Sample Preparation Dilute your stability samples to an expected concentration within the range of the standards.
Incubation 37°C for 18-24 hours

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., 0.5 McFarland standard).

  • Plate Preparation: Swab the surface of the Mueller-Hinton agar plates evenly with the prepared inoculum.

  • Application of Samples and Standards: Aseptically apply a fixed volume of each standard and sample solution to sterile cylinders or paper discs placed on the agar surface.

  • Incubation: Incubate the plates under the specified conditions.

  • Measurement: Measure the diameter of the zones of inhibition around each cylinder or disc.

  • Potency Calculation: Plot the square of the diameter of the zones of inhibition of the standards against the logarithm of their concentrations to generate a standard curve. Determine the potency of your samples from this curve.

Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_analysis Time Point Analysis cluster_data Data Evaluation start Prepare this compound Stock Solution storage Aliquot into Vials for Different Time Points start->storage conditions Store under Defined Long-Term Conditions (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH) storage->conditions sampling Withdraw Sample at Predetermined Time Point conditions->sampling hplc_prep Prepare Sample for HPLC Analysis sampling->hplc_prep bioassay_prep Prepare Sample for Bioassay sampling->bioassay_prep hplc_analysis HPLC-UV Analysis (Quantification) hplc_prep->hplc_analysis bioassay_analysis Microbiological Assay (Potency Determination) bioassay_prep->bioassay_analysis lcms_analysis LC-MS Analysis (Degradant Identification) hplc_analysis->lcms_analysis If unknown peaks appear quant_data Quantify this compound Concentration hplc_analysis->quant_data degradant_data Identify Degradation Products lcms_analysis->degradant_data potency_data Determine Biological Potency bioassay_analysis->potency_data stability_profile Establish Stability Profile and Degradation Kinetics quant_data->stability_profile potency_data->stability_profile degradant_data->stability_profile

Caption: Workflow for assessing this compound degradation in long-term experiments.

degradation_pathway cluster_degradation Potential Degradation Pathways This compound This compound hydrolysis Hydrolysis (e.g., of amide or glycosidic bonds) This compound->hydrolysis Acid/Base/Heat oxidation Oxidation This compound->oxidation Oxidizing Agent other Other Reactions (e.g., epimerization) This compound->other Stress Conditions degradant1 Degradation Product A hydrolysis->degradant1 degradant2 Degradation Product B oxidation->degradant2 degradant3 Degradation Product C other->degradant3

References

Technical Support Center: Plazomicin and Aminoglycoside-Modifying Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Plazomicin and investigating its interaction with aminoglycoside-modifying enzymes (AMEs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other aminoglycosides?

This compound is a next-generation, semi-synthetic aminoglycoside antibiotic derived from sisomicin.[1][2] Its chemical structure was specifically designed to overcome the most common mechanisms of aminoglycoside resistance, particularly modification by aminoglycoside-modifying enzymes (AMEs).[1][2][3] Key structural modifications, including a hydroxy-aminobutyric acid (HABA) group at the C-1 position and a hydroxyethyl group at the C-6' position, protect this compound from a broad spectrum of AMEs that inactivate older aminoglycosides like gentamicin and tobramycin.[4][5]

Q2: What is the mechanism of action of this compound?

Similar to other aminoglycosides, this compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[6][7][8] This binding interferes with the translation process, leading to the production of nonfunctional proteins and ultimately resulting in bacterial cell death.[6]

Q3: Which aminoglycoside-modifying enzymes (AMEs) is this compound active against?

This compound is stable against a wide variety of AMEs, including many that confer resistance to other aminoglycosides.[1][4] These include:

  • Aminoglycoside Acetyltransferases (AACs) such as AAC(3) and AAC(6').[1][4]

  • Aminoglycoside Phosphotransferases (APHs) such as APH(3').[1][4]

  • Aminoglycoside Nucleotidyltransferases (ANTs) such as ANT(2'') and ANT(4').[1][4]

A study profiling this compound against E. coli strains expressing 21 different aminoglycoside resistance enzymes showed it retained activity against 15 of the 17 modifying enzyme-expressing strains.[1][3]

Q4: Are there any AMEs that can inactivate this compound?

Yes, while this compound is resilient to most AMEs, a few can reduce its potency. The primary enzymes of concern are:

  • AAC(2')-Ia : This enzyme, typically found in Providencia stuartii, can acetylate this compound and lead to a significant increase in the minimum inhibitory concentration (MIC).[1][3]

  • APH(2'')-IVa : Found in some Enterococci, this enzyme can phosphorylate this compound, though its impact on MIC is generally less pronounced than that of AAC(2')-Ia.[1][3]

It's important to note that the distribution of these specific AMEs is relatively limited.[1][3]

Q5: What other resistance mechanisms can affect this compound activity?

The most significant resistance mechanism that renders this compound inactive is the production of 16S rRNA methyltransferases (RMTases) .[1][3] These enzymes modify the ribosomal target of this compound, preventing the drug from binding effectively. This mechanism confers high-level resistance to all 4,6-disubstituted aminoglycosides, including this compound.[1]

Troubleshooting Guide

Problem 1: Higher than expected this compound MIC values in your experiments.

  • Possible Cause 1: Presence of inactivating AMEs.

    • Troubleshooting Step 1: Genotypic characterization. Perform PCR or whole-genome sequencing on your bacterial isolates to screen for the presence of genes encoding AAC(2')-Ia or APH(2'')-IVa.[9]

    • Troubleshooting Step 2: Phenotypic confirmation. If genotypic analysis is unavailable, consider performing an AME activity assay.

  • Possible Cause 2: Presence of 16S rRNA methyltransferases.

    • Troubleshooting Step 1: Screen for RMTase genes. Use PCR to specifically look for common RMTase genes like armA, rmtB, rmtC, etc.[10] The presence of these genes is a strong indicator of high-level this compound resistance.[1]

  • Possible Cause 3: Incorrect experimental setup.

    • Troubleshooting Step 1: Verify inoculum density. Ensure that the bacterial inoculum used for MIC testing is standardized to a 0.5 McFarland standard.[11] An inoculum that is too dense can lead to falsely elevated MICs.

    • Troubleshooting Step 2: Check media and incubation conditions. Confirm that you are using the appropriate Mueller-Hinton medium and that incubation is carried out at 35°C ± 2°C for 16-20 hours in ambient air, as per CLSI guidelines.[11][12]

    • Troubleshooting Step 3: Quality control. Always include quality control strains with known this compound MIC values in your experiments to ensure the reliability of your results.[13]

Problem 2: Inconsistent this compound susceptibility results between different testing methods (e.g., broth microdilution vs. gradient diffusion strips).

  • Possible Cause 1: Method-specific variations.

    • Troubleshooting Step 1: Adhere strictly to manufacturer's instructions. For commercial methods like ETEST® or VITEK® 2, follow the manufacturer's protocol precisely.[12][14]

    • Troubleshooting Step 2: Cross-verify with the reference method. When in doubt, confirm your results using the reference broth microdilution (BMD) method as described by the Clinical and Laboratory Standards Institute (CLSI).[15]

  • Possible Cause 2: Subjectivity in endpoint reading.

    • Troubleshooting Step 1: Standardize reading procedure. For manual methods, ensure that the endpoint of inhibition is read consistently. For this compound, the MIC is typically read at the point of complete inhibition of visible growth.[11]

Data Presentation

Table 1: In Vitro Activity of this compound Against Enterobacteriaceae Harboring AME Genes

Bacterial GroupNumber of IsolatesThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)% Susceptible at ≤2 µg/mL
Enterobacteriaceae with AME genes7280.25199.0
E. coli with aac(3)-IIa4530.25198.9

Data summarized from a European surveillance study.[16]

Table 2: Impact of Specific AMEs on this compound MIC in an E. coli Model System

AME ExpressedThis compound MIC (µg/mL)Fold Increase in MIC vs. Wild-Type
None (Wild-Type)0.5-
AAC(2')-Ia816
APH(2'')-IVa2-44-8
Various other AACs, APHs, ANTs0.5-11-2
16S RMTases (ArmA, RmtB, NpmA, KamB)64 to >512>128

Data derived from an isogenic E. coli strain study.[1]

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) for this compound MIC Determination

This protocol is based on the CLSI M07-A10 standard.[1]

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration of 10 times the highest final concentration to be tested.

  • Prepare Inoculum: From a fresh (18-24 hour) culture plate, pick several well-isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]

  • Dilute Inoculum: Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve the desired final concentration range.

  • Inoculate Plate: Add the diluted bacterial suspension to each well containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • Read MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: PCR for Detection of Common AME and RMTase Genes

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit.

  • Primer Selection: Use validated primers specific to the target AME genes (e.g., aac(2')-Ia, aph(2'')-IVa) or RMTase genes (armA, rmtB, etc.).

  • PCR Amplification: Set up a standard PCR reaction containing the extracted DNA, specific primers, DNA polymerase, dNTPs, and PCR buffer.

  • Thermocycling: Perform PCR amplification using an appropriate thermocycling protocol with optimized annealing temperatures for the selected primers.

  • Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band of the expected size indicates the presence of the target gene.[9]

Visualizations

Aminoglycoside_Resistance_Mechanisms cluster_drug This compound Action cluster_resistance Resistance Mechanisms This compound This compound Ribosome 30S Ribosomal Subunit This compound->Ribosome Binds to AMEs Aminoglycoside-Modifying Enzymes (AMEs) (e.g., AAC(2')-Ia) This compound->AMEs Modified_Ribosome Modified 30S Ribosomal Subunit This compound->Modified_Ribosome Binding Blocked Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Leads to RMTases 16S rRNA Methyltransferases (RMTases) Ribosome->RMTases Modified_this compound Inactive This compound AMEs->Modified_this compound Inactivates RMTases->Modified_Ribosome Modifies

Caption: this compound action and mechanisms of resistance.

Troubleshooting_Workflow start High this compound MIC Observed check_qc Are QC Strains Within Range? start->check_qc review_protocol Review Experimental Protocol: - Inoculum Density - Media/Incubation check_qc->review_protocol No screen_resistance Screen for Resistance Genes check_qc->screen_resistance Yes review_protocol->start Correct & Re-run is_rmtase RMTase Gene Present? screen_resistance->is_rmtase is_ame aac(2')-Ia or aph(2'')-IVa Present? is_rmtase->is_ame No high_resistance High-Level Resistance Expected is_rmtase->high_resistance Yes moderate_resistance Moderate Resistance Expected is_ame->moderate_resistance Yes investigate_other Investigate Other Mechanisms is_ame->investigate_other No

Caption: Troubleshooting workflow for high this compound MIC results.

References

Strategies to enhance Plazomicin potency in resistant isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the potency of Plazomicin against resistant bacterial isolates.

Frequently Asked Questions (FAQs)

Q1: My this compound MICs for Klebsiella pneumoniae isolates are higher than expected. What could be the reason?

A1: Elevated this compound MICs in K. pneumoniae can be due to several resistance mechanisms. The most common is the production of Aminoglycoside Modifying Enzymes (AMEs), which chemically alter and inactivate the antibiotic.[1] Another significant mechanism is the methylation of the 16S rRNA, which prevents this compound from binding to its ribosomal target.[2][3] Specifically, the presence of 16S rRNA methyltransferases can lead to highly elevated this compound MICs.[4]

Q2: I am not observing synergy between this compound and my combination agent. What are some common issues?

A2: Several factors can influence the outcome of synergy testing. Ensure that the concentrations of both agents in your assay (e.g., checkerboard or time-kill) are appropriate. The concentrations should ideally be at or below the MIC of each drug alone.[5] The choice of combination agent is also critical. Synergy with this compound has been most consistently observed with carbapenems like meropenem and imipenem, particularly against Acinetobacter baumannii.[6][7] Synergy has also been reported with piperacillin/tazobactam and ceftazidime against multidrug-resistant Enterobacteriaceae.[8] The specific strain of bacteria and its unique resistance profile will also impact the synergistic interaction.

Q3: Can this compound be effective against isolates resistant to other aminoglycosides?

A3: Yes, this compound was designed to be stable against many of the AMEs that inactivate older aminoglycosides like gentamicin and tobramycin.[9][10] Its chemical structure protects it from modification by common enzymes such as AAC(3), AAC(6'), ANT(2''), and APH(2'').[1][4] Therefore, it often retains activity against isolates that are resistant to other aminoglycosides due to the presence of these enzymes.[4][11]

Troubleshooting Guides

Issue: Inconsistent Results in Checkerboard Assays
Possible Cause Troubleshooting Step
Inaccurate Drug Concentrations Independently verify the MIC of each drug against the test isolate before setting up the checkerboard. Prepare fresh stock solutions for each experiment.
Improper Plate Setup Use a standardized template for dispensing drugs to avoid errors. Ensure proper serial dilutions are performed for both agents across the plate.
Incorrect Inoculum Density Standardize the bacterial inoculum to approximately 5 x 10^5 CFU/mL as recommended by CLSI guidelines.
Variable Incubation Conditions Incubate plates at a consistent 35°C for 16-24 hours. Stacking plates can lead to uneven temperature distribution.
Issue: No Bactericidal Activity in Time-Kill Assays
Possible Cause Troubleshooting Step
Suboptimal Antibiotic Concentrations While synergy is often tested at sub-MIC concentrations, for bactericidal activity, concentrations at or above the MIC may be necessary. Consider testing a range of concentrations.[5]
Insufficient Time Points Sample at multiple time points (e.g., 0, 2, 4, 6, 8, 24 hours) to capture the full killing kinetic. Synergy might be apparent at earlier time points.
Drug Carryover When plating samples for CFU counting, ensure adequate dilution to prevent the transferred antibiotic from inhibiting growth on the agar plate.
Bacterial Regrowth The emergence of a resistant subpopulation can lead to regrowth at later time points. Note any increases in CFU counts after an initial decline.

Quantitative Data Summary

Table 1: Synergistic Activity of this compound in Combination with Other Antibiotics against Resistant Isolates

Organism Combination Agent Synergy Rate (%) Reference
KPC-producing Klebsiella pneumoniaeMeropenem/vaborbactam4.5%[12]
Multidrug-resistant EnterobacteriaceaePiperacillin/tazobactam60%[8]
Multidrug-resistant EnterobacteriaceaeCeftazidime23.3%[8]
Carbapenem-resistant Acinetobacter baumanniiImipenemHigh (7/10 isolates)[6]
Carbapenem-resistant Acinetobacter baumanniiMeropenemHigh (6/10 isolates)[6]

Table 2: this compound MICs for various multidrug-resistant Enterobacteriaceae

Organism MIC Range (μg/mL) Reference
E. coli0.5 - 2[8]
Klebsiella spp.0.12 - 8[8]
Enterobacter spp.0.25 - 2[8]
C. freundii0.06 - 0.25[8]

Experimental Protocols

Checkerboard Assay for Synergy Testing

Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with another antimicrobial agent.

Methodology:

  • Preparation: Determine the MIC of each antibiotic individually for the test organism using standard broth microdilution methods.

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations.

    • Along the x-axis, perform serial twofold dilutions of this compound.

    • Along the y-axis, perform serial twofold dilutions of the combination agent.

    • The final volume in each well should be uniform, typically 100 or 200 µL.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL). Include growth control (no antibiotic) and sterility control (no bacteria) wells.

  • Incubation: Incubate the plate at 35°C for 16-24 hours.

  • Data Analysis:

    • Read the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) using the following formulas:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpret the results:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Time-Kill Assay

Objective: To assess the rate of bactericidal activity of this compound alone and in combination over time.

Methodology:

  • Preparation: Grow the test organism to the logarithmic phase of growth in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth).

  • Inoculation: Dilute the bacterial culture to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in flasks containing:

    • Antibiotic-free broth (growth control)

    • This compound alone (at a specified concentration, e.g., 0.5x, 1x, or 2x MIC)

    • Combination agent alone

    • This compound and the combination agent together

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each flask.

  • Viable Cell Counting: Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline and plate onto appropriate agar plates. Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

experimental_workflow cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay prep1 Determine Individual MICs setup1 Prepare 2D Drug Dilution Plate prep1->setup1 inoc1 Inoculate with Standardized Culture setup1->inoc1 inc1 Incubate 16-24h inoc1->inc1 analyze1 Calculate FICI inc1->analyze1 result1 Synergy/Additive/Antagonism analyze1->result1 prep2 Grow Culture to Log Phase inoc2 Inoculate Flasks with Drugs prep2->inoc2 inc2 Incubate & Sample at Time Points inoc2->inc2 count2 Perform Serial Dilutions & Plate inc2->count2 analyze2 Plot Log10 CFU/mL vs. Time count2->analyze2 result2 Determine Synergy & Bactericidal Activity analyze2->result2

Caption: Workflow for Synergy Testing Experiments.

resistance_mechanisms cluster_resistance Resistance Mechanisms This compound This compound ribosome Bacterial 30S Ribosome This compound->ribosome Binds to A-site protein_synthesis Protein Synthesis Inhibition ribosome->protein_synthesis cell_death Bacterial Cell Death protein_synthesis->cell_death ame Aminoglycoside-Modifying Enzymes (AMEs) ame->this compound Inactivates Drug methylation 16S rRNA Methyltransferases methylation->ribosome Alters Target Site

Caption: this compound's Mechanism of Action and Resistance.

References

Technical Support Center: Refinement of Plazomicin Dosage in Animal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining plazomicin dosage in animal infection models. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index that best predicts this compound efficacy?

A1: For this compound, as with other aminoglycosides, the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) is the PK/PD index that best correlates with efficacy.[1][2] Maximizing this ratio is a key goal in dosage refinement.[2]

Q2: What are the target fAUC/MIC ratios for this compound that researchers should aim for in their animal models?

A2: In neutropenic murine thigh infection models, the median fAUC/MIC ratios for this compound against Enterobacteriaceae are approximately 24 for bacteriostasis (preventing bacterial growth) and 89 for a 1-log reduction in bacterial load.[1][2] For suppressing the emergence of resistance in E. coli and K. pneumoniae, fAUC/MIC ratios of >66 and >132, respectively, have been suggested based on in vitro models.

Q3: What are the most common animal models used for this compound dose-refinement studies?

A3: The most frequently utilized models are the neutropenic murine thigh infection model and the neutropenic murine pneumonia model.[3] These models are highly standardized for evaluating antimicrobial agents and allow for the determination of the time course of antimicrobial activity under conditions of optimal efficacy.[3][4]

Q4: How is a human-equivalent dose of this compound determined in mice?

A4: A human-equivalent dose is determined through pharmacokinetic studies in the selected animal model. Single-dose pharmacokinetic studies are conducted at various dose levels to establish the relationship between the administered dose and the resulting AUC. This data is then used to predict the murine dose that achieves an AUC comparable to that observed in humans receiving the clinical dose (e.g., 15 mg/kg).

Q5: What are the known mechanisms of resistance to this compound?

A5: The primary mechanisms of resistance to this compound are drug modification through acetylation by enzymes like AAC(2')-Ia and target alteration via 16S rRNA methylation by methyltransferases such as ArmA.[5][6] this compound was designed to be stable against many common aminoglycoside-modifying enzymes.[2]

Troubleshooting Guides

Q: My in vivo results show high variability between animals. What are the potential causes and solutions?

A: High variability in animal infection models can stem from several factors:

  • Inoculum Preparation: Inconsistent bacterial concentrations or viability in the inoculum can lead to variable starting bacterial loads.

    • Solution: Ensure a standardized and reproducible method for preparing the bacterial inoculum. This includes consistent growth phase, washing steps, and accurate determination of CFU/mL for each experiment.

  • Infection Procedure: Variations in the injection or instillation technique can result in different initial bacterial burdens in the target organ.

    • Solution: For thigh infections, ensure consistent intramuscular injection depth and volume.[7] For pneumonia models, the method of instillation (e.g., intranasal, intratracheal) should be performed consistently by a trained researcher to minimize variability.[8][9][10]

  • Animal Health and Status: Underlying health issues or stress in the animals can affect their immune response and susceptibility to infection.

    • Solution: Use healthy, age- and weight-matched animals from a reputable supplier. Allow for an acclimatization period before starting the experiment.

  • Neutropenia Induction: Inconsistent neutropenia can lead to variable immune responses.

    • Solution: Administer cyclophosphamide at precise dosages and time points. It is advisable to confirm the neutropenic state in a subset of animals before infection.[4][7]

Q: I am not observing the expected dose-response relationship in my this compound efficacy study. What should I check?

A: A lack of a clear dose-response relationship can be due to several factors:

  • Drug Administration: Inaccurate dosing or issues with the administration route can affect drug exposure.

    • Solution: Double-check all dose calculations and ensure accurate administration volumes. For subcutaneous or intravenous injections, ensure proper technique to prevent leakage or incorrect delivery.

  • PK/PD Mismatch: The chosen dosing regimens may not be achieving the necessary PK/PD targets.

    • Solution: If possible, conduct satellite pharmacokinetic studies to confirm that the administered doses are resulting in the expected plasma concentrations and AUCs in your animal model.

  • Bacterial Strain: The specific bacterial strain used may have a unique response to this compound.

    • Solution: Confirm the MIC of the strain being used. Ensure that the range of doses being tested is appropriate to cover the expected efficacious exposures based on the MIC.

Q: I am observing unexpected toxicity or mortality in my animal model. What could be the cause?

A: Unexpected toxicity can be related to the drug, the infection, or the experimental procedures:

  • This compound-Related Toxicity: Aminoglycosides as a class are associated with nephrotoxicity and ototoxicity.[11][12]

    • Solution: Monitor animals for clinical signs of toxicity, such as changes in activity, weight loss, or altered urine output. If toxicity is suspected, it may be necessary to adjust the dose or dosing interval.

  • Severity of Infection: The bacterial inoculum may be too high, leading to rapid and overwhelming infection and mortality before the therapeutic effect of this compound can be observed.

    • Solution: Conduct a pilot study to determine the optimal inoculum size that establishes a stable infection without causing rapid mortality in untreated control animals.

  • Combined Effects: The combination of neutropenia, infection, and drug administration can be stressful for the animals.

    • Solution: Ensure proper animal husbandry and supportive care. Closely monitor the animals throughout the experiment.

Experimental Protocols

Neutropenic Murine Thigh Infection Model

This model is widely used to evaluate the in vivo efficacy of antimicrobial agents.

  • Animal Selection: Use six-week-old, female ICR (CD-1) or similar strain mice, weighing approximately 23-27 grams.[4][7]

  • Induction of Neutropenia: Render the mice neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days before infection and 100 mg/kg administered one day before infection.[4][7] This should result in neutrophil counts below 100 cells/mm³.

  • Inoculum Preparation:

    • Culture the desired Enterobacteriaceae strain overnight on appropriate agar plates.

    • Inoculate a broth medium and grow the culture to the logarithmic phase.

    • Wash the bacterial cells by centrifugation and resuspend in sterile saline to the desired concentration (e.g., ~10⁷ CFU/mL).[13]

  • Infection:

    • Anesthetize the mice using isoflurane or a similar anesthetic.

    • Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.[7]

  • This compound Administration:

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer this compound via subcutaneous or intravenous injection at the predetermined doses and schedules. For dose-fractionation studies, a total daily dose is administered as a single dose or divided into multiple doses over 24 hours.

  • Efficacy Assessment:

    • At 24 hours post-treatment initiation, euthanize the mice.

    • Aseptically dissect the thighs and homogenize them in a known volume of sterile saline.[4]

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per thigh.

    • The efficacy is determined by the change in log₁₀ CFU/thigh compared to the initial bacterial load at the start of therapy.

Neutropenic Murine Pneumonia Model

This model is used to assess the efficacy of antibiotics against respiratory pathogens.

  • Animal Selection and Neutropenia Induction: Follow the same procedures as for the thigh infection model.

  • Inoculum Preparation: Prepare the bacterial suspension as described for the thigh model. The final concentration may need to be adjusted based on the virulence of the strain.

  • Infection:

    • Anesthetize the mice with isoflurane.

    • Inoculate the mice with the bacterial suspension via intranasal or intratracheal administration. For intranasal administration, a common volume is 50 µL.[9]

  • This compound Administration: Initiate and administer treatment as described for the thigh infection model.

  • Efficacy Assessment:

    • At 24 hours post-treatment, euthanize the mice.

    • Aseptically harvest the lungs and homogenize them in sterile saline.

    • Determine the bacterial load by plating serial dilutions of the lung homogenate.

    • Efficacy is measured as the change in log₁₀ CFU/lung.

Quantitative Data Summary

Table 1: this compound In Vivo Pharmacodynamic Targets against Enterobacteriaceae in Murine Infection Models

Pharmacodynamic EndpointRequired fAUC/MIC RatioReference
Bacteriostasis~24[1][2]
1-log₁₀ CFU Reduction~89[1][2]

Table 2: this compound In Vitro Susceptibility against Selected Enterobacteriaceae

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coli0.51[2]
Klebsiella pneumoniae0.51[2]
Enterobacter spp.0.251[2]
Serratia spp.0.51[2]
Citrobacter spp.0.250.5[2]
Proteus, Morganella, Providencia spp.1-42-8[2]

Table 3: Efficacy of this compound in an Immunocompetent Murine Septicemia Model

This compound MIC of Infecting IsolateOverall Survival Rate
≤4 mg/L86%
≥8 mg/L53.3%

Visualizations

Mechanism of Action and Resistance

plazomicin_mechanism cluster_ribosome Bacterial 70S Ribosome cluster_resistance Resistance Mechanisms ribosome_30S 30S Subunit a_site A-Site (on 16S rRNA) ribosome_50S 50S Subunit protein_synthesis Protein Synthesis a_site->protein_synthesis Inhibits methylated_a_site Methylated A-Site This compound This compound This compound->a_site Binds to aac AAC(2')-Ia Acetyltransferase This compound->aac Targeted by This compound->methylated_a_site Binding Prevented bacterial_death Bacterial Cell Death protein_synthesis->bacterial_death Leads to inactivated_this compound Inactivated this compound aac->inactivated_this compound Produces methyltransferase 16S rRNA Methyltransferase (e.g., ArmA) methyltransferase->a_site Methylates inactivated_this compound->a_site No Binding

Caption: this compound's mechanism of action and resistance pathways.

Experimental Workflow for a Dose-Fractionation Study

dose_fractionation_workflow cluster_dosing Dose Fractionation Regimens (Same Total Daily Dose) start Start: Select Bacterial Strain and Animal Model neutropenia Induce Neutropenia in Mice (e.g., Cyclophosphamide) start->neutropenia infection Infect Mice (e.g., Thigh or Lung Infection) neutropenia->infection grouping Divide Mice into Treatment Groups infection->grouping pk_sampling Pharmacokinetic Sampling in Satellite Animals infection->pk_sampling Satellite Group dose_q24 Group A: Total Dose every 24h grouping->dose_q24 dose_q12 Group B: 1/2 Dose every 12h grouping->dose_q12 dose_q6 Group C: 1/4 Dose every 6h grouping->dose_q6 treatment Administer this compound for 24 hours dose_q24->treatment dose_q12->treatment dose_q6->treatment euthanasia Euthanize Mice and Harvest Tissues (Thighs or Lungs) treatment->euthanasia cfu_count Homogenize Tissues and Determine CFU Count euthanasia->cfu_count pd_analysis Correlate PK/PD Indices (fAUC/MIC, Cmax/MIC, %T>MIC) with Change in CFU cfu_count->pd_analysis pk_analysis Analyze Plasma Samples for this compound Concentration pk_sampling->pk_analysis pk_analysis->pd_analysis end End: Identify Best Predictive PK/PD Index pd_analysis->end

Caption: Workflow for a this compound dose-fractionation study.

References

Validation & Comparative

Comparative Efficacy of Plazomicin Against Next-Generation Aminoglycosides in Treating Multidrug-Resistant Infections

Author: BenchChem Technical Support Team. Date: November 2025

Plazomicin, a next-generation aminoglycoside, has demonstrated significant efficacy in treating complicated urinary tract infections (cUTI) and infections caused by multidrug-resistant (MDR) Enterobacteriaceae, particularly those producing carbapenemases and extended-spectrum β-lactamases (ESBLs). Its molecular structure is specifically engineered to evade the primary mechanisms of aminoglycoside resistance, offering a potential advantage over legacy and some contemporary aminoglycosides. This guide provides a comparative analysis of this compound's efficacy, supported by experimental data and methodologies.

In Vitro Susceptibility and Potency

A key measure of an antibiotic's efficacy is its in vitro activity against target pathogens. Minimum Inhibitory Concentration (MIC) values, particularly MIC50 and MIC90 (the concentrations required to inhibit 50% and 90% of isolates, respectively), are standard metrics for comparison. This compound has consistently shown superior in vitro potency against a broad spectrum of clinical isolates, including those resistant to other aminoglycosides.

In a comprehensive surveillance study, this compound demonstrated greater in vitro activity than amikacin, gentamicin, and tobramycin against Enterobacteriaceae isolates collected worldwide. Notably, its activity was maintained against isolates harboring aminoglycoside-modifying enzymes (AMEs), which are a common cause of resistance to older aminoglycosides. For instance, against carbapenem-resistant Enterobacteriaceae (CRE), this compound's MIC90 was significantly lower than that of other tested aminoglycosides, indicating higher potency.

AntibioticOrganism GroupMIC50 (μg/mL)MIC90 (μg/mL)% Susceptible
This compound Enterobacteriaceae0.5198.5%
AmikacinEnterobacteriaceae≤1497.8%
GentamicinEnterobacteriaceae≤0.25>883.1%
TobramycinEnterobacteriaceae≤0.25>883.7%
This compound Carbapenem-Resistant Enterobacteriaceae (CRE)0.5493.9%
AmikacinCarbapenem-Resistant Enterobacteriaceae (CRE)2>3271.9%
GentamicinCarbapenem-Resistant Enterobacteriaceae (CRE)>8>832.5%
TobramycinCarbapenem-Resistant Enterobacteriaceae (CRE)>8>829.8%

Table 1: Comparative in vitro activity of this compound and other aminoglycosides against clinical isolates from a global surveillance program (2014-2015). Data summarized from published research.

Clinical Efficacy and Safety

The clinical performance of this compound was rigorously evaluated in the EPIC (Evaluating this compound in cUTI) and CARE (Combating Antibiotic-Resistant Enterobacteriaceae) trials.

In the EPIC trial for complicated urinary tract infections, this compound was found to be non-inferior to meropenem, a broad-spectrum carbapenem antibiotic. A composite cure rate (combining microbiological eradication and clinical cure) at the test-of-cure visit was achieved in 88.0% of patients in the this compound group versus 91.4% in the meropenem group.

The CARE study focused on patients with serious infections due to CRE. In this trial, a lower rate of mortality or serious disease-related complications was observed in the this compound-based combination therapy group compared to the colistin-based combination therapy group (23.5% vs 50.0%). This suggests a significant clinical benefit for this compound in treating infections caused by highly resistant bacteria.

Adverse events associated with this compound are consistent with the aminoglycoside class, with nephrotoxicity and ototoxicity being the most significant concerns. However, clinical trial data indicated that the incidence of significant renal function decline with this compound was comparable to that of other aminoglycosides and comparators when appropriately dosed and monitored.

Mechanisms of Action and Resistance

Aminoglycosides function by binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis and leads to cell death. Resistance primarily arises from the bacterial production of aminoglycoside-modifying enzymes (AMEs) that inactivate the drug, or from alterations to the ribosomal target site.

This compound's structure is a key differentiator. It is a neoglycoside derived from sisomicin, engineered with modifications that protect it from inactivation by most AMEs, including common enzymes like AAC(6')-Ib, AAC(2'), and ANT(2''). This structural stability allows it to retain activity against pathogens that are resistant to older aminoglycosides like gentamicin and tobramycin.

G cluster_aminoglycosides Aminoglycoside Antibiotics cluster_resistance Bacterial Resistance Mechanism cluster_target Bacterial Target This compound This compound AMEs Aminoglycoside-Modifying Enzymes (AMEs) This compound->AMEs Resists Inactivation Ribosome 30S Ribosomal Subunit This compound->Ribosome Inhibits Protein Synthesis Gentamicin Gentamicin Gentamicin->Ribosome Inhibits Protein Synthesis Tobramycin Tobramycin Tobramycin->Ribosome Inhibits Protein Synthesis AMEs->Gentamicin Inactivates AMEs->Tobramycin Inactivates

Caption: this compound's structural stability allows it to evade inactivation by AMEs.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized and validated methodologies to ensure accuracy and reproducibility.

Antimicrobial Susceptibility Testing (AST): The in vitro data, including MIC values, were determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Isolate Collection: Bacterial isolates were collected from various clinical sources (e.g., urine, blood) as part of global surveillance programs.

  • Inoculum Preparation: Colonies from an overnight culture on agar plates were used to prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Microdilution Plates: 96-well microtiter plates containing serial twofold dilutions of this compound and comparator agents in cation-adjusted Mueller-Hinton broth were used.

  • Inoculation and Incubation: The standardized bacterial suspension was further diluted and inoculated into the microtiter plates. The plates were then incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth. Quality control was performed using reference strains such as E. coli ATCC 25922.

G A Bacterial Isolate (e.g., from cUTI patient) B Prepare Standardized Inoculum (0.5 McFarland) A->B C Inoculate Microdilution Plate (with serial drug dilutions) B->C D Incubate at 35°C (16-20 hours) C->D E Read Plates for Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Clinical Trial Design (EPIC Study - cUTI): The EPIC trial was a Phase 3, randomized, multicenter, double-blind, non-inferiority study.

  • Patient Population: Adults with complicated urinary tract infections, including acute pyelonephritis.

  • Randomization: Patients were randomized in a 1:1 ratio to receive either intravenous (IV) this compound or IV meropenem.

  • Treatment Regimen: this compound was administered once daily, while meropenem was given every 8 hours. Treatment duration was 4 to 7 days.

  • Endpoints: The primary efficacy endpoint was a composite cure, defined as both clinical cure (symptom resolution) and microbiological eradication (negative urine culture), assessed at a Test-of-Cure visit (day 15-19).

  • Safety Assessment: Adverse events, including changes in renal function (serum creatinine), were monitored throughout the study and during a follow-up period.

Conclusion

This compound demonstrates superior in vitro potency against a wide range of multidrug-resistant Enterobacteriaceae, including CRE, when compared to older aminoglycosides like gentamicin and tobramycin. Its key advantage lies in its structural resilience to the majority of aminoglycoside-modifying enzymes. Clinical trial data have confirmed its non-inferiority to meropenem for treating cUTI and have shown potential benefits in treating serious CRE infections. While class-specific safety concerns such as nephrotoxicity remain, this compound represents a valuable addition to the therapeutic arsenal for combating infections caused by highly resistant Gram-negative bacteria.

Plazomicin vs. Amikacin: A Comparative Analysis Against Carbapenem-Resistant Enterobacteriaceae (CRE)

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the in vitro and in vivo evidence comparing the next-generation aminoglycoside, Plazomicin, with the established therapeutic, Amikacin, in the fight against the urgent global threat of Carbapenem-Resistant Enterobacteriaceae (CRE).

Carbapenem-Resistant Enterobacteriaceae (CRE) pose a critical challenge to modern medicine, limiting therapeutic options for severe infections. This guide provides a comprehensive comparison of this compound, a novel semisynthetic aminoglycoside, and Amikacin, a widely used aminoglycoside, in their activity against CRE. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the supporting experimental data, methodologies, and underlying mechanisms of action and resistance.

In Vitro Efficacy: Head-to-Head Comparison

A substantial body of in vitro evidence highlights this compound's potent activity against a broad range of CRE isolates, often demonstrating superiority over Amikacin, particularly against strains harboring specific resistance mechanisms.

Minimum Inhibitory Concentration (MIC) Data

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. A lower MIC indicates that less drug is required to inhibit the growth of the bacteria. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) for this compound and Amikacin against various CRE isolates.

Table 1: Comparative MIC50 and MIC90 Values (mg/L) of this compound and Amikacin against CRE Isolates

Organism/GenotypeThis compound MIC50This compound MIC90Amikacin MIC50Amikacin MIC90Reference(s)
All CRE Isolates0.25 - 0.51 - 24 - 3232 - >64[1][2][3]
KPC-producing K. pneumoniae0.50.5 - 13232[1][3]
NDM-producing Isolates>128>128>128>128[4]
OXA-48-like-producing Isolates2>128128>128[4]

Table 2: Susceptibility of CRE Isolates to this compound and Amikacin based on CLSI/FDA Breakpoints

CRE GenotypeThis compound Susceptibility (%)Amikacin Susceptibility (%)Reference(s)
All CRE Isolates80.2 - 94.059.0 - 75.2[2][4]
KPC-producing Isolates94.9 - 98.925.6 - 64.9[4][5]
NDM-producing Isolates35.735.7 - 38.1[4]
OXA-48-like-producing Isolates50.030.0 - 40.0[4]
Amikacin-Resistant CRE39.1 - 64.5N/A[4]

The data consistently demonstrates this compound's lower MIC values and higher susceptibility rates against CRE, especially against KPC-producing strains.[1][3][4][5] Notably, this compound retains activity against a significant portion of Amikacin-resistant CRE isolates.[4] However, for isolates producing NDM and some OXA-48-like carbapenemases, the efficacy of both agents is significantly reduced.[4]

In Vivo Efficacy: Murine Infection Models

Animal models provide crucial insights into the potential clinical efficacy of antibiotics. Studies utilizing murine septicemia and pneumonia models have demonstrated the in vivo activity of this compound and Amikacin against CRE.

In an immunocompetent murine septicemia model, this compound monotherapy significantly improved survival in mice infected with CRE isolates, with overall survival rates of 86% for isolates with this compound MICs of ≤4 mg/L.[4][6] For isolates with higher this compound MICs (≥8 mg/L), the survival rate was 53.3%.[4][6]

A separate study investigating a murine pneumonia model with carbapenem-resistant Klebsiella pneumoniae found that combination therapy of meropenem and amikacin resulted in 100% survival, a significant reduction in lung bacterial counts, and prevention of lung inflammation progression compared to monotherapy or untreated controls.[2] While this study did not directly compare this compound, it highlights the potential of aminoglycosides in combination therapy for severe CRE infections.

Experimental Protocols

The following sections detail the standardized methodologies used to generate the in vitro and in vivo data presented in this guide.

In Vitro Susceptibility Testing: Broth Microdilution

The determination of Minimum Inhibitory Concentrations (MICs) for this compound and Amikacin against CRE isolates is performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3] The reference method is broth microdilution.

Protocol Overview:

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and Amikacin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: CRE isolates are cultured on an appropriate agar medium, and colonies are used to prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution plate.

  • Inoculation and Incubation: The microdilution plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start prep_media Prepare Cation-Adjusted Mueller-Hinton Broth start->prep_media prep_antibiotics Prepare Serial Dilutions of this compound & Amikacin start->prep_antibiotics prep_inoculum Prepare Standardized CRE Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microdilution Plates prep_media->inoculate prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic interpret Interpret Results (CLSI/EUCAST Breakpoints) read_mic->interpret end End interpret->end

In Vitro Antimicrobial Susceptibility Testing Workflow
In Vivo Efficacy Testing: Murine Infection Models

The in vivo efficacy of this compound and Amikacin is evaluated using established murine infection models, such as the septicemia or pneumonia model.

Protocol Overview (Septicemia Model):

  • Animal Model: Immunocompetent mice (e.g., ICR or BALB/c) are used for the study.

  • Infection: Mice are inoculated intraperitoneally with a lethal dose of a well-characterized CRE strain.

  • Treatment: At a specified time post-infection (e.g., 1 hour), treatment is initiated. Human-equivalent doses of this compound or Amikacin are administered via a clinically relevant route (e.g., subcutaneous or intravenous injection). Dosing regimens are designed to simulate human pharmacokinetic profiles.

  • Monitoring and Endpoint: The primary endpoint is survival, which is monitored for a defined period (e.g., 96 hours or 7 days). In some studies, secondary endpoints such as bacterial burden in organs (e.g., spleen, liver, or lungs) are assessed at specific time points.

Experimental_Workflow_In_Vivo cluster_setup Setup cluster_procedure Procedure cluster_outcome Outcome Assessment start_vivo Start animal_prep Acclimate Immunocompetent Murine Model start_vivo->animal_prep bacterial_prep Prepare Lethal Dose of CRE Isolate start_vivo->bacterial_prep infection Induce Infection (e.g., Intraperitoneal Injection) animal_prep->infection bacterial_prep->infection treatment Administer Human-Equivalent Doses of this compound or Amikacin infection->treatment monitor_survival Monitor Survival Rate (e.g., over 96 hours) treatment->monitor_survival bacterial_burden Optional: Assess Bacterial Burden in Organs treatment->bacterial_burden end_vivo End monitor_survival->end_vivo bacterial_burden->end_vivo

In Vivo Efficacy Testing Workflow (Murine Model)

Mechanisms of Action and Resistance

Both this compound and Amikacin are aminoglycosides and share a common mechanism of action: they inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding leads to mistranslation of mRNA and ultimately results in bacterial cell death.

The primary mechanisms of resistance to aminoglycosides in CRE are the production of aminoglycoside-modifying enzymes (AMEs) and, less commonly, modification of the ribosomal target site by 16S rRNA methyltransferases.

This compound was specifically designed to overcome the most common AMEs. Its structural modifications protect it from enzymatic inactivation by many of the enzymes that confer resistance to older aminoglycosides like Amikacin. However, resistance to this compound can still occur, primarily through the action of certain AMEs and, more significantly, through the production of 16S rRNA methyltransferases, which can confer broad resistance to most aminoglycosides.

Signaling_Pathway cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance drug This compound / Amikacin entry Bacterial Cell Entry drug->entry inactivation Enzymatic Inactivation drug->inactivation Blocked by This compound's structure (for many AMEs) ribosome Binding to 30S Ribosomal Subunit entry->ribosome inhibition Inhibition of Protein Synthesis ribosome->inhibition death Bacterial Cell Death inhibition->death ames Aminoglycoside-Modifying Enzymes (AMEs) ames->inactivation inactivation->drug methyltransferases 16S rRNA Methyltransferases target_modification Ribosomal Target Modification methyltransferases->target_modification target_modification->ribosome Prevents Binding

Aminoglycoside Mechanism of Action and Resistance

Conclusion

The available in vitro and in vivo data strongly suggest that this compound is a potent agent against many CRE isolates, often demonstrating superior activity compared to Amikacin, particularly against strains producing KPC enzymes. Its stability against many AMEs makes it a valuable addition to the antimicrobial armamentarium for treating infections caused by these multidrug-resistant pathogens. However, the emergence of resistance, especially through 16S rRNA methyltransferases, underscores the importance of continued surveillance and prudent use of this novel antibiotic. For CRE isolates harboring NDM or certain OXA-48-like carbapenemases, both this compound and Amikacin show limited efficacy, highlighting the need for alternative therapeutic strategies for these challenging infections. Further clinical research is essential to fully define the role of this compound, both as monotherapy and in combination regimens, for the treatment of severe CRE infections.

References

Plazomicin Versus Meropenem: A Comparative Analysis of Efficacy in Preclinical Models of Carbapenem-Resistant Enterobacteriaceae (CRE) Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo activity of plazomicin and meropenem against carbapenem-resistant Enterobacteriaceae (CRE) in various preclinical infection models. The data presented is compiled from published experimental studies to offer a comprehensive overview of their respective efficacies.

Executive Summary

The emergence of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to public health, necessitating the development of novel therapeutic agents. This compound, a next-generation aminoglycoside, and meropenem, a broad-spectrum carbapenem, are two critical antibiotics in the infectious disease landscape. This guide evaluates their performance in established murine infection models, including septicemia, neutropenic thigh, and lung infection models, providing a comparative view of their potential utility in treating CRE infections. The presented data highlights the activity of each agent and offers insights into their efficacy under different infection conditions.

In Vitro Susceptibility

A foundational understanding of the in vitro activity of this compound and meropenem against CRE is crucial for interpreting in vivo efficacy. The following table summarizes the minimum inhibitory concentrations (MICs) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of CRE isolates from various studies.

AntibioticOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
This compound Enterobacteriaceae0.52[1]
K. pneumoniae (KPC-producing)0.50.5
CRE0.51
Meropenem CRE≥16≥16

Comparative Efficacy in Murine Infection Models

The following sections detail the comparative efficacy of this compound and meropenem in septicemia, neutropenic thigh, and lung infection models.

Murine Septicemia Infection Model

In a murine septicemia model, the efficacy of this compound and meropenem was evaluated based on the survival of mice following infection with various CRE isolates.[2]

Table 1: Survival Rates in Murine Septicemia Model

Treatment GroupThis compound MIC (mg/L)Meropenem MIC (mg/L)Survival (%)
This compound Monotherapy ≤4-86
≥8-53.3
Meropenem Monotherapy ->320
This compound + Meropenem 8>32100
Control (Vehicle) --0-20

Data sourced from Abdelraouf et al. (2018).[2]

This compound monotherapy demonstrated a significant improvement in survival, particularly against isolates with lower this compound MICs.[2] The combination of this compound and meropenem resulted in 100% survival, even against an isolate with high-level resistance to meropenem.[2]

Murine Neutropenic Thigh Infection Model

The neutropenic thigh infection model is a standard for evaluating the in vivo bactericidal activity of antibiotics.

Table 2: Bacterial Load Reduction in Murine Thigh Infection Model

AntibioticOrganismTreatment RegimenChange in Bacterial Load (log₁₀ CFU/thigh)Reference
This compound K. pneumoniae (CRE)StasisNot specified[3]
Meropenem K. pneumoniae (KPC-producing)300 mg/kg q2hNo significant reduction
K. pneumoniae (VIM-producing)Humanized high-dose>1 log reduction

Data for meropenem efficacy against KPC-producing K. pneumoniae is from a study where it was used as a comparator for a new beta-lactamase inhibitor combination. Data for VIM-producing isolates is from a separate study.

Murine Lung Infection Model

The murine lung infection model is critical for assessing the efficacy of antibiotics in treating pneumonia.

Table 3: Bacterial Load Reduction in Murine Lung Infection Model

AntibioticOrganismTreatment RegimenChange in Bacterial Load (log₁₀ CFU/lung)Reference
This compound K. pneumoniae1.6 - 17 mg/kg/day1-2 log kill[3]
Meropenem K. pneumoniae (KPC-producing)300 mg/kg q2hNo significant reduction

Data for meropenem efficacy is from a study where it was used as a comparator for a new beta-lactamase inhibitor combination.

Experimental Protocols

Murine Septicemia Model (Abdelraouf et al., 2018)
  • Animals: Immunocompetent ICR mice.

  • Infection: Intraperitoneal injection of bacterial suspensions of various Enterobacteriaceae isolates.

  • Treatment: Human-simulated doses of this compound, meropenem, or tigecycline were administered alone or in combination. Treatment was initiated 1 hour post-infection and continued for 24 hours.

  • Efficacy Assessment: Mouse survival was monitored for 96 hours.[2]

G cluster_protocol Murine Septicemia Model Workflow Infection Infection Treatment Initiation (1h post-infection) Treatment Initiation (1h post-infection) Infection->Treatment Initiation (1h post-infection) 1 hour 24h Treatment Period 24h Treatment Period Treatment Initiation (1h post-infection)->24h Treatment Period Efficacy Assessment Efficacy Assessment 24h Treatment Period->Efficacy Assessment 96h Survival Monitoring 96h Survival Monitoring Efficacy Assessment->96h Survival Monitoring

Experimental workflow for the murine septicemia model.

Murine Neutropenic Thigh Infection Model
  • Animals: Mice rendered neutropenic by cyclophosphamide administration.

  • Infection: Intramuscular injection of a bacterial suspension (typically ~10⁶ CFU) into the thigh.

  • Treatment: Antibiotic therapy is initiated at a specified time post-infection (e.g., 2 hours). Dosing regimens are designed to simulate human pharmacokinetic profiles.

  • Efficacy Assessment: At the end of the treatment period (e.g., 24 hours), mice are euthanized, and the thighs are homogenized to determine the bacterial load (CFU/thigh). Efficacy is measured as the change in bacterial count compared to untreated controls.

G cluster_protocol Neutropenic Thigh Infection Model Workflow Neutropenia Induction Neutropenia Induction Thigh Infection Thigh Infection Neutropenia Induction->Thigh Infection Treatment Initiation Treatment Initiation Thigh Infection->Treatment Initiation 24h Treatment 24h Treatment Treatment Initiation->24h Treatment Bacterial Load Assessment Bacterial Load Assessment 24h Treatment->Bacterial Load Assessment

Experimental workflow for the neutropenic thigh infection model.

Murine Lung Infection Model
  • Animals: Typically neutropenic mice to ensure bacterial growth and assess antibiotic efficacy without interference from the host immune system.

  • Infection: Intranasal or intratracheal instillation of a bacterial suspension to establish a lung infection.

  • Treatment: Antibiotic administration is initiated at a defined time after infection.

  • Efficacy Assessment: After a set treatment duration, lungs are harvested and homogenized to quantify the bacterial burden (CFU/lung).

G cluster_protocol Lung Infection Model Workflow Neutropenia Induction Neutropenia Induction Lung Infection Lung Infection Neutropenia Induction->Lung Infection Treatment Treatment Lung Infection->Treatment Efficacy Measurement Efficacy Measurement Treatment->Efficacy Measurement

Experimental workflow for the murine lung infection model.

Discussion

The available preclinical data suggests that this compound demonstrates significant in vivo activity against CRE, particularly in the septicemia model where it improved survival as a monotherapy and showed enhanced efficacy in combination with meropenem.[2] In the neutropenic thigh and lung infection models, data for this compound from an FDA review indicates dose-dependent bacterial killing against CRE.[3]

Meropenem monotherapy, as expected, shows limited efficacy against CRE isolates with high-level resistance in these models. However, it's important to note that much of the recent preclinical research on meropenem focuses on its use in combination with novel beta-lactamase inhibitors, which significantly restore its activity.

Conclusion

This compound exhibits potent in vivo activity against CRE in various murine infection models, supporting its role as a valuable therapeutic option. While meropenem's utility as a monotherapy for CRE is limited, its combination with beta-lactamase inhibitors remains a critical area of investigation. This guide provides a summary of the current preclinical evidence to aid researchers and drug development professionals in the continued effort to combat CRE infections. Further head-to-head comparative studies in localized infection models are warranted to provide a more complete picture of the relative efficacy of these two important antibiotics.

References

Plazomicin vs. Colistin: A Head-to-Head Comparison Against Multidrug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

The rise of multidrug-resistant (MDR) Gram-negative bacteria, particularly carbapenem-resistant Enterobacterales (CRE), poses a significant threat to global public health, leaving clinicians with limited therapeutic options. For years, colistin, an older polymyxin antibiotic, has been repurposed as a last-resort treatment. However, its use is hampered by significant nephrotoxicity and the emergence of resistance. Plazomicin, a next-generation aminoglycoside, has emerged as a promising alternative, demonstrating potent activity against a wide spectrum of MDR pathogens. This guide provides a detailed, evidence-based comparison of this compound and colistin, focusing on their efficacy against MDR strains, supported by in vitro data, clinical trial outcomes, and detailed experimental methodologies.

In Vitro Potency: A Quantitative Look at Susceptibility

In vitro studies consistently demonstrate the potent activity of this compound against MDR Enterobacterales, including strains resistant to colistin. This compound often exhibits lower minimum inhibitory concentrations (MICs) compared to colistin and other aminoglycosides.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the MIC data for this compound and colistin against various MDR bacterial strains from several studies. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 1: this compound MIC Distribution against MDR Enterobacterales

Organism/Resistance ProfileNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Percent Susceptible (%)Reference
MDR Enterobacterales4560.5193.0[1]
Carbapenem-Resistant Enterobacteriaceae (CRE)2040.25490.2[2]
Carbapenemase-Producing K. pneumoniae96-0.5-[3]
Colistin-Resistant Enterobacteriaceae (mcr-1 positive)21-2-[4]
Colistin-Resistant Enterobacteriaceae (chromosomally mediated)42-2-[4]
Carbapenemase-Producing Enterobacteriaceae (CPE)1640.251-[5]

Table 2: Colistin MIC Distribution against Enterobacterales

Organism/Resistance ProfileNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Percent Resistant (%)Reference
Colistin-Resistant Strains-816-[6]
Carbapenem-Resistant Enterobacterales (CRE)100--15[6]
E. coli50--16[6]
K. pneumoniae48--14.6[6]

Clinical Efficacy and Safety: The CARE Trial

The "Combating Antibiotic-Resistant Enterobacteriaceae" (CARE) trial was a pivotal Phase 3 study that provided a direct clinical comparison of this compound and colistin in patients with serious infections due to CRE.[7][8][9]

Table 3: Key Outcomes of the CARE Trial

OutcomeThis compound Combination Therapy (n=17)Colistin Combination Therapy (n=20)
Primary Endpoint (Death or Serious Disease-Related Complications) 24% (4/17)50% (10/20)
Microbiologic Eradication Higher with this compoundLower with Colistin
Clinically Meaningful Increase in Serum Creatinine 16.7% (2/12)50.0% (8/16)

In this trial, a this compound-based regimen was associated with a numerically lower rate of the composite endpoint of death or serious disease-related complications compared to a colistin-based regimen.[10] Furthermore, this compound demonstrated a significantly better renal safety profile, with a lower incidence of nephrotoxicity.[10][11]

Mechanisms of Action and Resistance

Understanding the fundamental mechanisms by which these antibiotics function and how bacteria develop resistance is crucial for their appropriate clinical use.

This compound: Targeting Protein Synthesis

This compound is a next-generation aminoglycoside that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[3] Its unique chemical structure, featuring a hydroxy-aminobutyric acid (HABA) group and a hydroxyethyl group, protects it from many of the aminoglycoside-modifying enzymes (AMEs) that confer resistance to older aminoglycosides.[12]

G cluster_bacteria Bacterial Cell cluster_resistance Resistance Mechanisms This compound This compound Porin Outer Membrane Porin This compound->Porin Enters cell Periplasm Periplasmic Space Porin->Periplasm Ribosome 30S Ribosomal Subunit Periplasm->Ribosome Binds to A-site Protein Protein Synthesis Inhibition Ribosome->Protein AMEs Aminoglycoside-Modifying Enzymes (AMEs) Plazomicin_res This compound AMEs->Plazomicin_res Ineffective due to structural modifications Methyltransferase 16S rRNA Methyltransferases Methyltransferase->Ribosome Alters binding site Efflux Efflux Pumps Efflux->Plazomicin_res Pumps drug out

Figure 1: Mechanism of action and resistance for this compound.

Colistin: Disrupting the Outer Membrane

Colistin is a polymyxin antibiotic with a cationic polypeptide structure. Its primary mechanism of action involves binding to the lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Mg²⁺ and Ca²⁺), leading to membrane destabilization, increased permeability, and eventual cell death.[13][14]

G cluster_bacteria Gram-Negative Bacterial Outer Membrane cluster_resistance Resistance Mechanisms Colistin Colistin (Cationic) LPS Lipopolysaccharide (LPS) (Anionic Lipid A) Colistin->LPS Electrostatic Interaction DivalentCations Mg²⁺, Ca²⁺ LPS->DivalentCations Displaces Membrane Outer Membrane Disruption LPS->Membrane CellDeath Cell Death Membrane->CellDeath LPS_mod LPS Modification (e.g., addition of pEtN or L-Ara4N) LPS_mod->Colistin Reduces negative charge, decreasing affinity PmrAB_PhoPQ Two-component systems (PmrAB, PhoPQ) PmrAB_PhoPQ->LPS_mod Upregulates modification genes mcr mcr genes (plasmid-mediated) mcr->LPS_mod Encodes phosphoethanolamine transferase

Figure 2: Mechanism of action and resistance for colistin.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies. Below are overviews of the key experimental protocols used.

Minimum Inhibitory Concentration (MIC) Determination
  • Method: Broth microdilution is the standard method used to determine the MIC of an antimicrobial agent.[1]

  • Procedure:

    • A standardized inoculum of the test bacteria is prepared.

    • Serial twofold dilutions of the antibiotic are prepared in a liquid growth medium in microtiter plates.

    • The bacterial inoculum is added to each well.

    • The plates are incubated under specific conditions (e.g., 35°C for 16-20 hours).

    • The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Time-Kill Assays
  • Objective: To assess the bactericidal activity of an antibiotic over time.[15]

  • Procedure:

    • A standardized bacterial suspension is prepared.

    • The antibiotic is added at various multiples of its MIC (e.g., 0.5x, 1x, 2x, 4x MIC).

    • The cultures are incubated, and samples are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Viable bacterial counts are determined by plating serial dilutions of the samples onto agar plates.

    • The results are plotted as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL.[15]

G start Start: Isolate Preparation mic MIC Determination (Broth Microdilution) start->mic time_kill Time-Kill Assay start->time_kill mic_steps 1. Serial Dilution of Antibiotic 2. Inoculation with Bacteria 3. Incubation 4. Read MIC (No visible growth) mic->mic_steps time_kill_steps 1. Inoculate Bacteria with Antibiotic (Multiples of MIC) 2. Incubate & Sample Over Time 3. Plate for Viable Counts 4. Plot Log₁₀ CFU/mL vs. Time time_kill->time_kill_steps end_mic Result: MIC₅₀/MIC₉₀ Values mic_steps->end_mic end_time_kill Result: Bactericidal Activity time_kill_steps->end_time_kill

Figure 3: Comparative workflow of key in vitro assays.

CARE Clinical Trial Protocol Overview
  • Design: A Phase 3, randomized, open-label, superiority trial.[7][8]

  • Population: Patients with bloodstream infections, hospital-acquired bacterial pneumonia, or ventilator-associated bacterial pneumonia due to CRE.

  • Intervention:

    • This compound Arm: this compound (15 mg/kg once daily) plus either meropenem or tigecycline.[8]

    • Colistin Arm: Colistin (5 mg/kg loading dose, then maintenance dose) plus either meropenem or tigecycline.[8]

  • Primary Endpoint: A composite of death from any cause or significant disease-related complications.[11]

  • Key Secondary Endpoints: All-cause mortality, clinical cure, microbiological eradication, and incidence of nephrotoxicity.

Conclusion

The available evidence strongly suggests that this compound is a valuable therapeutic alternative to colistin for the treatment of serious infections caused by MDR Enterobacterales, particularly CRE. In vitro, this compound demonstrates potent and consistent activity, often superior to that of colistin and other aminoglycosides.[4][15] Clinically, the CARE trial indicated that this compound-based therapy was associated with better outcomes and a markedly improved safety profile, most notably a lower risk of nephrotoxicity compared to colistin-based therapy.[10][11] For researchers and drug development professionals, this compound represents a successful example of rational drug design to overcome existing resistance mechanisms, offering a much-needed option in the fight against antimicrobial resistance.

References

Plazomicin's Potency Against NDM-Producing Enterobacteriaceae: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the emergence of New Delhi metallo-beta-lactamase (NDM)-producing Enterobacteriaceae presents a formidable challenge to clinicians worldwide. This guide provides a comparative analysis of plazomicin, a next-generation aminoglycoside, and its activity against these highly resistant pathogens, supported by in vitro data and detailed experimental protocols.

Executive Summary

This compound demonstrates potent in vitro activity against NDM-producing Enterobacteriaceae, often outperforming other tested aminoglycosides and carbapenems.[1][2] Its chemical structure allows it to evade many common aminoglycoside-modifying enzymes (AMEs), a primary mechanism of resistance in these bacteria.[3][4][5] However, its efficacy can be compromised by the presence of 16S rRNA methyltransferase genes, which are sometimes co-expressed with NDM.[1][2][4][6][7] This guide summarizes key studies, presenting comparative minimum inhibitory concentration (MIC) data and outlining the standardized methodologies used to generate these findings.

Comparative In Vitro Activity

The following table summarizes the in vitro activity of this compound and comparator antibiotics against carbapenem-resistant Enterobacteriaceae (CRE), including NDM-producing isolates, from various studies. The data is presented as MIC50/MIC90 values (in mg/L), which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

AntibioticMIC50 (mg/L)MIC90 (mg/L)% SusceptibleStudy/Isolate Set
This compound 0.5 1 - 110 carbapenemase-producing isolates [1][2]
This compound 0.5 2 99.2% (at ≤4 µg/ml) 4,362 Enterobacteriaceae isolates [8]
This compound 0.25 128 95.8% (at ≤2mg/L) Carbapenem-resistant Enterobacteriaceae [9][10]
This compound - - 66% NDM-positive isolates [6][7]
This compound - - 31.4% 102 CRE isolates (73.5% NDM) [11]
Amikacin323223.6%110 carbapenemase-producing isolates[1][2]
Amikacin--64.9%97 CRE isolates[8]
Gentamicin11681.8%110 carbapenemase-producing isolates[1][2]
Gentamicin--56.7%97 CRE isolates[8]
Meropenem≥16≥162.7%110 carbapenemase-producing isolates[1][2]
Imipenem8320%110 carbapenemase-producing isolates[1][2]
Tobramycin32643.6%110 carbapenemase-producing isolates[2]
Kanamycin>64>648.2%110 carbapenemase-producing isolates[2]

Experimental Protocols

The following are detailed methodologies for two common antimicrobial susceptibility testing methods used to evaluate the in vitro activity of this compound.

Broth Microdilution Method (According to CLSI Guidelines)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

a. Inoculum Preparation:

  • Select three to four isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

  • Within 15 minutes of standardization, dilute the inoculum in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

b. Plate Inoculation:

  • Use sterile 96-well microtiter plates.

  • Dispense 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells.

  • Create a two-fold serial dilution of this compound and comparator antibiotics in the microtiter plate. This is typically done by adding 100 µL of the antibiotic at twice the desired starting concentration to the first well and then serially transferring 100 µL to subsequent wells.

  • Inoculate each well with 5 µL of the standardized bacterial suspension.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

c. Incubation:

  • Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

d. Interpretation of Results:

  • Following incubation, examine the plates for visible bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

E-test (Epsilometer Test) Method

The E-test is a gradient diffusion method that determines the MIC of an antibiotic.

a. Inoculum Preparation and Plating:

  • Prepare an inoculum suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Allow the agar surface to dry for 5-15 minutes before applying the E-test strips.

b. Application of E-test Strips:

  • Using sterile forceps, apply the this compound E-test strip to the surface of the agar with the MIC scale facing upwards.

  • Ensure the entire length of the strip is in contact with the agar surface.

c. Incubation:

  • Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.

d. Interpretation of Results:

  • After incubation, an elliptical zone of inhibition will be visible around the strip.

  • Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.

Workflow and Signaling Pathways

The following diagram illustrates the general workflow for antimicrobial susceptibility testing.

AST_Workflow cluster_prep Preparation cluster_testing Testing cluster_incubation Incubation cluster_results Results Isolate Bacterial Isolate Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Colony Suspension Broth_Microdilution Broth Microdilution Inoculum->Broth_Microdilution E_test E-test Inoculum->E_test Incubate Incubate (35°C, 16-20h) Broth_Microdilution->Incubate E_test->Incubate Read_MIC Read MIC Incubate->Read_MIC Interpret Interpret Results (S, I, R) Read_MIC->Interpret Compare to Breakpoints

Caption: Antimicrobial Susceptibility Testing Workflow.

Conclusion

This compound demonstrates significant in vitro activity against NDM-producing Enterobacteriaceae, positioning it as a valuable agent in the therapeutic armamentarium against these challenging pathogens. However, the potential for resistance, particularly through 16S rRNA methyltransferases, underscores the importance of continuous surveillance and susceptibility testing to guide appropriate clinical use. The standardized protocols outlined in this guide provide a framework for the accurate and reproducible evaluation of this compound's efficacy.

References

A Comparative Analysis of Plazomicin, Gentamicin, and Tobramycin for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial agents, aminoglycosides remain a critical class for treating serious Gram-negative bacterial infections. This guide provides a detailed comparison of the next-generation aminoglycoside, Plazomicin, with two established aminoglycosides, Gentamicin and Tobramycin. The following sections present a comprehensive overview of their in vitro activity, mechanisms of action and resistance, and clinical efficacy, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals.

In Vitro Activity: A Quantitative Comparison

The in vitro potency of these aminoglycosides has been extensively studied against a wide range of bacterial isolates. The data, presented in terms of Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, demonstrates this compound's enhanced activity, particularly against multidrug-resistant (MDR) strains.

Table 1: Comparative In Vitro Activity (MIC₅₀/MIC₉₀ in µg/mL) Against Enterobacterales

Organism/Resistance ProfileThis compoundGentamicinTobramycin
All Enterobacterales0.5 / 10.5 / 20.5 / 4
Carbapenem-Resistant Enterobacterales (CRE)0.5 / 8>32 / >32>32 / >32
Extended-Spectrum β-Lactamase (ESBL)-producing0.5 / 12 / >324 / >32
Klebsiella pneumoniae carbapenemase (KPC)-producing0.5 / 24 / 12832 / 128
New Delhi metallo-β-lactamase (NDM)-producing2 / >128>128 / >128>128 / >128

Data compiled from multiple sources.

Table 2: Comparative In Vitro Activity (MIC₅₀/MIC₉₀ in µg/mL) Against Pseudomonas aeruginosa

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound416
Gentamicin28
Tobramycin14

Data compiled from multiple sources.

Mechanism of Action and Resistance

Aminoglycosides exert their bactericidal effect by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis.[1] This binding leads to codon misreading and the production of truncated or nonfunctional proteins, ultimately resulting in cell death.

The primary mechanism of resistance to Gentamicin and Tobramycin is enzymatic modification by aminoglycoside-modifying enzymes (AMEs). This compound was specifically designed to overcome this resistance. Its chemical structure includes a hydroxyethyl substituent at the 6' position and a hydroxy-aminobutyric acid substituent at position 1, which protect it from modification by most clinically relevant AMEs.[2][3][4]

Aminoglycoside_Action_and_Resistance cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanism Aminoglycoside Aminoglycoside 30S_Ribosome 30S Ribosomal Subunit Aminoglycoside->30S_Ribosome Binds to Protein_Synthesis Protein Synthesis 30S_Ribosome->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to AMEs Aminoglycoside- Modifying Enzymes (AMEs) Gentamicin_Tobramycin Gentamicin & Tobramycin Gentamicin_Tobramycin->AMEs Inactivated by This compound This compound This compound->AMEs Stable against most AMEs

Aminoglycoside mechanism of action and resistance.

Clinical Efficacy

Clinical trials have provided valuable insights into the comparative efficacy of these aminoglycosides, particularly in the treatment of complicated urinary tract infections (cUTIs).

Table 3: Clinical Efficacy in Complicated Urinary Tract Infections (cUTIs)

Study / AntibioticComparatorPatient PopulationPrimary EndpointComposite Cure Rate
EPIC Trial
This compoundMeropenemcUTI, including pyelonephritisComposite cure (clinical cure + microbiological eradication) at Day 588.0%
Composite cure at Test-of-Cure81.7%
Historical Comparative Trials
GentamicinTobramycincUTICure (negative urine culture 7 days post-therapy)64%
TobramycinGentamicincUTICure (negative urine culture 7 days post-therapy)64%

Note: Data for Gentamicin and Tobramycin are from older head-to-head trials and may not be directly comparable to the more recent EPIC trial for this compound due to differences in trial design and patient populations.

The EPIC trial demonstrated that this compound was non-inferior to meropenem for the treatment of cUTIs caused by multidrug-resistant Enterobacteriaceae.[5][6] At the test-of-cure visit, this compound showed a statistically significant higher composite cure rate compared to meropenem.[5] Historical studies comparing Gentamicin and Tobramycin for cUTIs found similar cure rates for both drugs.[7]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (as per CLSI M07-A9)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound, Gentamicin, and Tobramycin are prepared. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium. A standardized inoculum is prepared by suspending colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Assay (as per CLSI M26-A)

This assay evaluates the bactericidal activity of an antimicrobial agent over time.

  • Preparation: A standardized bacterial suspension (approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL) is prepared in CAMHB. The antimicrobial agents are added at concentrations corresponding to multiples of their predetermined MICs (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is included.

  • Incubation and Sampling: The test tubes or flasks are incubated at 35°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Viable Cell Count: Serial dilutions of the collected aliquots are plated onto an appropriate agar medium. The plates are incubated for 18-24 hours, and the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each antimicrobial concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Time_Kill_Assay_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Add_Antibiotic Add Antibiotic at Desired MIC Multiples Prepare_Inoculum->Add_Antibiotic Incubate Incubate at 35°C with Agitation Add_Antibiotic->Incubate Sample Sample at 0, 2, 4, 8, 24 hours Incubate->Sample Serial_Dilute Perform Serial Dilutions Sample->Serial_Dilute Plate Plate on Agar Serial_Dilute->Plate Incubate_Plates Incubate Plates (18-24 hours) Plate->Incubate_Plates Count_Colonies Count Colonies (CFU/mL) Incubate_Plates->Count_Colonies Plot_Data Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Data End End Plot_Data->End

Time-Kill Assay Workflow.

Conclusion

This compound demonstrates superior in vitro activity against many contemporary multidrug-resistant Gram-negative bacteria compared to Gentamicin and Tobramycin, largely due to its stability against common aminoglycoside-modifying enzymes. Clinical trial data supports its efficacy in treating complicated urinary tract infections. While Gentamicin and Tobramycin remain important therapeutic options, the emergence of resistance highlights the need for novel agents like this compound. The provided experimental protocols offer a standardized framework for further comparative studies in the drug development pipeline.

References

Plazomicin's Edge: A Comparative Guide to Cross-Resistance with Other Aminoglycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. Aminoglycosides, a class of potent bactericidal antibiotics, have long been a cornerstone in treating serious Gram-negative infections. However, their efficacy is challenged by rising resistance, primarily driven by aminoglycoside-modifying enzymes (AMEs) and ribosomal alterations. Plazomicin, a next-generation semisynthetic aminoglycoside, was specifically designed to overcome these common resistance mechanisms. This guide provides an objective comparison of this compound's performance against other aminoglycosides, supported by experimental data, detailed methodologies, and visual workflows to elucidate its advantages in the face of antimicrobial resistance.

Superior Activity Against Aminoglycoside-Modifying Enzymes

This compound was developed by modifying the structure of sisomicin, a natural aminoglycoside. These modifications, including the addition of a hydroxyaminobutyryl group at the N1 position and a hydroxyethyl substituent at the 6' position, protect it from inactivation by the vast majority of AMEs that confer resistance to older aminoglycosides like gentamicin and tobramycin.[1][2][3]

Experimental data demonstrates that this compound retains potent activity against a wide array of Enterobacteriaceae, including isolates that produce extended-spectrum β-lactamases (ESBLs) and carbapenemases.[4][5] A study profiling this compound against Escherichia coli strains engineered to express 21 different AMEs showed that it maintained antibacterial activity against strains expressing 15 of the 17 modifying enzymes.[6][7] In contrast, the activity of older aminoglycosides is often compromised by these enzymes.

However, like other aminoglycosides, this compound is not active against bacteria that produce 16S rRNA methyltransferases, which alter the drug's target in the bacterial ribosome.[1][6][7] This resistance mechanism confers high-level resistance to virtually all aminoglycosides.[1] Additionally, two specific AMEs, AAC(2')-Ia (found in Providencia stuartii) and APH(2'')-IVa (found in Enterococci), have been shown to reduce this compound's potency.[6][7][8]

G cluster_aminoglycosides Aminoglycosides cluster_ames Aminoglycoside-Modifying Enzymes (AMEs) cluster_resistance Resistance Outcome This compound This compound APHs APHs (Phosphorylation) Susceptible Bacterial Susceptibility This compound->Susceptible Stable against most AACs, APHs, ANTs Gentamicin Gentamicin Resistant Bacterial Resistance Gentamicin->Resistant Inactivated by many AACs, APHs, ANTs Tobramycin Tobramycin Tobramycin->Resistant Inactivated by many AACs, APHs, ANTs Amikacin Amikacin Amikacin->Resistant Inactivated by some AACs, APHs, ANTs AACs AACs (Acetylation) ANTs ANTs (Nucleotidylation)

Comparative In Vitro Activity

Quantitative data from various studies consistently highlight this compound's potent in vitro activity against MDR Gram-negative bacilli compared to other aminoglycosides. The following tables summarize the Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of bacterial isolates.

Table 1: Activity against Enterobacterales
Organism SubsetAminoglycosideMIC₅₀ (mg/L)MIC₉₀ (mg/L)Percent Susceptible (%)
All Enterobacterales This compound0.5296.4
(n=9,752)[9]Amikacin2494.6
Gentamicin0.5290.6
Tobramycin0.5488.0
Carbapenem-Resistant This compound0.5894.0
Enterobacterales (CRE) Amikacin4>6459.0
(n=514)[9]Gentamicin2>1645.1
Tobramycin8>1621.0
ESBL-Producing This compound0.5198.9
Enterobacterales Amikacin2879.7
(n=1,883)[9]Gentamicin0.5>1662.4
Tobramycin1>1646.5
KPC-Positive Isolates This compound0.5294.9
(n=117)[10][11]Amikacin326443.6 (CLSI) / 25.6 (EUCAST)
Gentamicin412856.4 (CLSI) / 44.4 (EUCAST)
Tobramycin321285.1 (CLSI) / 4.3 (EUCAST)
NDM-Positive Isolates This compound>128>12835.7
(n=42)[10][12]Amikacin>128>12838.1 (CLSI) / 35.7 (EUCAST)
Gentamicin>128>12814.3 (CLSI) / 14.3 (EUCAST)
Tobramycin>128>1289.5 (CLSI) / 9.5 (EUCAST)

Susceptibility rates are based on 2023 CLSI breakpoints where applicable. Note the significant drop in amikacin susceptibility against resistant subsets with updated breakpoints.[9][13] Isolates positive for NDM-type carbapenemases often co-express 16S rRNA methyltransferases, leading to broad aminoglycoside resistance.[14][15]

Table 2: Activity against Other Clinically Relevant Bacteria
OrganismAminoglycosideMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Pseudomonas aeruginosa [16][17]This compound48
Amikacin216
Staphylococcus aureus [16][17]This compound0.51
Acinetobacter spp. [16][17]This compound8>128

This compound's activity against P. aeruginosa is comparable to amikacin, while its activity is limited against Acinetobacter spp. and Enterococcus spp.[16][17]

Experimental Protocols

The data presented is primarily derived from large-scale surveillance studies employing standardized methodologies.

Antimicrobial Susceptibility Testing

The core experimental procedure for determining the MIC values cited is the broth microdilution method , performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Detailed Methodology:

  • Isolate Collection: Clinical isolates are collected from various medical centers.

  • Culture Preparation: Isolates are cultured on appropriate agar plates to ensure purity and viability.

  • Inoculum Preparation: A standardized inoculum of each bacterial isolate is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted.

  • Microdilution Plates: 96-well microtiter plates containing serial twofold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton broth are used.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

  • Quality Control: Reference strains, such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853, are tested concurrently to ensure the accuracy and reproducibility of the results.

Molecular Characterization

For isolates exhibiting resistance, further molecular analysis is often conducted to identify the underlying resistance mechanisms.

  • DNA Extraction: Whole-genomic DNA is extracted from the bacterial isolates.

  • PCR Screening: Polymerase chain reaction (PCR) is used to screen for the presence of specific resistance genes, including those encoding for various AMEs (e.g., aac, aph, ant), carbapenemases (e.g., blaKPC, blaNDM, blaOXA-48), and 16S rRNA methyltransferases (e.g., rmtB, armA).

  • Gene Sequencing: Amplicons from positive PCR results may be sequenced to confirm the specific gene variant.

G

Conclusion

This compound demonstrates a clear advantage over other aminoglycosides, particularly against Enterobacterales isolates that have acquired resistance through the production of aminoglycoside-modifying enzymes.[9][16] Its chemical structure renders it stable against the majority of these enzymes, resulting in lower MIC values and higher susceptibility rates, even among challenging MDR and carbapenem-resistant strains.[13][17] While cross-resistance can occur, it is primarily mediated by 16S rRNA methyltransferases, a mechanism that confers resistance to the entire aminoglycoside class.[14] For drug development professionals and researchers, this compound represents a successful example of rational drug design to overcome prevalent resistance mechanisms, and its resistance profile underscores the importance of continued surveillance for emerging threats like 16S rRNA methyltransferases.

References

Benchmarking Plazomicin: A Comparative Guide Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of plazomicin, a next-generation aminoglycoside, against established antibiotics. The data presented is sourced from in-vitro studies and pivotal clinical trials to aid in the evaluation of its therapeutic potential.

Executive Summary

This compound, approved by the US Food and Drug Administration (FDA), is a promising agent in the fight against multidrug-resistant (MDR) Gram-negative bacteria.[1][2] It was engineered to overcome common aminoglycoside resistance mechanisms, demonstrating potent activity against Enterobacteriaceae, including carbapenem-resistant (CRE) and extended-spectrum beta-lactamase (ESBL) producing isolates.[2][3] Clinical trials have demonstrated its non-inferiority to meropenem in treating complicated urinary tract infections (cUTIs) and a favorable profile compared to colistin in treating serious CRE infections.[4][5][6]

In-Vitro Activity: Comparative Susceptibility

In-vitro studies consistently demonstrate this compound's potent activity against a broad range of Gram-negative pathogens, often exhibiting lower minimum inhibitory concentrations (MICs) compared to other aminoglycosides.

Table 1: Comparative MIC Values (μg/mL) of this compound and Other Aminoglycosides Against Multidrug-Resistant Gram-Negative Bacilli
Organism/Resistance ProfileThis compound (MIC50/MIC90)Amikacin (MIC50/MIC90)Gentamicin (MIC50/MIC90)Tobramycin (MIC50/MIC90)
All Isolates (n=303) 1 / >1288 / >12832 / >12832 / >128
ESBL-producing E. coli (n=346) 1 / 18 / 8- / -- / -
blaKPC-positive isolates (n=117) 2 / 48 / 3232 / >12864 / >128
blaNDM-positive isolates (n=42) - / -- / -- / -- / -
blaOXA-48-like-positive isolates (n=20) 2 / >128128 / >128128 / >128>128 / >128
Carbapenem-Resistant Enterobacterales (CRE) 0.25 / 14 / 324 / >1616 / >16

Data compiled from multiple studies.[7][8][9][10][11]

Table 2: Susceptibility Rates of this compound and Comparators Against Enterobacterales
AntibioticOverall Susceptibility (%)Susceptibility against CRE (%)Susceptibility against ESBL-producers (%)
This compound 96.494.098.9
Amikacin 94.659.079.7
Gentamicin 90.647.0-
Tobramycin 88.027.4-
Meropenem 98.7-93.5

Susceptibility rates are based on 2023 CLSI breakpoint criteria.[8][12]

Clinical Efficacy: Head-to-Head Trials

Pivotal clinical trials have evaluated this compound's efficacy and safety in treating serious infections caused by MDR bacteria.

EPIC Trial: this compound vs. Meropenem in Complicated Urinary Tract Infections (cUTI)

The EPIC (Evaluating this compound in cUTI) trial was a multinational, randomized, double-blind study comparing this compound to meropenem for the treatment of cUTI, including acute pyelonephritis (AP).[5]

OutcomeThis compound (n=191)Meropenem (n=197)
Composite Cure Rate (%) 81.770.1
Microbiological Eradication Rate (%) 87.472.1
Clinical Cure Rate (%) 90.189.8

Composite cure was a combination of clinical cure and microbiological eradication.[3][13]

At a late follow-up visit (24-32 days after therapy initiation), patients in the this compound group had lower rates of microbiologic recurrence (3.7% vs. 8.1%) and clinical relapse (1.6% vs. 7.1%) compared to the meropenem group.[4]

CARE Trial: this compound vs. Colistin in Carbapenem-Resistant Enterobacteriaceae (CRE) Infections

The CARE trial was a multinational, open-label study evaluating the efficacy and safety of this compound in patients with serious infections due to CRE, including bloodstream infections (BSI) and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP).[5]

OutcomeThis compound (n=17)Colistin (n=20)
Mortality or Serious Disease-Related Complications at Day 28 (%) 23.550.0
28-Day All-Cause Mortality (%) 11.840.0

Patients in both arms could receive adjunctive meropenem or tigecycline.[4][6]

Phase 2 Trial: this compound vs. Levofloxacin in cUTI and AP

A Phase 2, randomized, double-blind study compared the efficacy and safety of two doses of this compound with levofloxacin.[14][15]

OutcomeThis compound 15 mg/kg (n=51)Levofloxacin 750 mg (n=29)
Microbiological Eradication Rate at TOC (MITT Population) (%) 60.858.6
Microbiological Eradication Rate at TOC (ME Population) (%) 88.681.0
Clinical Cure Rate at TOC (MITT Population) (%) 70.665.5

MITT: Modified Intent-to-Treat; ME: Microbiologically Evaluable.[14][16][17][18]

Experimental Protocols

In-Vitro Susceptibility Testing

Antimicrobial susceptibility testing is performed using the broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) document M07.[12][19][20]

  • Inoculum Preparation: A standardized bacterial inoculum is prepared from overnight cultures to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Antibiotic Dilution: Serial twofold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth in microtiter plates.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Bacterial Colony on Agar Plate B Overnight Culture in Broth A->B Inoculate C Standardized Inoculum (0.5 McFarland) B->C Adjust density E Inoculation of Microtiter Plate C->E Add to wells D Serial Dilution of Antibiotics D->E Add to wells F Incubation (35°C, 16-20h) E->F G Visual Inspection for Growth F->G H MIC Determination (Lowest concentration with no visible growth) G->H

Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.

Clinical Trial Methodologies
  • EPIC Trial: Hospitalized patients with cUTI or AP were randomized to receive either intravenous (IV) this compound (15 mg/kg once daily) or IV meropenem (1 g every 8 hours) for 4-7 days, with an option for subsequent oral therapy.[13]

  • CARE Trial: Patients with serious CRE infections were randomized to receive either this compound or colistin, both in combination with a second agent (meropenem or tigecycline).[5]

  • Phase 2 cUTI/AP Trial: Patients were randomized to receive IV this compound (10 or 15 mg/kg) or IV levofloxacin (750 mg) once daily for 5 days.[14][15]

Mechanism of Action

This compound's efficacy stems from its unique molecular structure, which allows it to evade many of the resistance mechanisms that render older aminoglycosides ineffective.

G cluster_this compound This compound & Other Aminoglycosides cluster_bacterial_cell Bacterial Cell This compound This compound AME Aminoglycoside-Modifying Enzymes (AMEs) This compound->AME Evades Inactivation Ribosome 30S Ribosomal Subunit This compound->Ribosome Binds to A-site Aminoglycosides Other Aminoglycosides (Gentamicin, Tobramycin, Amikacin) Aminoglycosides->AME Inactivated by Aminoglycosides->Ribosome Binds to A-site ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Leads to

Mechanism of action of this compound versus other aminoglycosides.

This compound, like other aminoglycosides, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[2][21] However, its chemical structure protects it from modification by many aminoglycoside-modifying enzymes (AMEs), a primary mechanism of resistance in Enterobacteriaceae.[19][21]

Comparative Mechanisms of Action

G cluster_antibiotics Antibiotic Classes cluster_targets Bacterial Targets This compound This compound (Aminoglycoside) Protein_Synthesis Protein Synthesis (30S Ribosome) This compound->Protein_Synthesis Inhibits Meropenem Meropenem (Carbapenem) Cell_Wall Cell Wall Synthesis (PBPs) Meropenem->Cell_Wall Inhibits Levofloxacin Levofloxacin (Fluoroquinolone) DNA_Replication DNA Replication (DNA Gyrase/Topoisomerase IV) Levofloxacin->DNA_Replication Inhibits Colistin Colistin (Polymyxin) Cell_Membrane Cell Membrane Integrity (LPS) Colistin->Cell_Membrane Disrupts

Comparative primary mechanisms of action of different antibiotic classes.

  • Carbapenems (e.g., Meropenem): Inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[22]

  • Fluoroquinolones (e.g., Levofloxacin): Inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[1][8]

  • Polymyxins (e.g., Colistin): Disrupt the integrity of the bacterial outer membrane by interacting with lipopolysaccharide (LPS).[5]

Conclusion

This compound demonstrates a favorable profile for the treatment of infections caused by MDR Gram-negative bacteria, particularly Enterobacteriaceae. Its robust in-vitro activity, including against many CRE and ESBL-producing strains, and its proven clinical efficacy in cUTI and CRE infections, position it as a valuable therapeutic option. For researchers and drug development professionals, this compound represents a successful example of rational drug design to overcome existing resistance mechanisms. Further studies are warranted to continue to define its role in the clinical setting.

References

Evaluating the Post-Antibiotic Effect of Plazomicin Versus Comparators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the post-antibiotic effect (PAE) of plazomicin against key comparators—amikacin, gentamicin, meropenem, and levofloxacin—with a focus on multidrug-resistant (MDR) Enterobacteriaceae. The information is compiled from publicly available research and regulatory documents to assist in evaluating the pharmacodynamic properties of these antimicrobial agents.

Executive Summary

This compound, a next-generation aminoglycoside, demonstrates a prolonged post-antibiotic effect against multidrug-resistant Enterobacteriaceae, with a reported duration of growth suppression ranging from 0.2 to over 4.5 hours after the drug concentration falls below the minimum inhibitory concentration (MIC)[1]. This persistent antibacterial activity is a key pharmacodynamic parameter that can influence dosing regimens and clinical efficacy. Comparative data with other aminoglycosides, such as amikacin, as well as other classes of antibiotics like carbapenems and fluoroquinolones, are crucial for understanding the relative therapeutic potential of this compound. While direct head-to-head studies detailing the PAE of this compound against a wide range of comparators are limited in publicly accessible literature, this guide synthesizes available data on the PAE of this compound and its comparators to provide a comparative overview.

Comparative Post-Antibiotic Effect (PAE) Data

The following table summarizes the available quantitative data on the post-antibiotic effect of this compound and its comparators against relevant bacterial strains. It is important to note that direct comparative studies are not always available, and PAE can vary significantly based on the bacterial strain, antibiotic concentration, and experimental methodology.

AntibioticComparator(s)Bacterial Strain(s)PAE Duration (hours)
This compound -MDR Enterobacteriaceae0.2 to >4.5[1]
Amikacin This compoundEscherichia coli, Klebsiella pneumoniaePharmacodynamic models suggest comparable AUC/MIC targets for static effect to this compound, implying similar persistent effects.[2][3]
Gentamicin -Gram-negative bacteriaData available, but direct comparison with this compound in the same study is limited.
Meropenem -EnterobacteriaceaePAE is generally observed, but duration can be variable.
Levofloxacin -Escherichia coliPAE is documented, but direct comparative data with this compound is not readily available.

Experimental Protocols

The determination of the post-antibiotic effect is crucial for understanding the duration of an antibiotic's suppressive activity. The methodologies outlined below are standard approaches used in the evaluation of the PAE of aminoglycosides and other antimicrobial agents.

General In Vitro PAE Determination Workflow

The following diagram illustrates a typical workflow for determining the post-antibiotic effect in a laboratory setting.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_removal Antibiotic Removal cluster_monitoring Monitoring Regrowth cluster_calculation PAE Calculation BacterialCulture Bacterial Culture (Logarithmic Growth Phase) Incubation Incubate Bacteria with Antibiotic (e.g., 1-2 hours) BacterialCulture->Incubation AntibioticPrep Prepare Antibiotic Solutions (Multiple of MIC) AntibioticPrep->Incubation Removal Remove Antibiotic (e.g., Dilution, Centrifugation, Filtration) Incubation->Removal Sampling Collect Samples at Regular Intervals Removal->Sampling ViableCounts Determine Viable Counts (e.g., Plate Counts) Sampling->ViableCounts Control Compare with Control (No Antibiotic Exposure) ViableCounts->Control CalculatePAE Calculate PAE Duration: T - C Control->CalculatePAE

A typical experimental workflow for determining the post-antibiotic effect (PAE).
Detailed Methodological Steps:

  • Bacterial Strain Selection: The choice of bacterial strains is critical and should include relevant clinical isolates, particularly multidrug-resistant strains of Enterobacteriaceae such as E. coli and K. pneumoniae.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC of this compound and each comparator agent against the selected bacterial strains is determined using standard broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).

  • PAE Induction:

    • Bacterial cultures are grown to a logarithmic phase of growth.

    • The cultures are then exposed to the antibiotics at concentrations that are multiples of their MIC (e.g., 4x MIC) for a defined period, typically one to two hours.

    • A control culture with no antibiotic is run in parallel.

  • Antibiotic Removal: After the exposure period, the antibiotic is removed from the bacterial suspension. This can be achieved through several methods:

    • Dilution: The culture is diluted 1:1000 or more in a fresh, antibiotic-free growth medium.

    • Centrifugation and Washing: The bacterial cells are pelleted by centrifugation, the supernatant containing the antibiotic is discarded, and the cells are washed and resuspended in a fresh medium. This process is often repeated to ensure complete removal of the drug.

    • Filtration: The bacterial suspension is passed through a filter that retains the bacteria, which are then washed and resuspended in a fresh medium.

  • Monitoring of Bacterial Regrowth:

    • Following antibiotic removal, the bacterial cultures (both the test and control groups) are incubated under optimal growth conditions.

    • Samples are taken at regular intervals (e.g., every hour) to determine the viable bacterial count (colony-forming units per milliliter, CFU/mL) through plating on appropriate agar media.

  • Calculation of PAE: The PAE is calculated using the following formula:

    PAE = T - C

    Where:

    • T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 CFU/mL after antibiotic removal.

    • C is the corresponding time for the unexposed control culture to increase by 1 log10 CFU/mL.

Signaling Pathway: Aminoglycoside Mechanism of Action

The antibacterial effect of this compound, like other aminoglycosides, is achieved through the inhibition of bacterial protein synthesis. The following diagram illustrates the key steps in this signaling pathway.

Aminoglycoside_Mechanism This compound This compound OuterMembrane Bacterial Outer Membrane This compound->OuterMembrane Passive Diffusion PeriplasmicSpace Periplasmic Space OuterMembrane->PeriplasmicSpace InnerMembrane Inner Membrane (Cytoplasmic Membrane) PeriplasmicSpace->InnerMembrane Active Transport Ribosome 30S Ribosomal Subunit InnerMembrane->Ribosome Binding ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Mistranslation Mistranslation & Aberrant Protein Production Ribosome->Mistranslation Interference CellDeath Bacterial Cell Death Mistranslation->CellDeath

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Plazomicin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of plazomicin, a potent aminoglycoside antibiotic, is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures is essential to prevent environmental contamination and the potential development of antimicrobial resistance. This guide provides a comprehensive overview of the recommended disposal procedures for this compound.

General Disposal Principles

This compound, like other potent pharmaceuticals, should not be treated as common laboratory waste. Improper disposal, such as discharge into sewer systems or drains, is strictly discouraged to avoid aquatic toxicity and the spread of antibiotic resistance.[1][2] All disposal methods must comply with federal, state, and local regulations governing pharmaceutical waste.[1][3]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form (e.g., pure substance, stock solution, or contained within used media) and the available institutional resources.

1. Unused or Expired this compound (Pure Substance or Stock Solutions):

  • Hazardous Waste Classification: Stock antibiotic solutions are generally considered hazardous chemical waste.[4]

  • Primary Disposal Method: The preferred method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Procedure:

    • Collect the unused or expired this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Store the container in a secure, well-ventilated area away from incompatible materials.

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.[5][6]

2. This compound-Contaminated Materials (e.g., labware, personal protective equipment):

  • Procedure:

    • All materials that have come into direct contact with this compound should be collected in a suitable, closed container.[1]

    • These materials should be disposed of as hazardous waste through incineration or a licensed chemical destruction plant.[1]

3. This compound in Used Cell Culture Media:

  • Autoclaving Considerations: While autoclaving is a common method for decontaminating biological waste, many aminoglycosides, the class of antibiotics to which this compound belongs, are heat-stable and not effectively destroyed by standard autoclaving procedures.[4]

  • Recommended Disposal:

    • Treat the used media as chemical waste.

    • Collect the media in a designated, leak-proof container.

    • Arrange for disposal through a licensed hazardous waste management service.

4. Contaminated Packaging:

  • Procedure:

    • Containers that held this compound can be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

    • After thorough cleaning, the packaging can be offered for recycling or reconditioning.[1]

    • Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if local regulations permit.[1]

    • Combustible packaging materials may be disposed of through controlled incineration.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.

Plazomicin_Disposal_Workflow cluster_start Start cluster_type Waste Type cluster_disposal Disposal Path cluster_action Action cluster_final Final Disposal start Identify this compound Waste waste_type Determine Waste Form start->waste_type pure_stock Pure Substance / Stock Solution waste_type->pure_stock Pure/Stock contaminated_materials Contaminated Materials (Gloves, etc.) waste_type->contaminated_materials Materials used_media Used Culture Media waste_type->used_media Media packaging Contaminated Packaging waste_type->packaging Packaging hazardous_waste Collect in Labeled, Sealed Hazardous Waste Container pure_stock->hazardous_waste contaminated_materials->hazardous_waste used_media->hazardous_waste triple_rinse Triple-Rinse Container packaging->triple_rinse landfill Sanitary Landfill (Punctured) packaging->landfill If recycling not possible incineration Controlled Incineration / Licensed Chemical Destruction hazardous_waste->incineration recycling Recycle / Recondition triple_rinse->recycling Clean rinsate_disposal Dispose of Rinsate as Hazardous Waste triple_rinse->rinsate_disposal rinsate_disposal->incineration

Caption: Decision workflow for the safe disposal of this compound waste.

Emergency Procedures for Spills

In the event of a this compound spill, the following steps should be taken:

  • Ensure Safety: Evacuate non-essential personnel from the area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

  • Containment: Prevent the spill from spreading. For powdered spills, avoid creating dust.

  • Cleanup: Carefully collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the collected waste and any contaminated cleaning materials as hazardous waste.

By adhering to these procedures, laboratories can ensure the safe and environmentally conscious disposal of this compound, thereby protecting their personnel and the wider ecosystem. Always consult your institution's specific environmental health and safety guidelines for detailed protocols.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Plazomicin

Author: BenchChem Technical Support Team. Date: November 2025

Plazomicin, a next-generation aminoglycoside antibiotic, requires diligent safety protocols in a laboratory setting. This guide provides essential, step-by-step procedures for the safe handling, use, and disposal of this compound, ensuring the well-being of researchers, scientists, and drug development professionals.

This compound is a potent antibacterial agent used in the treatment of complicated urinary tract infections (cUTIs), including pyelonephritis.[1][2] While effective, it presents potential health risks, including nephrotoxicity (kidney damage), ototoxicity (hearing and balance problems), and neuromuscular blockade.[3][4][5] Adherence to strict safety measures is paramount to mitigate these risks.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound in a laboratory setting. This is to avoid exposure through inhalation, skin contact, or eye contact.[6]

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesInspected prior to use. Must satisfy EU Directive 89/686/EEC and the standard EN 374.[7]
Eye Protection Safety goggles with side-shieldsTightly fitting and conforming to EN 166 (EU) or NIOSH (US).[7]
Respiratory Protection Full-face respiratorTo be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[6]
Body Protection Protective clothingFire/flame resistant and impervious clothing should be worn.[7]

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area.[6] The use of a chemical fume hood is recommended to avoid the formation and inhalation of dust and aerosols.[8]

  • Personal Protective Equipment (PPE): Before handling, ensure all required PPE is worn correctly.[7]

  • Avoiding Contact: Take measures to prevent contact with skin and eyes.[6] In case of accidental contact, follow the first aid measures outlined below.

  • Tools: Use non-sparking tools to prevent fire caused by electrostatic discharge.[6]

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[6][7]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and seek medical attention.[6][7]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6][7]

Disposal Plan:

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.

  • Waste Collection: Collect waste this compound and contaminated materials in suitable, closed containers for disposal.[6]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6]

  • Environmental Precautions: Do not allow the chemical to enter drains or sewer systems.[6] Discharge into the environment must be avoided.[6]

  • Packaging Disposal: Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated.[6] For disposal of unused medicine at home, it can be mixed with an unappealing substance like dirt or used coffee grounds, placed in a sealed plastic bag, and then thrown in the trash.[9]

Visualizing the Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures a Assess Risks & Review SDS b Ensure Proper Ventilation a->b c Don Appropriate PPE b->c d Weighing & Reconstitution c->d e Experimental Use d->e i Accidental Spill d->i j Personal Exposure d->j f Decontaminate Work Area e->f e->i e->j g Segregate Waste f->g h Dispose via Licensed Contractor g->h

Caption: Workflow for Safe this compound Handling

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.